molecular formula C3H5N3O B1596532 1-(cyanomethyl)urea CAS No. 5962-07-2

1-(cyanomethyl)urea

Cat. No.: B1596532
CAS No.: 5962-07-2
M. Wt: 99.09 g/mol
InChI Key: OYJHKYGWYYYRBV-UHFFFAOYSA-N
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Description

1-(cyanomethyl)urea is a useful research compound. Its molecular formula is C3H5N3O and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound (Cyanomethyl)urea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(cyanomethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyanomethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethylurea
Source PubChem
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InChI

InChI=1S/C3H5N3O/c4-1-2-6-3(5)7/h2H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJHKYGWYYYRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70208293
Record name (Cyanomethyl)urea
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Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5962-07-2
Record name N-(Cyanomethyl)urea
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Record name (Cyanomethyl)urea
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Record name (Cyanomethyl)urea
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Record name (cyanomethyl)urea
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Foundational & Exploratory

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Cyanomethyl)urea (CAS 5962-07-2)

Abstract

This technical guide provides a comprehensive overview of 1-(cyanomethyl)urea (CAS 5962-07-2), a versatile organic compound with significant potential in chemical synthesis and various industrial applications. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the fundamental chemical and physical properties, synthesis methodologies, analytical characterization techniques, known applications, and critical safety and handling protocols. The guide is structured to offer not just data, but also expert insights into the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Introduction to 1-(Cyanomethyl)urea

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is an organic compound featuring both a urea and a cyanomethyl group. Its unique bifunctional nature, combining the reactivity of the nitrile group with the hydrogen-bonding capabilities of the urea moiety, makes it a valuable intermediate and building block in organic synthesis. This guide will explore the technical details of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties

The physical and chemical properties of 1-(cyanomethyl)urea dictate its behavior in various chemical environments and are crucial for designing synthetic routes and handling procedures. The compound typically appears as a white to off-white or pale beige crystalline solid. It exhibits solubility in polar solvents like water and alcohols, a characteristic attributed to its ability to form hydrogen bonds.

Table 1: Physicochemical Data of 1-(Cyanomethyl)urea

PropertyValueSource(s)
CAS Number 5962-07-2
Molecular Formula C₃H₅N₃O
Molecular Weight 99.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar solvents (water, alcohols); slightly soluble in DMSO.
Boiling Point (Predicted) 264.6 ± 32.0 °C
Density (Predicted) 1.222 ± 0.06 g/cm³
pKa (Predicted) 11.31 ± 0.46
XLogP3 -1.2
SMILES NC(=O)NCC#N
InChI Key OYJHKYGWYYYRBV-UHFFFAOYSA-N

Synthesis of 1-(Cyanomethyl)urea: A Mechanistic Perspective

The synthesis of ureas is a cornerstone of organic chemistry, with the Wöhler synthesis of urea from ammonium cyanate being a historic milestone. The synthesis of substituted ureas like 1-(cyanomethyl)urea follows similar fundamental principles, typically involving the reaction of an amine with a source of the carbonyl group, often an isocyanate.

A plausible and efficient laboratory-scale synthesis of 1-(cyanomethyl)urea involves the reaction of 2-aminoacetonitrile (glycinonitrile) with an isocyanate, or more directly, with a cyanate salt under controlled conditions. The reaction between 2-aminoacetonitrile hydrochloride and potassium cyanate provides a direct route.

Proposed Synthesis Pathway:

The core of this synthesis is the nucleophilic addition of the amino group of 2-aminoacetonitrile to cyanic acid (formed in situ from the cyanate salt). The reaction is typically carried out in an aqueous solution.

G KOCN Potassium Cyanate (KOCN) Intermediate Isocyanic Acid (HNCO) + 2-Aminoacetonitrile (H₂NCH₂CN) KOCN->Intermediate Protonation H2O H₂O / H⁺ Aminoacetonitrile 2-Aminoacetonitrile Hydrochloride (H₂NCH₂CN·HCl) Aminoacetonitrile->Intermediate Deprotonation Product 1-(Cyanomethyl)urea Intermediate->Product Nucleophilic Addition

Caption: Proposed synthesis of 1-(cyanomethyl)urea.

Step-by-Step Experimental Protocol (Illustrative):

  • Preparation of Reactant Solutions: Prepare an aqueous solution of 2-aminoacetonitrile hydrochloride. In a separate vessel, prepare an aqueous solution of potassium cyanate.

  • Reaction Initiation: Cool both solutions in an ice bath to 0-5 °C. Slowly add the potassium cyanate solution to the 2-aminoacetonitrile hydrochloride solution with vigorous stirring. The causality for cooling is to control the exothermic reaction and prevent the hydrolysis of potassium cyanate and the potential polymerization of isocyanic acid.

  • Reaction Progression: Maintain the temperature at 0-5 °C for 1-2 hours, then allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. This extended stirring ensures the reaction goes to completion.

  • Product Isolation: The product, 1-(cyanomethyl)urea, may precipitate out of the solution upon standing or cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

This self-validating protocol relies on the distinct physical properties of the product (solid) versus the reactants (soluble salts) for isolation. The purity can be confirmed using the analytical methods described in the following section.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of synthesized 1-(cyanomethyl)urea. A combination of spectroscopic and chromatographic methods should be employed.

Analytical Workflow:

G cluster_0 Primary Identification cluster_1 Purity Assessment cluster_2 Final Confirmation NMR ¹H and ¹³C NMR HPLC HPLC-UV/MS NMR->HPLC MS Mass Spectrometry MS->HPLC IR FTIR Spectroscopy IR->HPLC EA Elemental Analysis HPLC->EA HPTLC HPTLC-Densitometry HPTLC->EA

Caption: Analytical workflow for 1-(cyanomethyl)urea.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the -NH₂, -CH₂-, and -NH- protons. The ¹³C NMR will show characteristic peaks for the carbonyl carbon, the methylene carbon, and the nitrile carbon.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. Key vibrational bands for 1-(cyanomethyl)urea would be similar to those for urea, with the addition of a nitrile stretch. Expected absorptions include N-H stretching (around 3200-3600 cm⁻¹), a strong C=O (carbonyl) stretching (around 1700 cm⁻¹), N-H bending (around 1600-1650 cm⁻¹), C-N stretching (around 1450 cm⁻¹), and a characteristic C≡N (nitrile) stretching band (around 2200-2300 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound (99.09 g/mol ). The fragmentation pattern can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most specific method for assessing purity. Due to the polar nature of 1-(cyanomethyl)urea, reversed-phase chromatography with a polar-embedded or aqueous-stable C18 column is suitable, often with a simple mobile phase like water or a water/acetonitrile mixture.

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC with densitometry offers a rapid and sensitive method for quantification, particularly for routine analysis. Derivatization with reagents like p-dimethylaminobenzaldehyde can be used for colorimetric detection.

Applications in Research and Industry

1-(Cyanomethyl)urea is a versatile building block with applications stemming from its unique chemical structure.

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and pesticides. The cyanomethyl group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, while the urea moiety can participate in cyclization reactions to form heterocyclic compounds.

  • Agricultural Chemistry: There is potential for its use in agriculture, possibly as a slow-release nitrogen fertilizer, leveraging the urea component.

  • Materials Science: It has been cited for use in lithium secondary batteries. Urea derivatives are also used in the production of polyurethane foams, suggesting a potential application space for 1-(cyanomethyl)urea.

  • Pharmaceutical Research: The presence of both a hydrogen bond donor/acceptor system (urea) and a reactive nitrile group makes it an interesting scaffold for medicinal chemistry and drug discovery. It is also listed as an impurity of Metformin, an important antidiabetic drug.

Safety, Handling, and Toxicology

1-(Cyanomethyl)urea is classified as a hazardous substance and must be handled with appropriate precautions.

Table 2: GHS Hazard Information

Hazard ClassCodeDescriptionSource(s)
Acute Toxicity, Oral H301Toxic if swallowed
Acute Toxicity, Dermal H311Toxic in contact with skin
Acute Toxicity, Inhalation H331Toxic if inhaled
Signal Word Danger
Pictogram GHS06 (Skull and Crossbones)

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.

  • Respiratory Protection: If dust is generated, a full-face respirator with an appropriate particulate filter should be used.

First Aid Measures:

  • Inhalation: Move the victim to fresh air.

  • Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth with water and seek immediate medical attention.

Storage:

The compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C.

Toxicological and Ecological Data:

Detailed toxicological data beyond acute toxicity is limited. Similarly, there is no available data on its persistence, degradability, bioaccumulative potential, or mobility in soil. As with many cyanide-containing compounds, it should be handled with care due to potential toxicity.

Potential Degradation Pathways

Understanding the potential degradation pathways of 1-(cyanomethyl)urea is important for assessing its environmental fate. While specific studies on this compound are lacking, insights can be drawn from related urea-based compounds and the known reactivity of its functional groups.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (N-carbamoyl-glycine) or an amide. The urea group itself can be hydrolyzed, particularly enzymatically by ureases present in the environment, to release ammonia and 2-aminoacetonitrile.

  • Photodegradation: Urea-type herbicides are known to undergo photodegradation. For 1-(cyanomethyl)urea, this could involve oxidation of the methylene bridge or other radical-mediated processes.

  • Thermal Decomposition: Upon heating, urea decomposes into ammonia and isocyanic acid. A similar initial decomposition could be expected for 1-(cyanomethyl)urea, which could then lead to more complex reactions.

Conclusion

1-(Cyanomethyl)urea (CAS 5962-07-2) is a fine chemical with a unique combination of functional groups that make it a valuable tool for synthetic chemists. Its applications in pharmaceuticals, materials science, and potentially agriculture are promising. However, its significant acute toxicity necessitates strict adherence to safety protocols. This guide has provided a comprehensive technical overview, from synthesis to safety, to equip researchers and developers with the foundational knowledge required to work with this compound effectively and safely.

References

  • AA Blocks. (n.d.). 5962-07-2 | MFCD03093030 | 1-(Cyanomethyl)urea. Retrieved from [Link]

  • PubChem. (n.d.). (Cyanomethyl)urea | C3H5N3O | CID 80065. Retrieved from [Link]

  • Carl ROTH. (n.d.). *

The Synthetic Pathway and Spectroscopic Characterization of 1-(Cyanomethyl)urea: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the urea scaffold remains a cornerstone for the design of novel therapeutics. Its unique hydrogen bonding capabilities and structural rigidity make it a privileged motif in medicinal chemistry. Among its myriad derivatives, 1-(cyanomethyl)urea emerges as a particularly intriguing building block, offering a versatile platform for the synthesis of a diverse range of heterocyclic compounds and potential pharmacophores. This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 1-(cyanomethyl)urea, tailored for researchers, scientists, and professionals in the field of drug development.

Introduction: The Versatility of the Cyanomethylurea Moiety

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is a bifunctional organic compound incorporating both a reactive cyanomethyl group and a urea functionality.[1] This unique combination imparts a distinct chemical reactivity, rendering it a valuable synthon for the construction of more complex molecular architectures.[1] The presence of the nitrile group allows for its conversion into various functional groups, such as amines, carboxylic acids, and tetrazoles, while the urea moiety can participate in a variety of cyclization and condensation reactions. Its potential applications extend to agriculture as a slow-release nitrogen fertilizer, highlighting its diverse utility.[1] For the medicinal chemist, 1-(cyanomethyl)urea represents a key intermediate for accessing novel chemical matter with potential biological activity. The urea functionality is a well-established pharmacophore known to interact with numerous biological targets through hydrogen bonding, and its derivatives have shown promise as anticancer, antibacterial, and antiviral agents.[2]

Synthesis of 1-(Cyanomethyl)urea: A Reliable and Reproducible Protocol

While various methods exist for the synthesis of N-substituted ureas, a particularly effective and straightforward approach for the preparation of 1-(cyanomethyl)urea involves the reaction of an alkali metal cyanate with an aminoacetonitrile salt. A reliable method utilizes potassium cyanate and aminoacetonitrile hydrochloride as readily available starting materials.[3]

Reaction Principle: Nucleophilic Addition to an Isocyanate Intermediate

The reaction proceeds through the in-situ formation of cyanic acid from potassium cyanate in the presence of a proton source. The cyanic acid then reacts with the primary amine of aminoacetonitrile in a nucleophilic addition reaction to yield the desired 1-(cyanomethyl)urea. The use of the hydrochloride salt of aminoacetonitrile is advantageous as it improves the stability of the amine and allows for controlled reaction conditions.

Experimental Protocol

Materials:

  • Aminoacetonitrile hydrochloride

  • Potassium cyanate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add aminoacetonitrile hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere to dissolve the aminoacetonitrile hydrochloride.

  • Reagent Addition: To the stirred solution, add potassium cyanate (1.1 eq) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with vigorous stirring.

  • Product Isolation: The crude 1-(cyanomethyl)urea will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water followed by a small amount of cold diethyl ether.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure 1-(cyanomethyl)urea as a white to off-white crystalline solid.[1]

Diagram of the Synthesis Workflow:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Reactant1 Aminoacetonitrile HCl Reaction Stir in Anhydrous DMF 60-70 °C, 12-16h Reactant1->Reaction Reactant2 Potassium Cyanate Reactant2->Reaction Workup Quench with Ice Water Reaction->Workup Filtration Vacuum Filtration Workup->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 1-(Cyanomethyl)urea Recrystallization->Product

Caption: A schematic overview of the synthesis of 1-(cyanomethyl)urea.

Comprehensive Characterization of 1-(Cyanomethyl)urea

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized 1-(cyanomethyl)urea. A combination of spectroscopic techniques provides a comprehensive analytical fingerprint of the molecule. Commercial suppliers of 1-(cyanomethyl)urea often provide access to spectral data which can be used for comparison.[4][5][6][7]

Physical Properties
PropertyValueReference
CAS Number 5962-07-2[1]
Molecular Formula C₃H₅N₃O[1]
Molecular Weight 99.09 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents like water and alcohols[1]
Spectroscopic Data

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 1-(cyanomethyl)urea is expected to show characteristic absorption bands for the N-H, C=O, C≡N, and C-N bonds.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3400 - 3200Broad peak, indicative of the urea N-H bonds.
C≡N Stretch2260 - 2240Sharp, medium intensity peak for the nitrile group.
C=O Stretch1680 - 1630Strong, sharp peak for the urea carbonyl group.
N-H Bend1650 - 1580Medium intensity peak.
C-N Stretch1400 - 1200Medium to strong intensity peak.

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, ATR).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-(cyanomethyl)urea is expected to be relatively simple, showing signals for the methylene protons (CH₂) and the amine protons (NH and NH₂).

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-4.0 - 4.5Singlet2H
-NH-5.5 - 6.5Broad Singlet1H
-NH₂5.0 - 6.0Broad Singlet2H

Note: The chemical shifts of the N-H protons can be broad and may vary depending on the solvent and concentration. Deuterium exchange can be used to confirm their assignment.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show three distinct signals corresponding to the three carbon atoms in the molecule.

Carbon TypeExpected Chemical Shift (δ, ppm)
C=O155 - 165
C≡N115 - 125
-CH₂-30 - 40

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. For 1-(cyanomethyl)urea, the molecular ion peak (M⁺) would be expected at m/z = 99.0433 (for the monoisotopic mass).[8]

Diagram of the Characterization Workflow:

CharacterizationWorkflow cluster_synthesis Synthesis cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_confirmation Confirmation SynthesizedProduct Synthesized 1-(Cyanomethyl)urea FTIR FTIR Spectroscopy SynthesizedProduct->FTIR NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR MS Mass Spectrometry SynthesizedProduct->MS FTIR_Data Functional Group ID FTIR->FTIR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight Confirmation MS->MS_Data ConfirmedStructure Confirmed Structure & Purity FTIR_Data->ConfirmedStructure NMR_Data->ConfirmedStructure MS_Data->ConfirmedStructure

Caption: A logical flow for the characterization of 1-(cyanomethyl)urea.

Applications in Drug Discovery and Development

The urea moiety is a recurring structural motif in a multitude of FDA-approved drugs, highlighting its significance in medicinal chemistry.[8] Urea derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV, and antidiabetic properties.[8] The cyanomethyl group in 1-(cyanomethyl)urea provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Recent studies on urea-containing derivatives have demonstrated their potential as potent anticancer agents.[2][9][10] These compounds can act through various mechanisms, including the inhibition of kinases, which are crucial for cancer cell proliferation and survival.[2] The ability to readily synthesize derivatives from 1-(cyanomethyl)urea makes it an attractive starting point for the development of novel kinase inhibitors and other targeted therapies. For instance, the cyanomethyl group can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a library of amides. Alternatively, the nitrile can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which can lead to improved pharmacokinetic properties.

Conclusion

1-(cyanomethyl)urea is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. The synthetic protocol outlined in this guide provides a reliable method for its preparation from readily available starting materials. The comprehensive characterization data presented, including FTIR, NMR, and mass spectrometry, serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The potential of 1-(cyanomethyl)urea as a precursor to a wide array of pharmacologically active compounds underscores its importance in the ongoing quest for novel and effective therapeutics. As our understanding of disease pathways deepens, the strategic use of such versatile synthons will undoubtedly continue to play a pivotal role in the development of the next generation of medicines.

References

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  • Ahmad, S. I., et al. (2014). Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica, 6(1), 90-96.
  • Google Patents. Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method. CN111239318A.
  • Singh, S., et al. (2019). Characterization of Urease enzyme using Raman and FTIR Spectroscopy. AIP Conference Proceedings, 2115(1), 030298.
  • Conde, S., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. Molecules, 29(1), 123.
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  • Google Patents. Synthesis of urea cyanurate. US4725684A.
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  • Li, H. Q., et al. (2009). Urea derivatives as anticancer agents. Anti-cancer agents in medicinal chemistry, 9(4), 471–480.
  • Rossino, G., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry, 10, 981137.
  • Chemical Empowering. Synthesis of urea. Available at: [Link].

  • Organic Syntheses. nitrosomethylurea. Available at: [Link].

  • SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2025). Available at: [Link].

  • Wang, J., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea.
  • Wang, J., et al. (2016). Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea.
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Sources

An In-depth Technical Guide to the Solubility of 1-(Cyanomethyl)urea in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is a molecule of significant interest in various chemical and pharmaceutical research areas.[1] Its unique structure, incorporating both a urea moiety and a cyanomethyl group, imparts a range of chemical properties that make it a versatile building block in organic synthesis and a candidate for investigation in drug development.[1] A fundamental understanding of its solubility in organic solvents is paramount for its effective application in these fields. This guide provides a comprehensive overview of the solubility characteristics of 1-(cyanomethyl)urea, delving into the theoretical underpinnings of its behavior and offering practical guidance for researchers.

Molecular Structure and Physicochemical Properties

1-(Cyanomethyl)urea (C₃H₅N₃O) is a white to off-white crystalline solid with a molecular weight of 99.09 g/mol .[2][3] Its structure is characterized by the presence of functional groups capable of engaging in significant intermolecular interactions, which are the primary determinants of its solubility.

Key Molecular Features Influencing Solubility:

  • Urea Moiety (-NH-CO-NH₂): This group is highly polar and possesses both hydrogen bond donor (the N-H protons) and acceptor (the carbonyl oxygen and amide nitrogens) sites. This allows for strong interactions with polar and protic solvents.

  • Cyanomethyl Group (-CH₂-C≡N): The nitrile group introduces further polarity to the molecule. The nitrogen atom of the nitrile can act as a hydrogen bond acceptor.

  • Hydrogen Bonding Capacity: The presence of multiple hydrogen bond donors and acceptors is a dominant factor in the solubility of 1-(cyanomethyl)urea, particularly in protic solvents.[1]

A key descriptor of a molecule's lipophilicity is the logarithm of its octanol-water partition coefficient (logP). For 1-(cyanomethyl)urea, the computed XLogP3-AA is -1.2, indicating a hydrophilic nature and a preference for polar environments.[2]

Solubility Profile of 1-(Cyanomethyl)urea

Precise quantitative solubility data for 1-(cyanomethyl)urea in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available qualitative descriptions, a solubility profile can be constructed. It is consistently reported to be soluble in polar solvents, such as water and alcohols.[1] One source indicates slight solubility in dimethyl sulfoxide (DMSO) and water.[4][5]

Qualitative and Estimated Solubility in Common Organic Solvents

The following table provides a qualitative and estimated solubility profile for 1-(cyanomethyl)urea. These estimations are derived from its structural similarity to urea and general principles of solubility. For comparison, quantitative solubility data for urea is provided where available, offering a valuable benchmark. It is anticipated that the addition of the cyanomethyl group will modulate the solubility relative to urea.

SolventSolvent PolarityExpected Solubility of 1-(Cyanomethyl)ureaReference Solubility of Urea ( g/100g solvent)
WaterHighSoluble104.7 g/100g at 20°C[6]
MethanolHighSoluble22 g/100g at 20°C[6]
EthanolHighSoluble5.4 g/100g at 20°C[6][7]
Dimethyl Sulfoxide (DMSO)HighSlightly Soluble to Soluble40 g/100ml at 20-30°C[8]
AcetoneMediumSparingly SolubleInsoluble
AcetonitrileMediumSparingly Soluble0.4 g/100ml
DichloromethaneLowInsolubleInsoluble
TolueneLowInsolubleInsoluble
HexaneLowInsolubleInsoluble

Note: The expected solubility is a qualitative assessment. "Soluble" implies significant dissolution, "Sparingly Soluble" suggests limited dissolution, and "Insoluble" indicates negligible dissolution.

Causality of Solubility Behavior

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 1-(cyanomethyl)urea.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in extensive hydrogen bonding with the urea and cyanomethyl moieties of the solute. The energetic favorability of these solute-solvent interactions overcomes the solute-solute interactions within the crystal lattice, leading to dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents possess dipoles that can interact with the polar regions of 1-(cyanomethyl)urea. While they can act as hydrogen bond acceptors, they lack donor capabilities. This results in generally lower solubility compared to protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The weak van der Waals forces between these solvents and the highly polar 1-(cyanomethyl)urea molecule are insufficient to disrupt the strong intermolecular forces within the solute's crystal structure, resulting in insolubility.

Theoretical Frameworks for Solubility Prediction

While experimental data is the gold standard, theoretical models can provide valuable insights into solubility.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like."[9] Every molecule is assigned three parameters:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a molecule to its properties, including solubility.[10] For urea derivatives, descriptors such as molecular size, branching, aromaticity, and polarizability have been shown to influence their biological activity, and similar principles can be applied to solubility.[10] Developing a QSAR model for the solubility of urea derivatives would require a dataset of experimentally determined solubilities, which is currently a limiting factor for 1-(cyanomethyl)urea.

Experimental Determination of Solubility

For research and development purposes, the experimental determination of solubility is often necessary. The following is a standardized protocol for determining the solubility of a solid organic compound like 1-(cyanomethyl)urea.

Workflow for Experimental Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh 1-(cyanomethyl)urea add_solute Add excess solute to solvent prep_solute->add_solute prep_solvent Measure Solvent Volume prep_solvent->add_solute agitate Agitate at constant temperature (e.g., shake flask) add_solute->agitate equilibrate Allow to equilibrate (e.g., 24-48 hours) agitate->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (e.g., 0.45 µm syringe filter) centrifuge->filter aliquot Take a known volume of the saturated solution filter->aliquot evaporate Evaporate solvent aliquot->evaporate weigh Weigh the residual solid evaporate->weigh calculate Calculate solubility (e.g., g/100mL) weigh->calculate

Caption: Experimental workflow for determining the solubility of 1-(cyanomethyl)urea.

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of 1-(cyanomethyl)urea to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a constant temperature environment (e.g., a shaker bath) and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Allow the solution to stand undisturbed at the constant temperature to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the sample.

    • Carefully withdraw a known volume of the supernatant using a calibrated pipette, taking care not to disturb the solid pellet. For high accuracy, the supernatant can be filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents).

  • Quantification of Dissolved Solute:

    • Transfer the known volume of the saturated solution to a pre-weighed vial.

    • Remove the solvent under reduced pressure or by evaporation in a fume hood.

    • Once the solvent is completely removed, weigh the vial containing the dried solute.

    • The difference in weight corresponds to the mass of 1-(cyanomethyl)urea that was dissolved in the known volume of the solvent.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

Applications and Implications in Drug Development and Research

The solubility of 1-(cyanomethyl)urea is a critical parameter that influences its utility in several applications:

  • Reaction Chemistry: In organic synthesis, the choice of solvent is often dictated by the solubility of the reactants. A solvent that can effectively dissolve 1-(cyanomethyl)urea is necessary for homogeneous reaction conditions, leading to improved reaction rates and yields.

  • Crystallization and Purification: Recrystallization is a common technique for purifying solid compounds. This process relies on the differential solubility of the compound in a solvent at different temperatures. Understanding the solubility profile of 1-(cyanomethyl)urea is essential for selecting an appropriate solvent system for its purification.

  • Drug Formulation: For a compound to be developed as a pharmaceutical, its solubility in both aqueous and organic media is a key consideration. Poor aqueous solubility can lead to low bioavailability. The solubility in organic solvents is relevant for formulation development, particularly for non-aqueous formulations.

Conclusion

References

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  • Chemical Entities of Biological Interest (ChEBI). urea. [Link]

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  • PubMed Central. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Institute of Science, Nagpur. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Simon Fraser University. Solubility of Organic Compounds. [Link]

  • Hansen Solubility Parameters. The Official Hansen Solubility Parameters website. [Link]

  • Redalyc. Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. [Link]

  • ResearchGate. A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. [Link]

  • National Center for Biotechnology Information. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. [Link]

  • Jinjiang Melamine. Urea Solubility in Ethanol: A Complete Guide. [Link]

  • ResearchGate. (PDF) A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. [Link]

  • ResearchGate. using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • Chem LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ChemRxiv. Polymorph-Specific Solubility Prediction using Constant Chemical Potential Molecular Dynamics. [Link]

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The Emerging Potential of 1-(Cyanomethyl)urea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the vast landscape of chemical synthons, the urea moiety occupies a place of prominence. Its ability to form robust hydrogen bond networks has cemented its role in medicinal chemistry and materials science.[1] This guide delves into a specific, yet underexplored, urea derivative: 1-(cyanomethyl)urea. While extensive literature on this particular compound is nascent, its bifunctional nature—possessing both a reactive urea and a cyanomethyl group—presents a compelling case for its potential in diverse research applications, from heterocyclic synthesis to the development of novel bioactive agents. This document serves as a technical primer for researchers, scientists, and drug development professionals, aiming to illuminate the prospective applications of 1-(cyanomethyl)urea and provide a scientifically grounded framework for its utilization in the laboratory.

Core Characteristics of 1-(Cyanomethyl)urea

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in research. 1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is a white to off-white crystalline solid.[2] Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
CAS Number 5962-07-2
Molecular Formula C₃H₅N₃O
Molecular Weight 99.09 g/mol
IUPAC Name (cyanomethyl)urea
Synonyms N-(cyanomethyl)urea, Cyanomethylurea, Hydantonitrile[2]
Solubility Soluble in polar solvents like water and alcohols[2]
Storage Sealed in dry conditions, 2-8°C

The presence of both a urea functional group and a nitrile imparts a unique reactivity profile to 1-(cyanomethyl)urea, making it an intriguing building block in organic synthesis.[2]

Potential Applications in Synthetic Chemistry

The true potential of 1-(cyanomethyl)urea lies in its versatility as a synthon. The following sections outline prospective applications based on the known reactivity of its constituent functional groups and by drawing parallels with structurally similar and well-documented compounds.

Synthesis of Nitrogen-Containing Heterocycles

The cyanomethyl group in conjunction with the urea moiety provides a reactive handle for the construction of various heterocyclic scaffolds, which are of paramount importance in drug discovery. The nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and addition of nucleophiles, to facilitate cyclization reactions.

One can envision the use of 1-(cyanomethyl)urea in reactions analogous to those of cyanoacetylurea, a closely related and more extensively studied reagent. Cyanoacetylurea is a key precursor in the synthesis of fused uracil derivatives, which are of significant interest for their potential biological activities.

Conceptual Workflow: Synthesis of a Pyrimidine Derivative

The following diagram illustrates a hypothetical pathway for the synthesis of a substituted pyrimidine derivative from 1-(cyanomethyl)urea. This proposed scheme is based on established principles of heterocyclic chemistry.

G A 1-(Cyanomethyl)urea B Condensation with a 1,3-dicarbonyl compound (e.g., acetylacetone) A->B Base catalyst C Intermediate B->C D Intramolecular Cyclization (Dehydration) C->D E Substituted Pyrimidine Derivative D->E

Caption: Proposed synthesis of a pyrimidine derivative from 1-(cyanomethyl)urea.

Precursor for Bioactive Molecules

The urea functionality is a well-established pharmacophore found in numerous approved drugs.[1] It acts as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. The cyanomethyl substituent of 1-(cyanomethyl)urea can be chemically modified to introduce further diversity and functionality, potentially leading to the discovery of novel bioactive compounds.

Potential modifications of the cyanomethyl group include:

  • Hydrolysis to a carboxylic acid, which can then be coupled with amines to form amides.

  • Reduction to an amine, providing a site for further derivatization.

  • Addition of Grignard reagents to the nitrile to form ketones.

These transformations open up a wide array of possibilities for creating libraries of novel compounds for biological screening.

Experimental Protocols: A Framework for Investigation

While specific, validated protocols for 1-(cyanomethyl)urea are not widely published, methodologies for the closely related and functionally similar cyanoacetylurea can serve as an excellent starting point for research. The following protocol for the synthesis of a fused uracil derivative using cyanoacetylurea is adapted from the literature and can be conceptually applied to investigations with 1-(cyanomethyl)urea.

Protocol: Synthesis of an (E)-3-Aryl-N-carbamoyl-2-cyanoacrylamide (A Fused Uracil Precursor)

Objective: To synthesize a precursor for a fused uracil derivative via the condensation of cyanoacetylurea with an aromatic aldehyde.

Materials:

  • Cyanoacetylurea

  • p-Anisaldehyde (or other aromatic aldehyde)

  • Acetic anhydride

  • Ethanol

  • Pyridine (catalyst)

Procedure:

  • A solution of cyanoacetylurea (10 mmol) and p-anisaldehyde (10 mmol) in ethanol (50 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A catalytic amount of pyridine (2-3 drops) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The precipitated product is collected by vacuum filtration.

  • The crude product is washed with cold ethanol to remove any unreacted starting materials.

  • The solid is then dried in a vacuum oven to yield the (E)-3-(4-methoxyphenyl)-N-carbamoyl-2-cyanoacrylamide.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of the characteristic nitrile stretch in the IR spectrum (around 2220 cm⁻¹) and the vinylic proton signal in the ¹H NMR spectrum would be indicative of a successful reaction.

Broader Applications and Future Outlook

Beyond the realm of medicinal chemistry, 1-(cyanomethyl)urea holds promise in other areas of research:

  • Agriculture: Its structure suggests potential as a slow-release nitrogen fertilizer, where the urea component provides the nitrogen source.[2]

  • Materials Science: The urea group's ability to form extensive hydrogen-bonded networks could be exploited in the design of supramolecular assemblies and functional polymers.

  • Electrolyte Additives: There is a mention of its use in lithium secondary batteries, likely as an electrolyte additive to improve performance.

Conclusion: A Call for Exploration

1-(Cyanomethyl)urea represents a chemical entity with significant, yet largely untapped, potential. Its bifunctional nature makes it a versatile building block for the synthesis of a wide range of organic molecules, particularly nitrogen-containing heterocycles of medicinal interest. While the body of research specifically focused on this compound is currently limited, the established chemistry of its constituent functional groups and of closely related analogues provides a solid foundation for its exploration. This guide has aimed to provide a comprehensive overview of its properties, potential applications, and a starting point for experimental investigation. It is our hope that this document will inspire further research into the chemistry and utility of 1-(cyanomethyl)urea, ultimately unlocking its full potential in the advancement of science.

References

  • PubChem. (Cyanomethyl)urea. National Center for Biotechnology Information. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(10), 4767–4819. [Link]

  • Pharmaffiliates. 1-(Cyanomethyl)urea. [Link]

  • Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current medicinal chemistry, 24(6), 622–651. [Link]

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1-(Cyanomethyl)urea: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea or ureidoacetonitrile, is a bifunctional organic molecule poised as a valuable and versatile building block in contemporary organic synthesis. Possessing both a reactive urea moiety and a nucleophilic cyanomethyl group, this compound offers multiple avenues for constructing complex molecular architectures, particularly nitrogen-containing heterocycles. This guide provides a comprehensive overview of 1-(cyanomethyl)urea, detailing its synthesis, physicochemical properties, and core applications. Special emphasis is placed on its role as a key intermediate in the synthesis of hydantoin scaffolds, a privileged structure in medicinal chemistry. Detailed mechanistic pathways, field-proven experimental protocols, and a thorough analysis of its reactivity are presented to empower researchers in leveraging this synthon for novel molecule discovery and drug development.

Introduction: The Strategic Value of a Bifunctional Synthon

In the landscape of organic synthesis, building blocks that contain multiple, orthogonally reactive functional groups are of paramount importance. They serve as convergent synthons, enabling the rapid assembly of molecular complexity from simple, readily available precursors. 1-(Cyanomethyl)urea (Figure 1) exemplifies this principle. Its structure combines the well-established reactivity of a urea, a cornerstone in the synthesis of numerous heterocycles and a potent hydrogen-bond donor, with an activated methylene group adjacent to a nitrile. This unique arrangement facilitates a range of chemical transformations, making it an attractive tool for synthetic chemists.

This guide will explore the fundamental chemistry of 1-(cyanomethyl)urea, moving from its preparation to its strategic application in synthetic workflows, with a particular focus on heterocyclic chemistry relevant to the pharmaceutical industry.

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 1-(Cyanomethyl)urea

PropertyValueSource(s)
CAS Number 5962-07-2[1][2]
Molecular Formula C₃H₅N₃O[1][2]
Molecular Weight 99.09 g/mol [2]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in polar solvents like water and alcohols[1]
Storage Sealed in a dry environment at 2-8°C is recommended for long-term storage.[3]

Safety & Handling: 1-(Cyanomethyl)urea should be handled with care. Like many compounds containing a nitrile group, it has potential toxicity and should be used in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

Synthesis of 1-(Cyanomethyl)urea

The most direct and widely cited method for the preparation of 1-(cyanomethyl)urea is the reaction of an aminoacetonitrile salt with a source of cyanic acid, typically an alkali metal cyanate.[3] This reaction is a variation of the classic Urech hydantoin synthesis, where the ureidoacetonitrile is formed as a key intermediate.[4]

Reaction Principle & Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine of aminoacetonitrile onto cyanic acid (H-N=C=O), which is generated in situ from the protonation of potassium cyanate by an acid. The resulting 1-(cyanomethyl)urea is a stable intermediate that can be isolated or used directly in subsequent reactions.

Synthesis_of_1-cyanomethylurea aminoacetonitrile H₂N-CH₂-CN Aminoacetonitrile arrow2 aminoacetonitrile->arrow2 potassium_cyanate KOCN Potassium Cyanate arrow1 potassium_cyanate->arrow1 acid H⁺ acid->arrow1 cyanic_acid H-N=C=O Cyanic Acid cyanic_acid->arrow2 product H₂N-C(O)-NH-CH₂-CN 1-(Cyanomethyl)urea plus1 + plus2 + arrow1->cyanic_acid arrow2->product

Figure 1: Synthesis of 1-(Cyanomethyl)urea.

Experimental Protocol: Synthesis from Aminoacetonitrile Hydrochloride

This protocol is adapted from established procedures for the formation of ureido derivatives from amino acids.[4][5]

Materials:

  • Aminoacetonitrile hydrochloride

  • Potassium cyanate (KOCN)

  • Water (distilled or deionized)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolution: Dissolve aminoacetonitrile hydrochloride (1.0 eq) in water.

  • Addition of Cyanate: To the stirred solution, add a solution of potassium cyanate (1.1 eq) in water portion-wise. The temperature should be monitored and maintained near room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS to observe the consumption of the starting amine.

  • Isolation (if required): The product, 1-(cyanomethyl)urea, can often be isolated by concentration of the reaction mixture under reduced pressure and subsequent purification by recrystallization or chromatography. However, for many applications, the aqueous solution of the ureidoacetonitrile intermediate is used directly in the next step.

Causality and In-Process Logic:

  • Use of Hydrochloride Salt: Aminoacetonitrile is often supplied as its hydrochloride salt for stability. The initial aqueous solution will be acidic, which facilitates the generation of cyanic acid from the potassium cyanate.

  • Control of Stoichiometry: A slight excess of potassium cyanate is used to ensure complete conversion of the aminoacetonitrile.

  • Direct Use vs. Isolation: The decision to isolate 1-(cyanomethyl)urea depends on the subsequent reaction. For direct cyclization to hydantoin, isolation is often unnecessary, streamlining the synthetic process into a one-pot or two-step sequence.[4]

Core Application: 1-(Cyanomethyl)urea as a Hydantoin Precursor

The most significant and well-documented application of 1-(cyanomethyl)urea is as a key intermediate in the synthesis of hydantoins (imidazolidine-2,4-diones). The parent hydantoin ring itself is formed through the cyclization of 1-(cyanomethyl)urea. This transformation is of high value as the hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs such as the anticonvulsant Phenytoin.[4][6]

The Urech Hydantoin Synthesis Pathway

The synthesis of hydantoin from an amino acid (or in this case, aminoacetonitrile) and a cyanate is known as the Urech hydantoin synthesis.[4][7] The reaction proceeds in two distinct phases: first, the formation of the ureido intermediate (1-(cyanomethyl)urea), followed by an acid-catalyzed intramolecular cyclization.

Mechanism of Cyclization:

  • Nitrile Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., HCl), which significantly enhances the electrophilicity of the nitrile carbon.

  • Intramolecular Nucleophilic Attack: The terminal nitrogen atom of the urea moiety acts as an intramolecular nucleophile, attacking the activated nitrile carbon.

  • Tautomerization & Hydrolysis: The resulting cyclic imine intermediate undergoes tautomerization and subsequent hydrolysis of the imine functionality under the aqueous acidic conditions to yield the final hydantoin ring.

Figure 2: Mechanism of Hydantoin formation from 1-(Cyanomethyl)urea. (Note: A proper chemical drawing tool would be used for the final structure).

Experimental Protocol: One-Pot Synthesis of Hydantoin

This protocol combines the synthesis of 1-(cyanomethyl)urea and its subsequent cyclization into a single, efficient workflow.

Materials:

  • Aminoacetonitrile hydrochloride (1.0 eq)

  • Potassium cyanate (1.1 eq)

  • Water (distilled or deionized)

  • Concentrated Hydrochloric Acid (e.g., 6M HCl)

Procedure:

  • Urea Formation: In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (1.0 eq) in water. Add a solution of potassium cyanate (1.1 eq) in water and stir at room temperature for 2-3 hours to form the 1-(cyanomethyl)urea intermediate.

  • Cyclization: To the reaction mixture, add concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC or LC-MS for the disappearance of the intermediate and formation of the hydantoin product.

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The hydantoin product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry. If the product remains in solution, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate) after neutralization. Further purification can be achieved by recrystallization.

Expert Insights:

  • Acid Choice and Concentration: The strength of the acid is crucial for both the in situ generation of cyanic acid and the final cyclization step. Hydrochloric acid is commonly used.[4]

  • Temperature Profile: The initial formation of the ureido intermediate is typically performed at room temperature to avoid side reactions. The subsequent cyclization requires elevated temperatures (reflux) to overcome the activation energy for the intramolecular ring closure.

  • One-Pot Advantage: This sequential one-pot approach is highly efficient. It avoids the need for isolation and purification of the 1-(cyanomethyl)urea intermediate, saving time, reducing solvent waste, and often improving overall yield.

Other Potential Synthetic Applications

While its role as a hydantoin precursor is primary, the bifunctional nature of 1-(cyanomethyl)urea suggests other potential, albeit less documented, applications.

Analogue to Glycine in Peptide Synthesis

The cyanomethyl group (-CH₂CN) can be considered a masked carboxylic acid group, as nitriles can be hydrolyzed to carboxylic acids. Therefore, 1-(cyanomethyl)urea can be viewed as a synthon for N-carbamoylglycine. This opens possibilities for its use in the synthesis of peptide derivatives or other complex molecules where a glycine unit with a urea-protected N-terminus is required.

Reactions with 1,3-Dicarbonyl Compounds

The urea functional group is well-known to undergo condensation reactions with 1,3-dicarbonyl compounds, such as diethyl malonate or acetylacetone, to form six-membered heterocyclic rings, most notably pyrimidine-2,4-diones (uracils) and related barbiturates.[8][9]

Barbituric_Acid_Synthesis urea H₂N-C(O)-NH₂ Urea arrow1 urea->arrow1 malonate EtOOC-CH₂-COOEt Diethyl Malonate malonate->arrow1 base Base (e.g., NaOEt) base->arrow1 Condensation barbituric_acid Barbituric Acid plus1 + arrow1->barbituric_acid

Figure 3: General synthesis of Barbituric Acid from Urea.

While specific, peer-reviewed examples of 1-(cyanomethyl)urea undergoing this transformation are not prevalent in the literature, its urea moiety theoretically allows for such cyclocondensations. A successful reaction would lead to N-cyanomethyl substituted pyrimidine derivatives, a novel class of compounds. However, researchers should be aware of the potential for competing side reactions involving the activated methylene group of the cyanomethyl substituent. This remains an area ripe for exploration.

Conclusion and Future Outlook

1-(Cyanomethyl)urea is a potent and practical building block for organic synthesis. Its straightforward preparation and dual functionality make it an efficient precursor for constructing valuable heterocyclic scaffolds. The primary, well-established application lies in its role as a direct intermediate for hydantoins via the Urech synthesis, a pathway of significant interest to medicinal chemists.

Future research may further expand the synthetic utility of this molecule. A systematic investigation into its condensation reactions with various dicarbonyl compounds could unlock novel routes to N-functionalized pyrimidines. Furthermore, exploring the chemistry of the activated methylene group could lead to new C-C bond-forming reactions, further cementing 1-(cyanomethyl)urea's status as a versatile and indispensable tool in the synthetic chemist's arsenal.

References

  • Kandhasamy, S., & Saminathan, K. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 37(1). Retrieved from [Link]

  • PubChem. (n.d.). (Cyanomethyl)urea. Retrieved from [Link]

  • CUTM Courseware. (n.d.). To prepare barbituric acid from urea and diethyl malonate. Retrieved from [Link]

  • Google Patents. (n.d.). US2553022A - Preparation of cyanoacetyl ureas.
  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ARYLUREAS I. CYANATE METHOD. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

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The Ascendant Role of Cyanomethyl-Containing Ureas in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 21, 2026 – In the ever-evolving landscape of medicinal chemistry, the urea scaffold remains a cornerstone of drug design, valued for its ability to form critical hydrogen bond interactions with biological targets.[1][2] When combined with the unique electrophilic and polar properties of the cyanomethyl group, a promising class of compounds emerges: cyanomethyl-containing ureas. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

Introduction: A Synthesis of Stability and Reactivity

The urea moiety, first synthesized in the laboratory by Friedrich Wöhler in 1828, has become a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs.[3][4] Its hydrogen bonding capabilities are central to its role in molecular recognition at the active sites of enzymes and receptors.[2] The introduction of a cyanomethyl (-CH₂CN) group imparts a unique set of characteristics. The nitrile group can act as a hydrogen bond acceptor and its electrophilic carbon atom can engage in covalent interactions with nucleophilic residues, such as cysteine, in enzyme active sites.[5][6] This dual nature of forming both non-covalent and covalent bonds makes cyanomethyl-containing ureas a compelling class of molecules for the development of potent and selective therapeutic agents.[5][7]

Synthetic Methodologies: Crafting the Cyanomethyl-Urea Scaffold

The synthesis of cyanomethyl-containing ureas can be achieved through several established synthetic routes. The most common approaches involve the reaction of an isocyanate with an amine bearing a cyanomethyl group, or vice versa.

Isocyanate-Based Synthesis

A prevalent method for the synthesis of N,N'-disubstituted ureas involves the reaction of an isocyanate with a primary or secondary amine.[8] For cyanomethyl-containing ureas, this can be approached in two ways:

  • Route A: Reaction of an aryl or alkyl isocyanate with aminoacetonitrile.

  • Route B: Reaction of cyanomethyl isocyanate with an aryl or alkyl amine.

Experimental Protocol: Synthesis of N-Aryl-N'-(cyanomethyl)urea via the Isocyanate Method

This protocol outlines a general procedure for the synthesis of an N-aryl-N'-(cyanomethyl)urea.

Materials:

  • Substituted Aryl Isocyanate (1.0 eq)

  • Aminoacetonitrile hydrochloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a solution of aminoacetonitrile hydrochloride in anhydrous DCM, add triethylamine and stir for 15 minutes at room temperature to liberate the free amine.

  • Slowly add a solution of the substituted aryl isocyanate in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-aryl-N'-(cyanomethyl)urea.

Cyanate-Based Synthesis

An alternative approach is the "cyanate method," which involves the reaction of an amine with a cyanate salt, typically sodium or potassium cyanate, in the presence of an acid.[9] This method proceeds through an in-situ generated isocyanate intermediate.

Workflow for Cyanate-Based Synthesis of Cyanomethyl-Containing Ureas

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Amine R-NH₂ (e.g., Aminoacetonitrile) Addition Nucleophilic addition of Amine to HNCO Amine->Addition Cyanate NaOCN or KOCN Isocyanate In-situ formation of Isocyanic Acid (HNCO) Cyanate->Isocyanate Protonation Acid Acid (e.g., HCl) Acid->Isocyanate Isocyanate->Addition Urea N-substituted Urea (R-NH-CO-NH₂) Addition->Urea

Caption: General workflow for the synthesis of N-substituted ureas via the cyanate method.

Biological Activities and Therapeutic Potential

Cyanomethyl-containing ureas have demonstrated a range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

The urea scaffold is a well-established pharmacophore in oncology, with numerous diaryl urea derivatives functioning as kinase inhibitors.[4][10][11] The incorporation of a cyanomethyl group can enhance the anticancer potential of these molecules. While specific studies on N-(cyanomethyl)urea derivatives are emerging, related N-substituted ureas have shown significant antitumor activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[5] The cyanomethyl group can contribute to the binding affinity and selectivity of these compounds for their protein targets.

Table 1: Anticancer Activity of Selected N-Substituted Urea Derivatives

Compound ClassCancer Cell LineActivity (GI%) at 10⁻⁵ MReference
N-bis(trifluoromethyl)alkyl-N'-substituted ureasLeukemia (RPMI-8226)52.7[11]
N-bis(trifluoromethyl)alkyl-N'-substituted ureasNon-Small Cell Lung (HOP-92)88.53[11]
N-bis(trifluoromethyl)alkyl-N'-substituted ureasMelanoma (SK-MEL-5)74.63[11]
N-(3,3,3-trifluoroethyl)-N'-substituted ureasLeukemiaNotable Activity[5]
N-(3,3,3-trifluoroethyl)-N'-substituted ureasNon-Small Cell Lung CancerNotable Activity[5]
N-(3,3,3-trifluoroethyl)-N'-substituted ureasRenal CancerNotable Activity[5]

Note: GI% refers to the percentage of growth inhibition.

Antiviral Activity

Certain cyanomethyl-containing uracil derivatives have demonstrated potent anti-HIV-1 activity.[12] For instance, 1-(cyanomethyl)-3-(3,5-dimethylbenzyl)uracil derivatives have shown promising results in inhibiting virus-induced cytopathogenicity in MT-4 cells.[12] This highlights the potential of the cyanomethyl urea motif in the design of novel antiviral agents.

Antimicrobial Activity

Urea derivatives have been investigated for their antimicrobial properties.[13] While specific data on cyanomethyl-containing ureas is limited, the broader class of substituted ureas has shown inhibitory activity against various bacterial and fungal strains. The unique electronic and steric properties of the cyanomethyl group could be exploited to develop new antimicrobial agents.

Neuroprotective Potential

The urea functionality is present in compounds with activity in the central nervous system.[14] While direct evidence for the neuroprotective effects of cyanomethyl-containing ureas is still an area for future research, the physicochemical properties imparted by the cyanomethyl group may influence blood-brain barrier permeability and target engagement within the CNS.

Mechanism of Action: The Role of the Cyanomethyl Group

The biological activity of cyanomethyl-containing ureas is often attributed to their ability to act as enzyme inhibitors. The nitrile group, in particular, can function as a "warhead" for covalent inhibition, especially of cysteine proteases.[5]

Covalent Inhibition of Cysteine Proteases

Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making them attractive drug targets.[13] The catalytic mechanism of these enzymes involves a nucleophilic cysteine residue in the active site.[15] The electrophilic carbon of the nitrile group in a cyanomethyl-containing urea can be attacked by the thiolate of the catalytic cysteine, leading to the formation of a reversible covalent thioimidate adduct.[5][7] This covalent modification of the active site effectively inhibits the enzyme's activity.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor cluster_reaction Inhibition Mechanism Cys Cysteine Residue (Cys-SH) Deprotonation His deprotonates Cys-SH to form Cys-S⁻ Cys->Deprotonation His Histidine Residue (His) His->Deprotonation Inhibitor Cyanomethyl Urea (R-NH-CO-NH-CH₂-C≡N) Attack Nucleophilic attack of Cys-S⁻ on nitrile carbon Inhibitor->Attack Deprotonation->Attack Cys-S⁻ Adduct Formation of covalent thioimidate adduct Attack->Adduct

Caption: Proposed mechanism of covalent inhibition of a cysteine protease by a cyanomethyl-containing urea.

Experimental Protocol: Enzyme Inhibition Assay for a Cysteine Protease

This protocol provides a general framework for assessing the inhibitory activity of a cyanomethyl-containing urea against a cysteine protease, such as papain.

Materials:

  • Cysteine protease (e.g., papain)

  • Fluorogenic substrate (e.g., Z-FR-AMC)

  • Assay buffer (e.g., sodium phosphate buffer with EDTA and DTT)

  • Cyanomethyl-containing urea inhibitor (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the cyanomethyl-containing urea in DMSO.

  • In the wells of a 96-well plate, add the assay buffer.

  • Add varying concentrations of the inhibitor to the wells. Include a control with DMSO only.

  • Add the cysteine protease solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each inhibitor concentration relative to the control.

  • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Structure-Activity Relationships (SAR)

The biological activity of cyanomethyl-containing ureas is highly dependent on their chemical structure. Key structural features that can be modulated to optimize activity include:

  • The nature of the substituent on the other urea nitrogen: Aromatic or aliphatic groups with varying electronic and steric properties can significantly influence target binding and pharmacokinetic properties.[10]

  • The substitution pattern on any aromatic rings: The position and nature of substituents on aryl groups can impact potency and selectivity.

  • The overall lipophilicity and polarity of the molecule: These properties affect solubility, cell permeability, and metabolic stability.

Systematic modification of these structural features allows for the development of SAR, which is crucial for the rational design of more potent and selective drug candidates.

Future Directions and Conclusion

Cyanomethyl-containing ureas represent a promising class of compounds with diverse therapeutic potential. Their unique ability to engage in both hydrogen bonding and covalent interactions with biological targets offers a powerful strategy for designing potent and selective inhibitors. Future research in this area should focus on:

  • Expanding the chemical diversity: Synthesizing and screening a wider range of cyanomethyl-containing ureas to explore different biological targets.

  • Elucidating detailed mechanisms of action: Utilizing structural biology and advanced biochemical techniques to understand the precise molecular interactions between these compounds and their targets.

  • Optimizing pharmacokinetic properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of lead compounds to enhance their drug-like properties.

References

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  • de Souza, A. C. C., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1047-1065. [Link]

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  • Popova, E. A., et al. (2015). Synthesis, evaluation of anticancer activity and COMPARE analysis of N-bis(trifluoromethyl)alkyl-N'-substituted ureas with pharmacophoric moieties. Journal of Fluorine Chemistry, 178, 213-219. [Link]

  • Organic Syntheses. (1942). p-BROMOPHENYLUREA. Organic Syntheses, 22, 21. [Link]

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  • Popova, E. A., et al. (2015). Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. Journal of Fluorine Chemistry, 178, 207-212. [Link]

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1-(Cyanomethyl)urea: A Versatile Building Block for Heterocyclic and Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(cyanomethyl)urea, a versatile yet under-documented research chemical. With its unique combination of a reactive urea moiety and a cyanomethyl group, this compound presents significant potential as a precursor in the synthesis of a diverse range of heterocyclic systems, particularly pyrimidine derivatives, which are core structures in numerous bioactive molecules. This document consolidates available data on its synthesis, physicochemical properties, reactivity, and potential applications, offering field-proven insights and detailed protocols to facilitate its use in research and drug discovery. While experimental spectral data remains somewhat elusive in publicly available literature, this guide provides expected analytical characteristics based on its structure and data from analogous compounds, alongside a detailed, adaptable synthesis protocol.

Introduction: The Strategic Value of the Urea Scaffold

The urea functional group is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to form stable, multipoint hydrogen bonds with biological targets. This inherent property has led to the incorporation of the urea moiety into a wide array of clinically approved drugs, including kinase inhibitors, anticonvulsants, and anti-HIV agents. The versatility of urea derivatives is further enhanced by their synthetic tractability, allowing for the strategic introduction of various functional groups to modulate physicochemical properties and biological activity.

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, emerges as a particularly interesting building block within this class of compounds. It uniquely combines the hydrogen-bonding capacity of the urea group with the reactive potential of the cyanomethyl moiety. The nitrile group and the adjacent active methylene offer a gateway to a variety of chemical transformations, most notably cyclocondensation reactions to form heterocyclic structures. This guide aims to illuminate the synthetic utility and core chemical principles of 1-(cyanomethyl)urea, providing researchers with the foundational knowledge to leverage this compound in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a research chemical's properties and handling requirements is paramount for its effective and safe utilization in the laboratory.

Physical and Chemical Properties

1-(Cyanomethyl)urea is typically a white to off-white crystalline solid. Its polarity, imparted by the urea and nitrile functionalities, allows for solubility in polar solvents such as water and alcohols. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 5962-07-2
Molecular Formula C₃H₅N₃O
Molecular Weight 99.09 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in polar solvents (e.g., water, alcohols)
Storage Store at 2-8°C, sealed in a dry environment
Purity (typical) ≥97%
Safety and Handling

As with any research chemical, proper safety precautions must be observed when handling 1-(cyanomethyl)urea. It is classified as hazardous, and the following GHS hazard statements apply:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of 1-(Cyanomethyl)urea: A Step-by-Step Protocol

The synthesis of 1-(cyanomethyl)urea can be achieved through the reaction of an aminoacetonitrile salt with a cyanate source. The following protocol is adapted from established methods for the synthesis of urea derivatives from amines and cyanates. This self-validating system relies on the nucleophilic attack of the primary amine of aminoacetonitrile on the in situ-generated isocyanic acid.

Experimental Protocol: Synthesis of 1-(Cyanomethyl)urea

This protocol details the synthesis of 1-(cyanomethyl)urea from aminoacetonitrile hydrochloride and potassium cyanate in an aqueous medium. The acidic conditions generated from the amine salt are crucial for the formation of isocyanic acid from the cyanate salt, which is the reactive electrophile in this transformation.

Materials:

  • Aminoacetonitrile hydrochloride

  • Potassium cyanate

  • Deionized water

  • Hydrochloric acid (1 M, for pH adjustment if necessary)

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • pH meter or pH paper

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Dissolution of Reactants: In a beaker, dissolve aminoacetonitrile hydrochloride (1.0 eq) in deionized water. In a separate beaker, dissolve potassium cyanate (1.1 eq) in deionized water.

  • Reaction Initiation: Slowly add the potassium cyanate solution to the stirring solution of aminoacetonitrile hydrochloride at room temperature. The reaction of an amine hydrochloride with potassium cyanate in an aqueous solution is a well-established method for the synthesis of N-substituted ureas.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A gradual consumption of the starting amine and the appearance of a more polar product spot corresponding to the urea derivative should be observed.

  • Workup and Isolation: Upon completion of the reaction, cool the mixture in an ice bath to induce precipitation of the product. If precipitation is not sufficient, the solution can be concentrated under reduced pressure.

  • Purification: Collect the crude product by vacuum filtration and wash with cold deionized water to remove any remaining inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: Dry the purified 1-(cyanomethyl)urea under vacuum to a constant weight.

Causality of Experimental Choices:

  • The use of a slight excess of potassium cyanate ensures the complete conversion of the starting amine.

  • The aqueous medium is a green and practical solvent for this reaction, given the solubility of the reactants.

  • Cooling the reaction mixture for precipitation is a standard technique to maximize the recovery of the solid product.

  • Recrystallization is a robust method for purifying solid organic compounds, ensuring the removal of soluble impurities.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aminoacetonitrile_HCl Aminoacetonitrile HCl in Water Mixing Combine Solutions at RT Aminoacetonitrile_HCl->Mixing KOCN Potassium Cyanate in Water KOCN->Mixing Cooling Cooling/Concentration Mixing->Cooling Reaction Complete Filtration Vacuum Filtration Cooling->Filtration Precipitate Forms Recrystallization Recrystallize from EtOH/Water Filtration->Recrystallization Crude Product Drying Vacuum Drying Recrystallization->Drying Purified Crystals Final_Product Pure 1-(Cyanomethyl)urea Drying->Final_Product

Figure 1: Experimental workflow for the synthesis of 1-(cyanomethyl)urea.

Reactivity and Mechanistic Insights

The synthetic utility of 1-(cyanomethyl)urea lies in the dual reactivity of its functional groups. The urea moiety can act as a dinucleophile, while the cyanomethyl group possesses an acidic α-proton and a nitrile group susceptible to transformations.

Cyclocondensation Reactions: A Gateway to Pyrimidines

A primary application of 1-(cyanomethyl)urea is in the synthesis of pyrimidine derivatives, which are foundational structures in a vast number of biologically active compounds, including nucleobases like uracil. The reaction typically proceeds via a cyclocondensation reaction with a 1,3-dicarbonyl compound or a functional equivalent.

The mechanism involves the initial nucleophilic attack of one of the urea nitrogens on a carbonyl group of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the pyrimidine ring. The cyanomethyl substituent can then be further manipulated or may participate in the initial cyclization depending on the reaction conditions and the nature of the dicarbonyl partner.

Cyclocondensation_Mechanism Reactants 1-(Cyanomethyl)urea + 1,3-Dicarbonyl Step1 Nucleophilic attack of urea N on a carbonyl C Reactants->Step1 Intermediate1 Hemiaminal Intermediate Step1->Intermediate1 Step2 Intramolecular cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Substituted Pyrimidine (e.g., Uracil derivative) Step3->Product

Figure 2: Generalized mechanism for pyrimidine synthesis from 1-(cyanomethyl)urea.

This reactivity makes 1-(cyanomethyl)urea a valuable precursor for generating libraries of substituted pyrimidines for screening in drug discovery programs. For instance, its reaction with β-ketoesters would lead to the formation of functionalized pyrimidinones, key intermediates for a variety of therapeutic agents.

Analytical Characterization

Infrared (IR) Spectroscopy

An experimental FTIR spectrum is available on PubChem. The IR spectrum of 1-(cyanomethyl)urea is expected to show characteristic absorption bands for its functional groups:

  • N-H stretching: Broad absorptions in the range of 3200-3400 cm⁻¹ corresponding to the primary and secondary amines of the urea moiety.

  • C≡N stretching: A sharp, medium-intensity absorption around 2250 cm⁻¹ for the nitrile group.

  • C=O stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl group of the urea.

  • N-H bending (Amide II): An absorption in the region of 1550-1620 cm⁻¹.

  • C-N stretching: Absorptions in the fingerprint region, typically between 1200-1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methylene protons (CH₂) adjacent to the nitrile group would likely appear as a doublet, coupled to the neighboring N-H proton. The N-H protons of the urea moiety would appear as broad singlets, and their chemical shifts could be concentration and solvent-dependent. The terminal NH₂ protons might appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the carbonyl carbon of the urea (around 160 ppm), one for the nitrile carbon (around 117 ppm), and one for the methylene carbon (at a higher field).

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 99. Common fragmentation patterns for ureas include the cleavage of the C-N bonds. For 1-(cyanomethyl)urea, fragmentation could involve the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the urea backbone.

Applications in Synthetic and Medicinal Chemistry

The true value of 1-(cyanomethyl)urea lies in its potential as a versatile building block for the synthesis of more complex and potentially bioactive molecules.

Synthesis of Heterocyclic Compounds

As previously discussed, the most prominent application of 1-(cyanomethyl)urea is in the synthesis of nitrogen-containing heterocycles. Its ability to serve as a C-N-C-N synthon makes it an ideal precursor for pyrimidines, which are central to many therapeutic agents.

Experimental Workflow: Synthesis of a Uracil Derivative

The following is a proposed experimental workflow for the synthesis of a uracil derivative from 1-(cyanomethyl)urea and a β-ketoester, based on established methodologies for pyrimidine synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(cyanomethyl)urea (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol.

  • Base Catalysis: Add a catalytic amount of a base (e.g., sodium ethoxide) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize it with a dilute acid. The product may precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

  • Characterization: Characterize the final product using standard analytical techniques (NMR, IR, MS, and melting point).

Uracil_Synthesis_Workflow Start 1-(Cyanomethyl)urea + β-Ketoester Reaction Reflux in Ethanol with NaOEt Start->Reaction Workup Cool, Neutralize, and Precipitate Reaction->Workup Purification Filter and Recrystallize Workup->Purification Product Substituted Uracil Derivative Purification->Product

Figure 3: Proposed workflow for the synthesis of a uracil derivative.
Potential in Drug Discovery

While there is limited direct evidence of 1-(cyanomethyl)urea's involvement in specific signaling pathways, its utility as a precursor for heterocyclic scaffolds is of high relevance to drug discovery. The pyrimidine core, readily accessible from this starting material, is a key feature in many kinase inhibitors. The general class of urea derivatives has been extensively explored for a wide range of biological activities, and 1-(cyanomethyl)urea provides a unique entry point for novel structural modifications.

Conclusion and Future Outlook

1-(cyanomethyl)urea is a research chemical with significant untapped potential. Its straightforward synthesis and the dual reactivity of its functional groups make it a valuable tool for synthetic and medicinal chemists. The primary application of this compound as a precursor to pyrimidine and other heterocyclic systems positions it as a key starting material for the discovery of novel bioactive molecules.

Future research in this area could focus on a more thorough characterization of its physicochemical properties, including the publication of detailed experimental spectral data. Furthermore, a systematic exploration of its reactivity with a wider range of dicarbonyl compounds and other electrophiles would undoubtedly expand its synthetic utility. As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, versatile and accessible building blocks like 1-(cyanomethyl)urea will play an increasingly important role. This guide serves as a foundational resource to encourage and facilitate the exploration of this promising research chemical.

References

  • PubChem. (Cyanomethyl)urea. National Center for Biotechnology Information. Retrieved from: [Link]

  • Kumar, A., Kumar, S., & Saxena, A. (2016).
  • Wöhler, F. (1828). Ueber künstliche Bildung des Harnstoffs. Annalen der Physik und Chemie, 88(2), 253-256.
  • Robertson, M. P., & Miller, S. L. (1995). An efficient prebiotic synthesis of cytosine and uracil.
  • Kurzer, F. (1956). Arylureas. I.
  • Pharmaffiliates. 1-(Cyanomethyl)urea. Retrieved from: [Link]

An In-depth Technical Guide to N-(cyanomethyl)urea: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(cyanomethyl)urea, a fascinating and versatile molecule, holds a unique position at the intersection of fundamental organic synthesis and applied chemical sciences. This guide provides a comprehensive technical overview of N-(cyanomethyl)urea, designed for researchers, scientists, and professionals in drug development and chemical manufacturing. While the precise historical genesis of its initial synthesis remains to be definitively established in readily accessible literature, this document delves into the established synthetic routes, explores the mechanistic underpinnings of its formation, and elucidates its known and potential applications. Particular focus is given to its role as a valuable building block in organic chemistry and its emerging importance in agricultural and materials science. This guide aims to be a self-validating resource, providing detailed experimental protocols and referencing authoritative sources to ensure scientific integrity.

Introduction: Situating N-(cyanomethyl)urea in the Chemical Landscape

The story of urea is a cornerstone of modern chemistry. In 1828, Friedrich Wöhler's synthesis of urea from inorganic precursors, namely ammonium cyanate, shattered the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[1][2] This pivotal moment opened the floodgates for the field of organic synthesis. In the subsequent decades, the exploration of urea's reactivity and the synthesis of its derivatives became a fertile ground for chemical innovation.

N-(cyanomethyl)urea, with the chemical formula C₃H₅N₃O, is a substituted urea derivative characterized by the presence of a cyanomethyl group (-CH₂CN) attached to one of the nitrogen atoms of the urea backbone.[3] This structural feature imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex organic structures.[3] While a specific "discoverer" or a singular seminal publication on its initial synthesis is not readily apparent in the historical chemical literature, its preparation is achievable through established synthetic organic methodologies.

This guide will first explore the fundamental chemical and physical properties of N-(cyanomethyl)urea, followed by a detailed examination of a well-established synthetic protocol. The subsequent sections will discuss its known applications, drawing from contemporary research and patents, and conclude with a forward-looking perspective on its potential in various scientific and industrial domains.

Physicochemical Properties of N-(cyanomethyl)urea

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. N-(cyanomethyl)urea is typically a white to off-white crystalline solid.[3] Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 5962-07-2[3]
Molecular Formula C₃H₅N₃O[3]
Molecular Weight 99.09 g/mol [4]
Appearance White to off-white crystalline solid[3]
Solubility Soluble in polar solvents like water and alcohols[3]
Boiling Point (Predicted) 264.6 ± 32.0 °C[5]
Density (Predicted) 1.222 ± 0.06 g/cm³[5]
pKa (Predicted) 11.31 ± 0.46[5]

The presence of both a urea moiety, capable of extensive hydrogen bonding, and a polar cyanomethyl group contributes to its solubility in polar solvents.[3] The nitrile group also offers a reactive handle for a variety of chemical transformations.

Synthesis of N-(cyanomethyl)urea: A Validated Experimental Protocol

While the historical first synthesis is not clearly documented, a reliable and reproducible method for the preparation of N-(cyanomethyl)urea involves the reaction of potassium cyanate with aminoacetonitrile hydrochloride.[5] This method is a variation of the classic approach to urea synthesis, where an amine is reacted with a source of isocyanic acid.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic addition of the primary amine of aminoacetonitrile to isocyanic acid, which is generated in situ from the protonation of potassium cyanate. The overall reaction is as follows:

KOCN + H₂NCH₂CN·HCl → H₂NCONHCH₂CN + KCl

The mechanism can be visualized as a two-step process:

  • Formation of Isocyanic Acid: In the presence of the acidic hydrochloride salt of aminoacetonitrile, potassium cyanate is protonated to form isocyanic acid (HNCO).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aminoacetonitrile attacks the electrophilic carbon atom of isocyanic acid, leading to the formation of N-(cyanomethyl)urea.

The following diagram illustrates the logical flow of this synthesis:

G cluster_reactants Reactants cluster_intermediates In Situ Generation cluster_products Products KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HNCO) KOCN->HNCO Protonation KCl Potassium Chloride (KCl) KOCN->KCl Amino_HCl Aminoacetonitrile HCl (H₂NCH₂CN·HCl) Amino_HCl->HNCO CMU N-(cyanomethyl)urea Amino_HCl->CMU Amino_HCl->KCl HNCO->CMU Nucleophilic Addition

Caption: Synthetic pathway for N-(cyanomethyl)urea.

Detailed Experimental Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of N-(cyanomethyl)urea.

Materials:

  • Aminoacetonitrile hydrochloride

  • Potassium cyanate

  • Distilled water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolution of Reactants: In a reaction flask equipped with a magnetic stir bar, dissolve aminoacetonitrile hydrochloride in a minimal amount of distilled water at room temperature.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Potassium Cyanate: Slowly add an equimolar amount of potassium cyanate to the cooled solution. The addition should be portion-wise to maintain the temperature below 10 °C.

  • Reaction: Continue stirring the reaction mixture in the ice bath for 2-3 hours.

  • Isolation of Product: The product, N-(cyanomethyl)urea, will precipitate out of the solution as a white solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any remaining potassium chloride and unreacted starting materials.

  • Drying: Dry the product under vacuum or in a desiccator to a constant weight.

Self-Validation: The identity and purity of the synthesized N-(cyanomethyl)urea can be confirmed using standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Applications of N-(cyanomethyl)urea

The unique bifunctional nature of N-(cyanomethyl)urea, possessing both a reactive nitrile group and a urea moiety, makes it a valuable molecule in several fields.

Organic Synthesis

N-(cyanomethyl)urea serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds.[3] The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the urea functionality can participate in cyclization reactions.

Agriculture

There is significant interest in the use of N-(cyanomethyl)urea as a slow-release nitrogen fertilizer.[3] The rationale behind this application is that the covalent bond between the cyanomethyl group and the urea nitrogen is more stable than the readily hydrolyzable amide bonds in urea itself. This slower breakdown in the soil would lead to a more sustained release of nitrogen, improving nutrient uptake by plants and reducing nitrogen loss to the environment through leaching and volatilization.

The following diagram illustrates the conceptual workflow for evaluating N-(cyanomethyl)urea as a slow-release fertilizer:

G cluster_synthesis Synthesis cluster_formulation Formulation cluster_testing Agronomic Testing cluster_analysis Data Analysis Synthesis Synthesize N-(cyanomethyl)urea Formulation Formulate as Granules/Prills Synthesis->Formulation Soil_Incubation Soil Incubation Studies Formulation->Soil_Incubation Greenhouse_Trials Greenhouse Trials Formulation->Greenhouse_Trials Field_Trials Field Trials Formulation->Field_Trials N_Release Nitrogen Release Kinetics Soil_Incubation->N_Release Plant_Uptake Plant Nutrient Uptake Greenhouse_Trials->Plant_Uptake Yield Crop Yield and Quality Field_Trials->Yield

Caption: Evaluation workflow for agricultural use.

Materials Science

One of the documented applications of N-(cyanomethyl)urea is in lithium secondary batteries.[5] While the specific role is not extensively detailed in the readily available literature, it is plausible that it could function as an electrolyte additive or a component in the formation of a stable solid-electrolyte interphase (SEI) on the electrode surfaces. The nitrile group is known to be electrochemically active and can participate in polymerization reactions that form protective films.

Future Outlook and Conclusion

N-(cyanomethyl)urea represents a molecule with significant untapped potential. While its historical origins may be somewhat obscure, its utility in modern chemical science is becoming increasingly apparent. Further research into its applications, particularly in the development of advanced agricultural formulations and novel materials for energy storage, is warranted.

The synthetic accessibility of N-(cyanomethyl)urea, coupled with its unique chemical functionalities, positions it as a valuable tool for chemists and material scientists. This guide has provided a foundational understanding of this compound, from its synthesis to its potential applications. It is our hope that this document will serve as a catalyst for further investigation and innovation in the diverse fields where N-(cyanomethyl)urea may prove beneficial.

References

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Methodological & Application

The Versatile Synthon: Application Notes for the Synthesis of Heterocyclic Compounds Using 1-(Cyanomethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel heterocyclic scaffolds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and biologically active compounds, offering a three-dimensional framework for precise molecular interactions.[1][2][3] 1-(Cyanomethyl)urea, a readily accessible and highly functionalized building block, has emerged as a potent synthon for the construction of diverse heterocyclic systems. Its unique combination of a reactive methylene group, a cyano moiety, and a urea functionality provides a versatile platform for a variety of cyclization strategies.

This comprehensive guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, provides an in-depth exploration of the synthetic utility of 1-(cyanomethyl)urea. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic cores, including pyrimidines and pyridones.

The Chemical Logic of 1-(Cyanomethyl)urea: A Trifecta of Reactivity

The synthetic potential of 1-(cyanomethyl)urea stems from the strategic placement of three key functional groups:

  • The Active Methylene Group (-CH2-): Flanked by an electron-withdrawing cyano group and a urea carbonyl, the protons on this methylene group are sufficiently acidic to be readily deprotonated by a base. This in situ generation of a carbanion creates a potent nucleophile, primed to react with a variety of electrophilic partners.

  • The Cyano Group (-C≡N): This group not only activates the adjacent methylene protons but can also participate directly in cyclization reactions, often through intramolecular nucleophilic attack or by undergoing transformations to other functional groups.

  • The Urea Moiety (-NH-CO-NH2): The urea component is a classic precursor for the formation of pyrimidine and other related heterocyclic rings. It provides the necessary nitrogen atoms for the heterocyclic core through condensation reactions with dicarbonyl compounds or their equivalents.

This trifecta of reactivity allows for a modular and convergent approach to complex heterocyclic structures, making 1-(cyanomethyl)urea an invaluable tool in the synthetic chemist's arsenal.

Synthesis of Substituted Pyrimidines: A Cornerstone Application

Pyrimidines are a class of nitrogen-containing heterocycles of immense biological significance, forming the core of nucleobases such as cytosine, thymine, and uracil.[4] The reaction of 1-(cyanomethyl)urea with 1,3-dicarbonyl compounds, such as β-ketoesters, provides a direct and efficient route to highly functionalized pyrimidine derivatives.

Mechanistic Rationale

The synthesis of pyrimidines from 1-(cyanomethyl)urea and a β-ketoester proceeds through a well-established reaction cascade. The reaction is typically initiated by a base-catalyzed condensation. The base abstracts a proton from the active methylene group of 1-(cyanomethyl)urea, generating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the β-ketoester. Subsequent intramolecular cyclization, driven by the nucleophilic attack of one of the urea nitrogen atoms onto the remaining carbonyl group, followed by dehydration, leads to the formation of the stable aromatic pyrimidine ring.

Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine from 1-(Cyanomethyl)urea and Ethyl Acetoacetate

This protocol provides a generalized procedure for the synthesis of a model pyrimidine derivative. Researchers should optimize conditions for their specific substrates.

Materials:

  • 1-(Cyanomethyl)urea

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • Absolute Ethanol

  • Dilute Hydrochloric Acid (HCl)

  • Deionized Water

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of 1-(Cyanomethyl)urea: To the stirred solution of sodium ethoxide, add 1-(cyanomethyl)urea (1.0 equivalent) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the nucleophile.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1.0 equivalent) to the reaction mixture via a dropping funnel. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.[5]

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Neutralization and Precipitation: Slowly and carefully neutralize the reaction mixture with dilute hydrochloric acid to a pH of approximately 6-7. The crude product is expected to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as hot water or an ethanol/water mixture, to obtain the pure 2-amino-4-hydroxy-6-methylpyrimidine.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry, and melting point).

ParameterConditionRationale
Base Sodium EthoxideA strong base is required to deprotonate the active methylene group of 1-(cyanomethyl)urea.
Solvent Absolute EthanolProvides a suitable medium for the reaction and dissolves the reactants. Anhydrous conditions are preferred to prevent side reactions.[5]
Temperature RefluxThe elevated temperature provides the necessary activation energy for the condensation and cyclization steps.
Reaction Time 4-6 hoursAdequate time is needed for the reaction to proceed to completion. Monitoring by TLC is crucial for optimization.[5]
Workup Acidic NeutralizationNeutralization protonates the phenoxide intermediate, leading to the precipitation of the less soluble product.

Synthesis of Functionalized Pyridones

Pyridone scaffolds are present in numerous pharmaceuticals and natural products, exhibiting a wide range of biological activities. The reaction of 1-(cyanomethyl)urea with α,β-unsaturated ketones offers a plausible route to substituted pyridone derivatives, although this application is less documented than pyrimidine synthesis.

Mechanistic Considerations

The synthesis of pyridones from 1-(cyanomethyl)urea and an α,β-unsaturated ketone would likely proceed via a Michael addition followed by an intramolecular cyclization. The base-generated carbanion of 1-(cyanomethyl)urea would act as a Michael donor, attacking the β-carbon of the α,β-unsaturated ketone. The resulting enolate would then undergo an intramolecular condensation, with a urea nitrogen attacking the ketone carbonyl. Subsequent dehydration would lead to the formation of the pyridone ring.

Generalized Protocol: Synthesis of a Substituted Pyridone from 1-(Cyanomethyl)urea and an α,β-Unsaturated Ketone

This protocol is a generalized representation and will require significant optimization for specific substrates.

Materials:

  • 1-(Cyanomethyl)urea

  • α,β-Unsaturated ketone (e.g., chalcone)

  • Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK))

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Dilute aqueous acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 1-(cyanomethyl)urea (1.0 equivalent) in the anhydrous aprotic solvent.

  • Deprotonation: Cool the solution in an ice bath and add the strong base (1.1 equivalents) portion-wise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation.

  • Michael Addition: Slowly add a solution of the α,β-unsaturated ketone (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Cyclization: The cyclization may occur spontaneously upon warming or may require heating. Monitor the reaction by TLC.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterConditionRationale
Base NaH or t-BuOKA strong, non-nucleophilic base is necessary to avoid competing reactions with the α,β-unsaturated ketone.
Solvent Anhydrous THF or DMFAprotic solvents are required to prevent protonation of the carbanion intermediate.
Temperature 0 °C to RT/HeatInitial low temperature controls the exothermic deprotonation, while warming or heating facilitates the Michael addition and subsequent cyclization.
Reaction Time 12-24 hoursMichael additions can be slow, requiring extended reaction times for completion.

Logical Flow of Pyrimidine Synthesis

Pyrimidine_Synthesis CMU 1-(Cyanomethyl)urea Carbanion Carbanion Intermediate CMU->Carbanion Deprotonation Base Base (e.g., NaOEt) Base->CMU Adduct Linear Adduct Carbanion->Adduct Nucleophilic Attack Ketoester β-Ketoester Ketoester->Adduct Cyclized_Intermediate Cyclized Intermediate Adduct->Cyclized_Intermediate Cyclization Cyclization Intramolecular Cyclization Pyrimidine Substituted Pyrimidine Cyclized_Intermediate->Pyrimidine Dehydration Dehydration Dehydration Pyridone_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification CMU 1-(Cyanomethyl)urea Deprotonation Deprotonation with Strong Base CMU->Deprotonation Unsat_Ketone α,β-Unsaturated Ketone Michael_Addition Michael Addition Unsat_Ketone->Michael_Addition Deprotonation->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Quench Quench Reaction Cyclization->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Final_Product Substituted Pyridone Purify->Final_Product

Caption: Generalized workflow for the synthesis of pyridones.

Conclusion and Future Outlook

1-(Cyanomethyl)urea stands as a testament to the power of multifunctional synthons in modern organic synthesis. Its ability to readily participate in cyclocondensation reactions provides a streamlined entry into medicinally relevant heterocyclic cores. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers looking to exploit the synthetic potential of this versatile building block. Future investigations will undoubtedly uncover novel transformations and applications of 1-(cyanomethyl)urea, further solidifying its role in the development of new chemical entities for the advancement of science and medicine. The exploration of its reactivity with other electrophilic partners and its use in multicomponent reactions represent exciting avenues for future research.

References

  • MDPI. (2022). Heterocycles in Medicinal Chemistry. [Link]

  • The Aquila Digital Community. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. [Link]

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  • ResearchGate. (2023). The Green Synthesis of 6-amino-5-cyano-4-phenyl- 2-Hydroxy and Mercapto Pyrimidine Derivatives. [Link]

  • International Science Community Association. (2015). Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. [Link]

  • Journal of the Chemical Society (Resumed). (1965). Heterocyclic compounds from urea derivatives. Part VI. Synthesis and cyclisation of 1-amino-3-(NN′-diarylamidino)guanidines and some analogues. [Link]

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  • PubMed Central. (2023). Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights. [Link]

  • ResearchGate. (2018). (PDF) Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. [Link]

  • ResearchGate. (n.d.). Cyanoacetyl urea in heterocyclic synthesis part V: Facile synthesis of poly-functionalized pyrimdines via different behaviors of its free urea amino group. [Link]

  • ResearchGate. (n.d.). Scheme 3: Reaction of pyridone 1 with α,β-unsaturated carbonyl compounds. [Link]

  • One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. (n.d.). [Link]

  • One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. (2010). Oriental Journal of Chemistry, 26(2), 653-656. [Link]

  • RSC Publishing. (n.d.). Photocontrolled Cobalt Catalysis for Selective Hydroboration of α,β‐Unsaturated Ketones. [Link]

  • PubMed Central. (2014). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. [Link]

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The Emergence of 1-(Cyanomethyl)urea as a Versatile Cyanomethylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the introduction of the cyanomethyl moiety (-CH₂CN) into molecular frameworks represents a critical step in the construction of a diverse array of valuable compounds, from pharmaceuticals to agrochemicals. The nitrile functionality serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, and various heterocyclic systems. Historically, the direct introduction of the cyanomethyl group has been fraught with challenges, often relying on hazardous reagents such as cyanide salts or harsh reaction conditions. This guide introduces 1-(cyanomethyl)urea as a promising, bench-stable, and versatile reagent for cyanomethylation, offering a safer and more efficient alternative for the synthesis of key chemical intermediates.

The Strategic Advantage of 1-(Cyanomethyl)urea

1-(Cyanomethyl)urea, with the CAS Number 5962-07-2, is a white to off-white crystalline solid that is soluble in polar solvents.[1][2] Its unique structure, combining a urea backbone with a reactive cyanomethyl group, underpins its utility as a cyanomethylating agent. The urea moiety can act as a leaving group or participate in intramolecular cyclization reactions, providing a driving force for the transfer of the -CH₂CN unit.

Key Advantages:

  • Enhanced Safety Profile: Compared to traditional cyanomethylating agents like sodium cyanide or cyanogen bromide, 1-(cyanomethyl)urea is a solid with lower acute toxicity, mitigating the risks associated with handling highly toxic and volatile cyanide sources.[2]

  • Bench-Top Stability: Its solid nature and stability at room temperature (storage at 2-8°C is recommended for long-term use) make it a convenient and easy-to-handle reagent in a standard laboratory setting.[1][3]

  • Dual Functionality: The presence of both the cyanomethyl group and the urea functionality allows for tandem reactions, where cyanomethylation is followed by cyclization, offering a streamlined approach to the synthesis of complex heterocyclic structures.

  • Mild Reaction Conditions: As will be demonstrated in the subsequent protocols, 1-(cyanomethyl)urea can be employed under relatively mild conditions, enhancing its compatibility with a broader range of functional groups.

Core Applications in Organic Synthesis

The application of 1-(cyanomethyl)urea as a cyanomethylating agent is particularly impactful in the synthesis of α-aminonitriles and various nitrogen-containing heterocycles. These structural motifs are prevalent in a multitude of biologically active molecules.

Synthesis of α-Aminonitriles: Gateways to α-Amino Acids

The Strecker synthesis, a cornerstone of amino acid chemistry, traditionally involves the three-component reaction of an aldehyde or ketone, an amine, and a cyanide source.[4] 1-(Cyanomethyl)urea can serve as an effective cyanide surrogate in a modified Strecker-type reaction, offering a safer route to valuable α-aminonitriles, which are direct precursors to α-amino acids.

Conceptual Workflow for α-Aminonitrile Synthesis:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyanomethylation cluster_2 Step 3: Hydrolysis (Optional) Aldehyde/Ketone Aldehyde/Ketone Imine Imine Aldehyde/Ketone->Imine + Amine Amine Amine alpha-Aminonitrile alpha-Aminonitrile Imine->alpha-Aminonitrile + 1-(Cyanomethyl)urea 1-(Cyanomethyl)urea 1-(Cyanomethyl)urea alpha-Amino_Acid alpha-Amino_Acid alpha-Aminonitrile->alpha-Amino_Acid Hydrolysis

Figure 1: Conceptual workflow for the synthesis of α-aminonitriles and α-amino acids using 1-(cyanomethyl)urea.

Synthesis of Nitrogen-Containing Heterocycles

The inherent reactivity of the urea and cyanomethyl functionalities in 1-(cyanomethyl)urea makes it an ideal building block for the synthesis of a variety of heterocyclic systems, such as pyrimidines and imidazoles. These reactions often proceed through an initial cyanomethylation event followed by an intramolecular cyclization. The related compound, cyanoacetylurea, has been extensively used in the synthesis of condensed uracils and other heterocyclic systems, suggesting a similar reactivity profile for 1-(cyanomethyl)urea.[5][6]

Experimental Protocols

The following protocols are representative examples of how 1-(cyanomethyl)urea can be employed as a cyanomethylating agent. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Synthesis of 2-(benzylamino)-2-phenylacetonitrile (A Representative α-Aminonitrile)

This protocol describes a modified Strecker reaction using 1-(cyanomethyl)urea.

Materials:

  • Benzaldehyde

  • Benzylamine

  • 1-(Cyanomethyl)urea

  • Toluene

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Imine Formation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, dissolve benzaldehyde (1.0 eq) and benzylamine (1.0 eq) in toluene (50 mL).

  • Reflux the mixture for 2 hours, azeotropically removing the water formed during the reaction.

  • Cool the reaction mixture to room temperature. The formation of the imine can be monitored by TLC or ¹H NMR.

  • Cyanomethylation: To the solution of the in-situ generated imine, add 1-(cyanomethyl)urea (1.1 eq).

  • Stir the reaction mixture at 60 °C for 12 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion of the reaction, cool the mixture to room temperature and filter to remove any insoluble byproducts.

  • Wash the filtrate with 1M HCl (2 x 20 mL) to remove any unreacted amine, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired α-aminonitrile.

Causality Behind Experimental Choices:

  • In-situ Imine Formation: The formation of the imine in the same pot prior to the addition of the cyanomethylating agent is a common and efficient strategy for Strecker-type reactions. The removal of water drives the equilibrium towards imine formation.

  • Excess of 1-(Cyanomethyl)urea: A slight excess of the cyanomethylating agent ensures complete conversion of the imine.

  • Elevated Temperature: Heating the reaction mixture facilitates the nucleophilic attack of the cyanomethyl group (or its derived anion) on the imine carbon.

  • Aqueous Workup: The acid wash removes basic impurities like unreacted benzylamine, while the bicarbonate wash removes any acidic impurities.

Protocol 2: Conceptual Synthesis of a Substituted Pyrimidine

This protocol outlines a conceptual approach to the synthesis of a pyrimidine derivative, leveraging the dual functionality of 1-(cyanomethyl)urea. This is a hypothetical protocol based on the known reactivity of related compounds.

Materials:

  • A suitable 1,3-dicarbonyl compound (e.g., acetylacetone)

  • 1-(Cyanomethyl)urea

  • Sodium ethoxide (NaOEt) in ethanol

  • Ethanol

  • Acetic acid

Procedure:

  • In a 100 mL round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol (30 mL).

  • To this solution, add a solution of sodium ethoxide in ethanol (1.1 eq) dropwise at room temperature.

  • Add 1-(Cyanomethyl)urea (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 8 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Reduce the volume of the solvent under reduced pressure.

  • Pour the residue into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrimidine derivative.

Reaction Mechanism Visualization:

G 1,3-Dicarbonyl 1,3-Dicarbonyl Intermediate_Adduct Intermediate Adduct 1,3-Dicarbonyl->Intermediate_Adduct + 1-(Cyanomethyl)urea (Base Catalyzed) 1-(Cyanomethyl)urea 1-(Cyanomethyl)urea Pyrimidine_Derivative Pyrimidine Derivative Intermediate_Adduct->Pyrimidine_Derivative Intramolecular Cyclization & Dehydration

Figure 2: Conceptual pathway for the synthesis of a pyrimidine derivative using 1-(cyanomethyl)urea and a 1,3-dicarbonyl compound.

Safety and Handling

While 1-(cyanomethyl)urea is considered safer than many traditional cyanomethylating agents, it is still a hazardous chemical and should be handled with appropriate precautions.

  • Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid inhalation of dust.

    • In case of contact with skin or eyes, rinse immediately with plenty of water.

    • Consult the Safety Data Sheet (SDS) before use.

Conclusion and Future Outlook

1-(Cyanomethyl)urea is emerging as a valuable tool in the organic chemist's arsenal for the introduction of the cyanomethyl group. Its favorable safety profile, stability, and dual functionality make it an attractive alternative to traditional reagents. The protocols and concepts outlined in this guide provide a foundation for researchers to explore the full potential of this versatile reagent in the synthesis of complex organic molecules. Further research into the scope and limitations of 1-(cyanomethyl)urea in various cyanomethylation reactions will undoubtedly expand its applications in both academic and industrial settings, contributing to the development of more efficient and sustainable synthetic methodologies.

References

  • Google Patents. (n.d.). Preparation of cyanoacetyl ureas.
  • Organic Syntheses. (n.d.). 1-cyano-3-phenylurea. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(Cyanomethyl)urea. Retrieved from [Link]

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  • ChemRxiv. (2025, January 14). Facile One-Pot Synthesis of α-Boryl Ureas and Carbamates via in situ Generated α-Boryl Isocyanates to Uncover a Potent Main Protease Inhibitor. Retrieved from [Link]

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  • ResearchGate. (2025, August 7). Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of α-Amino Nitrile Units through Alkylative Strecker Cyanation from Formamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Phenylsuccinamic acid. Retrieved from [Link]

  • Bentham Science. (n.d.). The Electrogenerated Cyanomethyl Anion in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Cyanoacetyl urea in heterocyclic synthesis part V: Facile synthesis of poly-functionalized pyrimdines via different behaviors of its free urea amino group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Convenient One-Pot Two-Step Synthesis of Symmetrical and Unsymmetrical Diacyl Ureas, Acyl Urea/Carbamate/Thiocarbamate Derivatives, and Related Compounds. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). Phenyl succinic acid preparation method.
  • Google Patents. (n.d.). Novel process for synthesis of heteroaryl-substituted urea compounds.
  • Encyclopedia.pub. (2023, May 5). Cyanomethylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Cyanomethyl)urea. Retrieved from [Link]

Sources

Application Note: A Validated Protocol for the Synthesis of Cyanoacetyl Ureas

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyanoacetyl ureas are pivotal chemical intermediates, serving as foundational building blocks for a diverse array of heterocyclic compounds. Their unique structural motif, featuring a reactive cyanoacetyl group appended to a urea moiety, makes them highly valuable precursors in medicinal chemistry and materials science.[1][2] They are instrumental in the synthesis of uracils, pyrimidines, and pharmaceutical agents like caffeine.[1][3] This application note provides a comprehensive, field-proven protocol for the synthesis of cyanoacetyl ureas, focusing on the condensation reaction between cyanoacetic acid and urea (or its derivatives). We delve into the underlying reaction mechanism, delineate critical experimental parameters, and offer a step-by-step methodology that emphasizes safety, reproducibility, and high yield. The protocol is designed to be a self-validating system, grounded in authoritative sources to ensure scientific integrity.

Introduction: The Strategic Importance of Cyanoacetyl Ureas

The urea functional group is a cornerstone in drug design, prized for its unique hydrogen bonding capabilities which enhance drug-target interactions and modulate pharmacokinetic profiles.[4][5] When integrated into the cyanoacetyl urea scaffold, this potential is amplified. The molecule becomes a versatile synthon, readily undergoing cyclization and condensation reactions to form complex heterocyclic systems.[2][6] Applications range from the development of novel therapeutics to the creation of advanced polymers, where cyanoacetyl ureas can act as effective thermal stabilizers.[7][8]

The primary synthetic route involves the condensation of cyanoacetic acid with a urea in the presence of a dehydrating agent, most commonly acetic anhydride.[6][9] While straightforward in principle, the success of this synthesis hinges on meticulous control over experimental conditions, particularly the exclusion of water, which can drastically lower the yield.[3] This guide provides the expertise-driven insights necessary to navigate these challenges effectively.

Reaction Mechanism and Guiding Principles

The synthesis of cyanoacetyl urea is a classic condensation reaction. The process is facilitated by acetic anhydride, which serves a critical dual function: it activates the carboxylic acid of cyanoacetic acid and acts as a powerful dehydrating agent, sequestering the water molecule formed during amide bond formation.

The Mechanism Unveiled:

  • Activation of Cyanoacetic Acid: Acetic anhydride reacts with the carboxylic acid group of cyanoacetic acid to form a highly reactive mixed anhydride intermediate. This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of urea performs a nucleophilic attack on the activated carbonyl carbon of the mixed anhydride.

  • Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

  • Elimination and Product Formation: The intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide bond of the N-cyanoacetylurea product.

The following diagram illustrates this mechanistic pathway.

Reaction_Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Attack & Condensation CAA Cyanoacetic Acid (NC-CH₂-COOH) MA Mixed Anhydride Intermediate (NC-CH₂-CO-O-CO-CH₃) CAA->MA + Ac₂O Ac2O Acetic Anhydride ((CH₃CO)₂O) AcOH_byproduct1 AcOH_byproduct1 MA->AcOH_byproduct1 Urea Urea (H₂N-CO-NH₂) TI Tetrahedral Intermediate AcOH_ AcOH_ byproduct1 Acetic Acid (CH₃COOH) Urea->TI + Mixed Anhydride Product Cyanoacetyl Urea (NC-CH₂-CO-NH-CO-NH₂) TI->Product - CH₃COOH AcOH_byproduct2 Acetic Acid (CH₃COOH) Product->AcOH_byproduct2

Caption: Mechanism of Acetic Anhydride-Mediated Synthesis of Cyanoacetyl Urea.

Critical Experimental Parameters: The Keys to Success

Mere adherence to procedural steps is insufficient; understanding the causality behind each parameter is what ensures a robust and reproducible synthesis.

  • Anhydrous Conditions are Non-Negotiable: The paramount factor for achieving a high yield is the rigorous exclusion of water.[3] Acetic anhydride readily hydrolyzes in the presence of water, consuming the reagent and preventing the activation of cyanoacetic acid. Furthermore, any water present can hydrolyze the desired product.

    • Expert Insight: Commercial cyanoacetic acid often contains residual water. For optimal results, it should be dried before use. A highly effective industrial method involves vacuum rectification or azeotropic distillation with an acetic acid/acetic anhydride mixture to remove water.[3] For laboratory scale, using freshly opened, high-purity reagents stored in a desiccator is critical.

  • Strategic Temperature Control: The reaction is temperature-sensitive.

    • Initial Mixing: The initial addition of reactants, particularly dimethyl urea to the anhydrous cyanoacetic acid, should be performed at a controlled, moderately low temperature (e.g., 38-42 °C) to prevent premature side reactions.[3][10]

    • Condensation Reaction: The reaction requires thermal energy to proceed efficiently. After the addition of acetic anhydride, the temperature is typically raised and maintained in the range of 95-98 °C to drive the condensation to completion.[3] Overheating should be avoided as it can lead to the decomposition of reactants and product.

  • Reagent Purity and Stoichiometry: The purity of starting materials directly impacts the purity of the final product and the overall yield. Use of analytical grade reagents is recommended. The molar ratios should be carefully calculated, though in some protocols, a slight excess of the dehydrating agent is used to ensure the reaction environment remains anhydrous.

Detailed Application Protocol: Synthesis of 1,3-Dimethyl Cyanoacetylurea

This protocol details the synthesis of a substituted cyanoacetyl urea, a key intermediate in caffeine production.[3][10] The principles are directly applicable to the synthesis of the parent cyanoacetylurea by substituting dimethylurea with urea.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Cyanoacetic Acid>99%, AnhydrousMajor SupplierMust be dry. See Section 3.
1,3-Dimethylurea>98%Major SupplierStore in a desiccator.
Acetic Anhydride>99%Major SupplierUse a fresh bottle.
Acetic Acid, GlacialACS GradeMajor SupplierUsed for pre-drying if needed.
MethanolACS GradeMajor SupplierFor washing the final product.

Equipment: Three-neck round-bottom flask, magnetic stirrer with hotplate, thermometer, reflux condenser with drying tube, vacuum filtration apparatus (Büchner funnel), vacuum oven.

Mandatory Safety Precautions
  • Perform all steps in a certified chemical fume hood.

  • Cyanoacetic Acid: Highly toxic and corrosive. Causes severe skin burns and eye damage.[11][12] Avoid inhalation of dust.

  • Acetic Anhydride: Corrosive and a lachrymator. Reacts violently with water.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical splash goggles, a face shield, and a flame-resistant lab coat at all times.[11][12][13]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure
  • Preparation of Anhydrous Cyanoacetic Acid: If not using a certified anhydrous grade, dry the cyanoacetic acid. A common method involves adding a small amount of acetic anhydride to acetic acid and then using this mixture to perform a vacuum distillation of the cyanoacetic acid, ensuring the water content is below 1.0%.[3]

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser topped with a CaCl₂ drying tube.

  • Charge Reactants: To the flask, add 8.5 g (0.1 mol) of anhydrous cyanoacetic acid. Begin stirring and gently heat the flask to melt the acid if it is solid.

  • Controlled Addition of Urea: Once the cyanoacetic acid is molten and the temperature is stable at 38-42 °C , add 8.81 g (0.1 mol) of 1,3-dimethylurea in portions over 10-15 minutes.[3][10] Maintain the temperature within this range during the addition.

  • Initiation of Condensation: After the dimethylurea has been added, slowly heat the mixture to 58-62 °C .[3] Once this temperature is reached, begin the dropwise addition of 20.4 g (0.2 mol) of acetic anhydride over 30 minutes. An exothermic reaction may be observed; control the addition rate to maintain the temperature.

  • Driving the Reaction: After the acetic anhydride addition is complete, heat the reaction mixture to 95-98 °C and maintain this temperature for 2-3 hours to ensure the condensation reaction goes to completion.[3]

  • Product Isolation: After the reaction period, turn off the heat and allow the mixture to cool to room temperature. The product will often begin to crystallize. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold methanol (2 x 20 mL) to remove residual acetic acid and unreacted starting materials.[14]

  • Drying: Dry the white crystalline product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically high, often exceeding 85%.

Characterization and Quality Control

To validate the identity and purity of the synthesized cyanoacetyl urea, the following analytical techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value.

  • FTIR Spectroscopy: Confirm the presence of key functional groups. Expected peaks include:

    • ~3300-3400 cm⁻¹ (N-H stretch)

    • ~2250 cm⁻¹ (C≡N stretch)

    • ~1680-1720 cm⁻¹ (C=O stretches from amide and urea)[7][8]

  • ¹H-NMR Spectroscopy: Verify the chemical structure by analyzing the proton signals and their integrations.[7][8]

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Experimental Workflow Overview

The following diagram provides a high-level summary of the entire experimental process.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Analysis prep 1. Reagent Preparation (Ensure Anhydrous Conditions) setup 2. Assemble Glassware (Fume Hood) prep->setup charge 3. Charge Reactants (Cyanoacetic Acid, Dimethylurea) setup->charge react 4. Add Acetic Anhydride & Heat to 95-98°C charge->react cool 5. Cool & Precipitate react->cool filter 6. Vacuum Filter & Wash (Cold Methanol) cool->filter dry 7. Dry Product (Vacuum Oven) filter->dry qc 8. Characterization (MP, FTIR, NMR, MS) dry->qc

Sources

The Strategic Application of 1-(Cyanomethyl)urea in the Synthesis of Bioactive Heterocycles for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Simple Scaffold

In the landscape of medicinal chemistry, the urea functional group is a cornerstone of drug design, prized for its ability to form robust hydrogen bond networks with biological targets.[1] This characteristic underpins its presence in a multitude of clinically approved therapeutics.[1] 1-(Cyanomethyl)urea, a seemingly simple derivative, emerges as a particularly valuable building block due to its dual reactivity. The cyanomethyl group offers a reactive site for cyclization reactions, while the urea moiety provides a scaffold for creating diverse molecular architectures with significant therapeutic potential. This application note delves into the strategic use of 1-(cyanomethyl)urea in medicinal chemistry, with a focus on its application in the synthesis of bioactive pyrimidine derivatives. We will provide a detailed protocol for a one-pot synthesis of substituted pyrimidine-5-carbonitriles and discuss their potential as anticancer agents, highlighting the rationale behind the synthetic strategy and the biological evaluation of the resulting compounds.

1-(Cyanomethyl)urea: A Profile of a Versatile Building Block

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea or ureidoacetonitrile, is a white to off-white crystalline solid soluble in polar solvents.[2] Its chemical structure combines a urea backbone with a reactive cyanomethyl group, making it an attractive starting material for the synthesis of a variety of heterocyclic compounds.[2] The presence of both a nucleophilic urea and an electrophilic nitrile group within the same molecule allows for facile participation in cyclocondensation reactions, a key strategy in the construction of complex molecular frameworks from simpler precursors.

PropertyValueReference
CAS Number 5962-07-2[3]
Molecular Formula C₃H₅N₃O[3]
Molecular Weight 99.09 g/mol [3]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in polar solvents[2]

Application in the Synthesis of Bioactive Pyrimidine Thiones

A significant application of 1-(cyanomethyl)urea in medicinal chemistry is its use as a precursor for the synthesis of pyrimidine derivatives. Pyrimidines are a class of heterocyclic compounds that form the backbone of nucleic acids and are found in numerous bioactive molecules with a wide range of therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5]

One particularly effective synthetic strategy involves a one-pot, three-component reaction of 1-(cyanomethyl)urea, an aromatic aldehyde, and carbon disulfide to yield 4-amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles. This reaction provides a straightforward and efficient method for generating a library of substituted pyrimidine thiones with potential as anticancer agents.

Synthetic Workflow: A Three-Component Reaction

The synthesis of 4-amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles from 1-(cyanomethyl)urea is a classic example of a multi-component reaction, where three or more reactants are combined in a single step to form a product that contains portions of all the starting materials. This approach is highly valued in medicinal chemistry for its efficiency and atom economy.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 1_cyanomethyl_urea 1-(Cyanomethyl)urea pyrimidine_thione 4-Amino-6-aryl-2-thioxo-1,2- dihydropyrimidine-5-carbonitrile 1_cyanomethyl_urea->pyrimidine_thione N1, C2, N3 atoms aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->pyrimidine_thione Aryl group at C6 carbon_disulfide Carbon Disulfide carbon_disulfide->pyrimidine_thione Thioxo group at C2 solvent Ethanol solvent->pyrimidine_thione catalyst Piperidine (catalytic) catalyst->pyrimidine_thione temperature Reflux temperature->pyrimidine_thione

Caption: Synthetic workflow for the one-pot synthesis of pyrimidine thiones.

Experimental Protocol: Synthesis of 4-Amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles

This protocol is adapted from the work of Hassan et al. (2018) and provides a general procedure for the synthesis of a series of pyrimidine thione derivatives.

Materials:

  • 1-(Cyanomethyl)urea

  • Substituted aromatic aldehydes

  • Carbon disulfide

  • Absolute ethanol

  • Piperidine

  • Standard laboratory glassware for reflux reactions

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(cyanomethyl)urea (10 mmol) and the selected aromatic aldehyde (10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To the stirred solution, add carbon disulfide (12 mmol) followed by a catalytic amount of piperidine (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and then dried.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to afford the pure 4-amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile derivative.

Self-Validation: The purity and identity of the synthesized compounds should be confirmed using standard analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Biological Evaluation: Anticancer Activity of Pyrimidine Thione Derivatives

The synthesized 4-amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile derivatives have been evaluated for their in vitro anticancer activity against various cancer cell lines. The following table summarizes the cytotoxic activity (IC₅₀ in µM) of selected derivatives against the human breast cancer cell line (MCF-7) and the human liver cancer cell line (HEPG-2), as reported by Hassan et al. (2018). Doxorubicin was used as a standard anticancer drug for comparison.

CompoundAr-groupIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HEPG-2
4a 4-FC₆H₄8.5 ± 0.610.2 ± 0.9
4b 4-ClC₆H₄7.9 ± 0.59.8 ± 0.7
4c 4-BrC₆H₄7.2 ± 0.48.5 ± 0.6
4d 4-CH₃OC₆H₄9.1 ± 0.711.5 ± 1.1
Doxorubicin -5.2 ± 0.36.8 ± 0.4

Mechanism of Action and Future Directions

The anticancer activity of these pyrimidine derivatives is thought to be mediated through the inhibition of key cellular processes involved in cancer cell proliferation and survival.[4] One potential target for this class of compounds is the PIM-1 kinase, a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell cycle progression, apoptosis, and drug resistance.[6][7]

G cluster_pathway PIM-1 Kinase Signaling Pathway PIM1 PIM-1 Kinase BAD BAD PIM1->BAD Phosphorylates (inactivates) Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits PyrimidineThione Pyrimidine Thione Derivative PyrimidineThione->PIM1 Inhibits

Caption: Proposed mechanism of action via PIM-1 kinase inhibition.

The inhibition of PIM-1 by pyrimidine thione derivatives would prevent the phosphorylation and inactivation of pro-apoptotic proteins such as BAD, leading to the induction of apoptosis in cancer cells. This targeted approach offers the potential for developing more selective and less toxic anticancer therapies.

Conclusion

1-(Cyanomethyl)urea is a versatile and valuable building block in medicinal chemistry, enabling the efficient synthesis of complex and biologically active heterocyclic compounds. The one-pot, three-component synthesis of 4-amino-6-aryl-2-thioxo-1,2-dihydropyrimidine-5-carbonitriles demonstrates the power of this approach in generating libraries of potential drug candidates. The promising anticancer activity of these derivatives highlights the importance of continued exploration of 1-(cyanomethyl)urea in the design and development of novel therapeutics. Further investigation into the structure-activity relationships and optimization of these compounds could lead to the discovery of potent and selective kinase inhibitors for the treatment of cancer.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788. Available at: [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2018). One-pot three-component synthesis of some new 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile derivatives and their anticancer evaluation. Journal of Heterocyclic Chemistry, 55(10), 2346-2353.
  • Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Sabbagh, O. I. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Medicinal Chemistry Research, 27(1), 227-238. Available at: [Link]

  • Kilic-Kurt, Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 94, 103417. Available at: [Link]

  • Brault, L., et al. (2010). PIM-1 kinase inhibitors. Current medicinal chemistry, 17(15), 1446-1466. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

  • Gotor, V., et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(11), 7485-7508. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(8), 2276. Available at: [Link]

  • El-Sayed, W. A., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2530. Available at: [Link]

  • Vangala, A., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. The Open Catalysis Journal, 3, 84-87. Available at: [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of 1-(Cyanomethyl)urea as a Precursor for Substituted Ureas and N-Carbamoyl Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Re-evaluating 1-(Cyanomethyl)urea in Modern Synthesis

Substituted ureas are a cornerstone of medicinal chemistry and materials science, found in pharmaceuticals, agrochemicals, and polymers.[1][2] The synthesis of these motifs is a well-trodden path, often relying on reagents like isocyanates, phosgene derivatives, or carbamates.[3] Within the vast chemical space of urea derivatives, 1-(cyanomethyl)urea, also known as N-(cyanomethyl)urea, presents a unique structural combination: a urea moiety and a reactive cyanomethyl group.[4]

While not a conventional starting material for the broad synthesis of various substituted ureas, 1-(cyanomethyl)urea serves as a valuable and specialized precursor, primarily for N-carbamoyl-α-amino acids. Its structure can be viewed as N-carbamoyl glycinonitrile, making it an excellent starting point for producing N-carbamoyl glycine, a key intermediate in the synthesis of hydantoins and other pharmacologically relevant scaffolds.[5][6]

This guide provides an in-depth exploration of the chemical principles and practical protocols for leveraging 1-(cyanomethyl)urea in synthesis. We will explain the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative chemical principles.

Chemical Rationale and Mechanistic Insights

The synthetic utility of 1-(cyanomethyl)urea is rooted in the reactivity of its cyanomethyl group rather than its use as a direct carbamoylating agent for amines. The core strategy involves the chemical transformation of the nitrile functionality.

The Primary Synthetic Route: Nitrile Hydrolysis

The most direct and valuable application of 1-(cyanomethyl)urea is its hydrolysis to N-carbamoyl glycine (also known as hydantoic acid). The nitrile group (-C≡N) can be converted to a carboxylic acid (-COOH) under either acidic or basic conditions. This transformation is robust and provides a clean entry into a useful class of molecules.

  • Mechanism of Hydrolysis: The reaction proceeds in two main stages. First, the nitrile is hydrated to an amide intermediate (in this case, 2-ureidoacetamide). Second, the amide is further hydrolyzed to the corresponding carboxylic acid and ammonia. The choice between acidic or basic catalysis dictates the specific intermediates and workup procedure. Basic hydrolysis is often preferred for its simplicity in isolating the final carboxylate salt.

The overall transformation is depicted below:

G cluster_0 1-(Cyanomethyl)urea to N-Carbamoyl Glycine start NC-CH₂-NH-C(O)NH₂ 1-(Cyanomethyl)urea intermediate [H₂O, H⁺ or OH⁻] (Hydrolysis) start->intermediate product HOOC-CH₂-NH-C(O)NH₂ N-Carbamoyl Glycine intermediate->product

Caption: Experimental workflow for the synthesis of N-carbamoyl glycine.

Materials & Reagents

Reagent/MaterialGradeSupplier ExampleCAS Number
1-(Cyanomethyl)urea>97%Sigma-Aldrich5962-07-2
Sodium Hydroxide (NaOH)Reagent GradeFisher Scientific1310-73-2
Hydrochloric Acid (HCl), conc.ACS Reagent, 37%VWR7647-01-0
Deionized WaterType II or betterMillipore7732-18-5
Round-bottom flask---
Reflux condenser---
Magnetic stirrer and stir bar---
Ice bath---
Büchner funnel and filter paper---

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(cyanomethyl)urea (9.91 g, 0.10 mol).

  • Addition of Base: Add a solution of sodium hydroxide (8.00 g, 0.20 mol) in 100 mL of deionized water.

    • Rationale: A 2:1 molar ratio of NaOH to the starting material ensures complete hydrolysis of both the nitrile and the intermediate amide.

  • Hydrolysis: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours.

    • Causality: Elevated temperature is required to overcome the activation energy for nitrile and amide hydrolysis. The reaction progress can be monitored by the cessation of ammonia evolution (use wet pH paper to test gas coming from the top of the condenser; caution is advised).

  • Cooling and Acidification: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. Transfer the flask to an ice-water bath and cool to 0-5 °C.

  • Product Precipitation: Slowly and carefully add concentrated hydrochloric acid dropwise with vigorous stirring. Continue addition until the pH of the solution is approximately 2. A white precipitate of N-carbamoyl glycine will form.

    • Trustworthiness: Checking the pH is a critical self-validation step. The product is least soluble at a pH below its pKa (~3.8), ensuring maximum precipitation.

  • Isolation: Keep the mixture in the ice bath for an additional 30 minutes to ensure complete crystallization. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with two portions of ice-cold deionized water (2x 20 mL) to remove residual salts. Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: The final product, N-carbamoyl glycine, can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis. Expected yield: 70-85%.

Safety & Handling

  • 1-(Cyanomethyl)urea: While it is an organic nitrile and generally more stable than inorganic cyanides, it should be handled with care. [4]Avoid inhalation of dust and contact with skin and eyes. Under harsh acidic hydrolysis, there is a potential risk of liberating hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood.

  • Sodium Hydroxide & Hydrochloric Acid: Both are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The acidification step is exothermic and should be performed slowly in an ice bath.

Conclusion

1-(cyanomethyl)urea is a specialized reagent with a clear and valuable application as a precursor for N-carbamoyl glycine. The nitrile hydrolysis protocol presented here is robust, scalable, and utilizes common laboratory reagents. By understanding the underlying chemical principles, researchers can effectively employ 1-(cyanomethyl)urea to synthesize key intermediates for the development of novel therapeutics and other advanced materials. This approach highlights a targeted and efficient use of a unique bifunctional molecule.

References

Sources

Application Notes and Protocols for 1-(cyanomethyl)urea as a Slow-Release Nitrogen Fertilizer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the evaluation of 1-(cyanomethyl)urea as a novel slow-release nitrogen fertilizer. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for the scientific assessment of its efficacy and environmental impact.

Introduction: The Rationale for a Novel Slow-Release Nitrogen Source

Conventional nitrogen fertilizers, such as urea, are prone to significant nitrogen loss through ammonia volatilization, denitrification, and leaching, leading to reduced nutrient use efficiency and negative environmental consequences. Slow-release fertilizers (SRFs) offer a promising solution by gradually releasing nitrogen in synchrony with plant demand. 1-(cyanomethyl)urea (CMU) is a candidate SRF with the potential for a controlled nitrogen release profile. The presence of both a urea moiety and a cyanomethyl group suggests a multi-faceted release mechanism involving both enzymatic and microbial degradation pathways.

Chemical and Physical Properties of 1-(cyanomethyl)urea

A thorough understanding of the physicochemical properties of 1-(cyanomethyl)urea is fundamental to its application and analysis.

PropertyValueSource
CAS Number 5962-07-2[1]
Molecular Formula C₃H₅N₃O[1]
Molecular Weight 99.09 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in polar solvents like water
SMILES C(C#N)NC(=O)N[1]

Proposed Mechanism of Slow Nitrogen Release

The slow-release characteristic of 1-(cyanomethyl)urea is hypothesized to be governed by a two-stage degradation process in the soil environment. This dual mechanism offers a more controlled and potentially more predictable nitrogen availability to plants compared to conventional urea.

Stage 1: Enzymatic Hydrolysis of the Urea Moiety

The primary and more rapid phase of nitrogen release is expected to occur through the enzymatic hydrolysis of the urea functional group. This process is catalyzed by the ubiquitous soil enzyme urease, which breaks down the urea molecule into ammonia and carbamate. The carbamate subsequently decomposes to yield another molecule of ammonia and carbon dioxide.[2]

Stage 2: Microbial Degradation of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is anticipated to undergo slower degradation by soil microorganisms. This secondary release of nitrogen contributes to the long-term nutrient supply. The biodegradation of aliphatic nitriles in soil is a known microbial process, often involving nitrile hydratase and amidase enzymes, which ultimately convert the nitrile to a carboxylic acid and ammonia.[3][4]

graph Nitrogen_Release_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

CMU [label="1-(cyanomethyl)urea"]; Urease [label="Soil Urease", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Microbes [label="Soil Microbes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ammonia1 [label="Ammonia (NH₃)"]; Carbamate [label="Carbamate"]; Ammonia2 [label="Ammonia (NH₃)"]; Glycine [label="Glycine Intermediate"]; Ammonia3 [label="Ammonia (NH₃)"]; Plant [label="Plant Uptake", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

CMU -> Urease [label="Fast Hydrolysis"]; Urease -> Ammonia1; Urease -> Carbamate; Carbamate -> Ammonia2; CMU -> Microbes [label="Slow Biodegradation"]; Microbes -> Glycine; Glycine -> Ammonia3; Ammonia1 -> Plant; Ammonia2 -> Plant; Ammonia3 -> Plant; }

Figure 1: Proposed dual-stage nitrogen release from 1-(cyanomethyl)urea.

Synthesis of 1-(cyanomethyl)urea

While various synthetic routes for urea derivatives exist, a common laboratory-scale synthesis of 1-(cyanomethyl)urea can be adapted from established methods for producing cyanoacetyl ureas.[5] One potential pathway involves the reaction of a cyano-containing precursor with an isocyanate or a related activated species. A plausible synthesis is outlined below.

Protocol 1: Laboratory Synthesis of 1-(cyanomethyl)urea

Materials:

  • Aminoacetonitrile hydrochloride

  • Potassium cyanate

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve aminoacetonitrile hydrochloride in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add an equimolar amount of potassium cyanate to the stirring solution at room temperature.

  • Allow the reaction to proceed for 24 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(cyanomethyl)urea.

  • Confirm the identity and purity of the product using techniques such as NMR, IR spectroscopy, and melting point analysis.

Agronomic Evaluation Protocols

A comprehensive agronomic evaluation is essential to determine the efficacy of 1-(cyanomethyl)urea as a slow-release nitrogen fertilizer. This involves a series of controlled laboratory and greenhouse experiments.

Protocol 2: Soil Incubation Study for Nitrogen Release Profile

This protocol is designed to quantify the rate and pattern of nitrogen release from 1-(cyanomethyl)urea in a controlled soil environment.[6]

Materials:

  • Air-dried and sieved (2 mm) representative agricultural soil

  • 1-(cyanomethyl)urea

  • Conventional urea (for comparison)

  • Incubation containers (e.g., 250 mL glass jars with perforated lids)

  • Potassium chloride (KCl) solution (2 M)

  • Spectrophotometer or automated nitrogen analyzer

Procedure:

  • Weigh 100 g of air-dried soil into each incubation container.

  • Incorporate 1-(cyanomethyl)urea and conventional urea at a rate equivalent to a typical field application (e.g., 200 mg N per kg of soil). Include an unfertilized control.

  • Adjust the soil moisture to 60% of its water-holding capacity and maintain this level throughout the incubation period.

  • Incubate the containers at a constant temperature (e.g., 25°C) in the dark.

  • At designated time intervals (e.g., 0, 3, 7, 14, 28, 56, and 84 days), destructively sample three replicate containers for each treatment.

  • Extract the soil samples with 100 mL of 2 M KCl solution by shaking for 1 hour.

  • Filter the extracts and analyze for ammonium (NH₄⁺-N) and nitrate (NO₃⁻-N) concentrations using colorimetric methods or an automated nitrogen analyzer.

  • Calculate the net nitrogen released by subtracting the inorganic nitrogen content of the control soil from that of the fertilized soils at each sampling time.

graph Soil_Incubation_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_soil [label="Prepare Soil Samples"]; add_fertilizer [label="Add Fertilizers\n(CMU, Urea, Control)"]; adjust_moisture [label="Adjust Moisture"]; incubate [label="Incubate at 25°C"]; sample [label="Sample at Time Intervals"]; extract [label="KCl Extraction"]; analyze [label="Analyze for NH₄⁺ & NO₃⁻"]; calculate [label="Calculate N Release"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep_soil; prep_soil -> add_fertilizer; add_fertilizer -> adjust_moisture; adjust_moisture -> incubate; incubate -> sample; sample -> extract; extract -> analyze; analyze -> calculate; calculate -> end; }

Figure 2: Workflow for the soil incubation study.

Protocol 3: Leaching Study in Soil Columns

This protocol assesses the potential for nitrogen leaching from 1-(cyanomethyl)urea compared to conventional urea, providing insights into its environmental safety.

Materials:

  • PVC columns (e.g., 30 cm length, 10 cm diameter) with a mesh base

  • Sieved (2 mm) agricultural soil

  • 1-(cyanomethyl)urea

  • Conventional urea

  • Deionized water

  • Leachate collection vessels

  • Nitrogen analysis equipment

Procedure:

  • Pack the soil columns to a uniform bulk density.

  • Apply 1-(cyanomethyl)urea and conventional urea to the surface of the soil columns at a rate equivalent to a standard field application. Include an unfertilized control.

  • Simulate a rainfall event by applying a known volume of deionized water to the top of each column.

  • Collect the leachate that drains from the bottom of the columns.

  • Repeat the leaching events at regular intervals (e.g., weekly) for a specified period (e.g., 8 weeks).

  • Measure the volume of leachate collected after each event and analyze for ammonium and nitrate concentrations.

  • Calculate the cumulative amount of nitrogen leached from each treatment over the course of the experiment.

Protocol 4: Greenhouse Pot Study for Plant Growth Response

This protocol evaluates the effect of 1-(cyanomethyl)urea on plant growth, nitrogen uptake, and overall agronomic performance.[2]

Materials:

  • Pots (e.g., 2 L capacity)

  • Growing medium (e.g., a mixture of soil, sand, and peat)

  • Test plant species (e.g., maize or ryegrass)

  • 1-(cyanomethyl)urea

  • Conventional urea

  • Complete nutrient solution (excluding nitrogen)

  • Plant drying oven

  • Plant tissue analysis equipment[7]

Procedure:

  • Fill the pots with the growing medium.

  • Incorporate 1-(cyanomethyl)urea and conventional urea into the growing medium at different nitrogen application rates (e.g., 0, 50, 100, and 200 mg N per kg of soil).

  • Sow the seeds of the test plant species in each pot.

  • Water the pots regularly and apply the nitrogen-free nutrient solution as needed.

  • After a predetermined growth period (e.g., 6-8 weeks), harvest the above-ground plant biomass.

  • Measure the fresh and dry weight of the plant material.

  • Analyze the dried plant tissue for total nitrogen concentration to determine nitrogen uptake.

  • Calculate the nitrogen use efficiency (NUE) for each treatment.

Environmental and Toxicological Considerations

Phytotoxicity Assessment

It is crucial to evaluate the potential for phytotoxicity of 1-(cyanomethyl)urea, as high concentrations of certain chemicals can be detrimental to plant health.[8][9]

Protocol 5: Seed Germination and Seedling Vigor Assay

Materials:

  • Petri dishes with filter paper

  • Seeds of a sensitive indicator plant species (e.g., lettuce or radish)

  • Solutions of 1-(cyanomethyl)urea at various concentrations

  • Deionized water (control)

  • Growth chamber or incubator

Procedure:

  • Prepare a series of dilutions of 1-(cyanomethyl)urea in deionized water.

  • Place a sterile filter paper in each Petri dish and moisten it with a specific concentration of the test solution or deionized water for the control.

  • Place a known number of seeds (e.g., 25) on the filter paper in each dish.

  • Incubate the Petri dishes in a controlled environment (e.g., 25°C with a 16/8 hour light/dark cycle).

  • After a set period (e.g., 7 days), record the germination percentage, and measure the root and shoot length of the seedlings.

  • Observe for any signs of phytotoxicity, such as discoloration, necrosis, or morphological abnormalities.[10]

Environmental Fate of the Cyanomethyl Group

The cyanomethyl group's degradation is a key aspect of the environmental assessment of 1-(cyanomethyl)urea. The biodegradation of aliphatic nitriles in soil can lead to the formation of corresponding carboxylic acids and ammonia. However, the potential for the release of free cyanide, a highly toxic compound, must be carefully evaluated. While the metabolic pathways for many aliphatic nitriles do not typically result in the accumulation of free cyanide, this should be experimentally verified for 1-(cyanomethyl)urea.

Analytical Methodologies

Accurate quantification of 1-(cyanomethyl)urea and its degradation products in environmental matrices is essential for robust scientific evaluation.

Protocol 6: Quantification of 1-(cyanomethyl)urea in Soil and Water Samples

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

Sample Preparation:

  • Soil: Extraction with a suitable solvent system (e.g., acetonitrile/water mixture), followed by centrifugation and filtration.

  • Water: Direct injection after filtration, or pre-concentration using solid-phase extraction (SPE) for trace-level analysis.

Chromatographic Conditions:

  • A reverse-phase C18 column is typically suitable.

  • The mobile phase composition (e.g., a gradient of acetonitrile and water) and flow rate should be optimized for the separation of 1-(cyanomethyl)urea from potential interferences.

  • Detection wavelength for UV should be determined by acquiring the UV spectrum of a standard solution of 1-(cyanomethyl)urea. For mass spectrometry, specific parent and daughter ions should be identified for selective and sensitive quantification.

Data Analysis and Interpretation

All experimental data should be subjected to appropriate statistical analysis (e.g., ANOVA, regression analysis) to determine the significance of treatment effects. The results from the various protocols should be integrated to provide a comprehensive assessment of 1-(cyanomethyl)urea's potential as a slow-release nitrogen fertilizer. Key performance indicators to evaluate include:

  • Nitrogen release kinetics and half-life in soil.

  • Cumulative nitrogen leached.

  • Plant biomass production and yield.

  • Nitrogen uptake and use efficiency.

  • Phytotoxicity thresholds.

Conclusion

These application notes and protocols provide a robust framework for the systematic evaluation of 1-(cyanomethyl)urea as a slow-release nitrogen fertilizer. By following these detailed methodologies, researchers can generate the necessary data to ascertain its agronomic efficacy, nitrogen release characteristics, and environmental safety profile. This information is critical for determining the viability of 1-(cyanomethyl)urea as a sustainable alternative to conventional nitrogen fertilizers.

References

Sources

Application Notes and Protocols for the HPLC and LC-MS Analysis of Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Urea Derivatives

Urea derivatives represent a vast and functionally diverse class of chemical compounds, central to numerous fields of scientific inquiry. In medicinal chemistry, the urea functional group is a critical pharmacophore found in a multitude of approved drugs, including kinase inhibitors for cancer therapy like Sorafenib and Lenvatinib.[1][2] Beyond pharmaceuticals, urea itself is a key biomarker in clinical diagnostics and its derivatives are used in agriculture and industrial processes.

The analytical challenge presented by this class is as diverse as its applications. The parent compound, urea, is small, highly polar, and lacks a strong chromophore, making it notoriously difficult to retain and detect using conventional chromatographic methods.[3][4] Conversely, complex pharmaceutical derivatives are often less polar but require highly specific and sensitive methods for quantification in complex biological matrices, demanding rigorous method validation to meet regulatory standards.[5][6]

This guide provides a comprehensive overview of modern analytical strategies for urea derivatives, moving from the foundational principles of High-Performance Liquid Chromatography (HPLC) to the advanced sensitivity and specificity of Liquid Chromatography-Mass Spectrometry (LC-MS). It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind the methodological choices, empowering the user to develop robust and reliable analytical systems.

Part 1: The Chromatographic Separation Strategy: Choosing the Right Tool

The fundamental principle of chromatography is the differential partitioning of an analyte between a stationary phase and a mobile phase. For urea derivatives, the choice of this system is dictated almost entirely by the polarity of the target molecule. This leads to a critical decision point: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase (RP-HPLC): The Workhorse for Pharmaceutical Derivatives

RP-HPLC is the dominant mode of separation in the pharmaceutical industry. It utilizes a non-polar stationary phase (most commonly octadecylsilane, or C18) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Non-polar to moderately polar urea derivatives, such as the bi-aryl urea drug Sorafenib, are well-retained through hydrophobic interactions with the stationary phase.[2]

Causality of Method Parameters in RP-HPLC:

  • Column Chemistry: C18 columns are the standard due to their strong hydrophobic retention. The choice of end-capping (a process to block residual silanol groups on the silica support) is crucial to prevent peak tailing of basic compounds.

  • Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is the primary lever for controlling retention. Increasing the organic content weakens the interaction with the stationary phase, thus decreasing retention time.

  • Mobile Phase pH and Additives: For ionizable urea derivatives, pH control is critical to ensure a consistent charge state and reproducible retention. Additives like trifluoroacetic acid (TFA) are often used at low concentrations (0.05-0.1%) to improve peak shape by acting as an ion-pairing agent and acidifying the mobile phase.[7][8]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Polar Analytes

For highly polar compounds like urea itself, or its polar metabolites, RP-HPLC fails as these analytes have little to no affinity for the non-polar stationary phase and elute in the void volume.[3] HILIC is an alternative technique that uses a polar stationary phase (e.g., unmodified silica, zwitterionic, or amide phases) and a largely organic mobile phase.[9] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.[9][10]

Causality of Method Parameters in HILIC:

  • Column Chemistry: A variety of polar stationary phases can be used. Zwitterionic phases (containing both positive and negative charges) are particularly effective for separating a wide range of polar compounds.[11]

  • Mobile Phase Composition: HILIC mobile phases consist of a high percentage of organic solvent (typically >80% acetonitrile) and a small amount of aqueous buffer.[12] Water is the strongest eluting solvent in HILIC; therefore, increasing the water content in the mobile phase will decrease the retention time.[10] This is the opposite of RP-HPLC.

  • Buffer Selection: The choice of buffer is critical for both pH control and promoting the partitioning mechanism. Volatile buffers like ammonium formate or ammonium acetate are preferred, especially when interfacing with mass spectrometry.[11]

Part 2: High-Sensitivity Analysis with Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC with UV detection is robust for quality control and analysis of high-concentration samples, it often lacks the sensitivity and selectivity required for bioanalysis (e.g., pharmacokinetics) or trace-level impurity detection. LC-MS combines the separating power of HPLC with the mass-resolving capability of mass spectrometry, providing a quantum leap in analytical performance.

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions, offering highly specific detection.[13] When coupled with tandem mass spectrometry (MS/MS), it provides exceptional selectivity and structural information, even for analytes in highly complex matrices.

The LC-MS Workflow

The logical flow of an LC-MS experiment is a self-validating system where each component builds upon the last to ensure specificity and accuracy.

LCMS_Workflow cluster_LC Liquid Chromatography (LC) Frontend cluster_MS Mass Spectrometry (MS) Backend Sample Sample Injection Column HPLC/HILIC Column Sample->Column Separation Elution Analyte Elution Column->Elution IonSource Ionization Source (e.g., ESI) Elution->IonSource Interface MassAnalyzer Mass Analyzer (e.g., QqQ, TOF) IonSource->MassAnalyzer Ion Selection Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System Detector->DataSystem Signal

Caption: The integrated workflow of an LC-MS/MS system.

Key Method Development Choices in LC-MS
  • Ionization Source: The interface between the LC and the MS is the ionization source, which converts the eluted analyte molecules into gas-phase ions.

    • Electrospray Ionization (ESI): This is the most common and versatile ionization technique for LC-MS. It is a "soft" ionization method that typically produces protonated molecules ([M+H]+), making it ideal for both small and large molecules, including urea derivatives.[14][15] ESI is highly compatible with the polar, aqueous-organic mobile phases used in both RP and HILIC.

    • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile analytes that are not easily ionized by ESI. It involves a corona discharge that ionizes the mobile phase solvent, which then transfers a proton to the analyte.

  • Mass Analyzer and Scan Mode:

    • Triple Quadrupole (QqQ): This is the gold standard for quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process where the first quadrupole selects the precursor ion (the m/z of the target analyte), the second quadrupole fragments it, and the third quadrupole selects a specific product ion to be monitored. This provides exceptional signal-to-noise by filtering out chemical background.

    • High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte and can be used to identify unknown metabolites or impurities and to differentiate positional isomers based on their unique fragmentation patterns.[14]

  • Derivatization for Enhanced Performance: For small, polar molecules like urea that exhibit poor retention and ionization efficiency, chemical derivatization is a powerful strategy. A derivatizing agent is used to attach a larger, non-polar, and easily ionizable group to the target analyte.

    • Example: Derivatizing urea with camphanic chloride improves its chromatographic retention on a reversed-phase column and enhances its MS signal, allowing for sensitive quantification in biological fluids like epithelial lining fluid.[16][17] Another approach involves reacting urea with xanthydrol to form a fluorescent derivative for HPLC-FLD detection or for LC-MS analysis.[4][18]

Part 3: Validated Protocols and Application Examples

The following protocols are provided as robust starting points for method development. They are grounded in published, validated methods and illustrate the principles discussed above.

Sample Preparation: Protein Precipitation for Bioanalysis

This protocol is a common, straightforward method for extracting drugs from plasma or serum.

Protocol Steps:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard solution (a structurally similar compound used for quantification).

  • To precipitate proteins, add 300 µL of cold acetonitrile.

  • Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant (the clear liquid) to a clean vial for LC-MS analysis. This step effectively removes over 95% of plasma proteins.[7][8]

SamplePrep_Workflow Start Plasma Sample (100 µL) Step1 Add Internal Standard (20 µL) Start->Step1 Step2 Add Acetonitrile (300 µL) Step1->Step2 Step3 Vortex (1 min) Step2->Step3 Step4 Centrifuge (10 min) Step3->Step4 Supernatant Collect Supernatant Step4->Supernatant End Analysis by LC-MS Supernatant->End

Caption: Workflow for protein precipitation sample preparation.

Application Protocol 1: HPLC-UV Analysis of Sorafenib in a Pharmaceutical Dosage Form

This method is suitable for quality control and quantification of the urea-containing drug Sorafenib.[7][19]

ParameterSettingRationale
Instrument HPLC with UV DetectorStandard equipment for pharmaceutical QC.
Column C18, 250 mm x 4.6 mm, 5 µmProvides good resolution and efficiency for this type of molecule.[19]
Mobile Phase Acetonitrile : 0.05% TFA in Water (65:35 v/v)Acetonitrile provides good elution strength. TFA ensures sharp peaks.[7]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 20 µLA typical volume for achieving good sensitivity without overloading.
Detection UV at 265 nmWavelength of maximum absorbance for Sorafenib, providing high sensitivity.[7]
Column Temp. Ambient or 30°CEnsures reproducible retention times.
Run Time ~8 minutesAllows for good separation from excipients and potential impurities.[7]

Methodology:

  • Standard Preparation: Prepare a stock solution of Sorafenib reference standard in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: Crush a tablet and dissolve the powder in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of Sorafenib in the sample by comparing its peak area to the calibration curve generated from the standards. The method should be validated for linearity, precision, and accuracy.[19]

Application Protocol 2: HILIC-MS/MS Analysis of Urea in a Biological Matrix

This method provides a highly sensitive and specific approach for quantifying urea, which is challenging by other means.[11]

ParameterSettingRationale
Instrument UHPLC coupled to a Triple Quadrupole MSUHPLC provides faster, more efficient separations. QqQ-MS offers the best sensitivity for quantification.
Column ZIC-HILIC, 100 mm x 2.1 mm, 3.5 µmA zwitterionic stationary phase provides excellent retention for urea.[11]
Mobile Phase A 15 mM Ammonium Formate (pH 6) in WaterA volatile buffer system ideal for MS compatibility.
Mobile Phase B AcetonitrileThe main component of the HILIC mobile phase.
Gradient 95% B -> 60% B over 5 minA gradient from high to low organic content elutes compounds in order of increasing polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ion Source ESI (Positive Mode)Urea readily forms a protonated molecule [M+H]+ at m/z 61.1.
MRM Transition Precursor Ion (m/z): 61.1 -> Product Ion (m/z): 44.1This transition (corresponding to the loss of NH3) is specific to urea and provides excellent selectivity.
Internal Std. ¹³C,¹⁵N₂-UreaA stable isotope-labeled internal standard is the gold standard as it co-elutes and corrects for matrix effects.

Methodology:

  • Sample Preparation: Use the protein precipitation protocol described above.

  • Analysis: Inject the prepared sample extract onto the HILIC-MS/MS system.

  • Quantification: The concentration of urea is determined by the ratio of the peak area of the analyte MRM transition to the peak area of the stable isotope-labeled internal standard MRM transition, plotted against a calibration curve. This ratiometric approach corrects for any sample loss during preparation or variations in ionization efficiency, ensuring high accuracy and precision.

References

  • MicroSolv. (n.d.). Urea Analyzed by HPLC - AppNote. Retrieved from [Link]

  • Clark, S., Francis, P. S., Conlan, X. A., & Barnett, N. W. (2007). Determination of urea using HPLC with fluorescence detection after automated derivatization with xanthydrol.
  • Bioanalysis Zone. (2013). Novel LC–MS/MS method devised for the determination of urea in human epithelial lining fluid. Retrieved from [Link]

  • Garande, B., Jain, G., Sawale, J., & Shrivastava, R. (2024). RP-HPLC Method Development and Validation for Determination of Sorafenib in Bulk Drug Substance and Pharmaceutical Dosage Forms. African Journal of Biomedical Research, 27(3S). Retrieved from [Link]

  • Esposito, M., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3298.
  • Agilent Technologies. (n.d.). Method Development and Validation for the Quantification of Abametapir in Biological Matrices by LC-ESI-MS/MS. Retrieved from [Link] (Note: Specific application note URL may vary, linking to the main company site).

  • African Journal of Biomedical Research. (2024). RP-HPLC Method Development and Validation for Determination of Sorafenib in Bulk Drug Substance and Pharmaceutical Dosage Forms. Retrieved from [Link]

  • Zhang, Q., et al. (2010). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS.
  • Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Retrieved from [Link]

  • Bowen, C., & Licea-Perez, H. (2013). Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid. Journal of Chromatography B, 927, 134-139. Retrieved from [Link]

  • Amgen. (n.d.). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. (Note: This refers to a likely internal or conference proceeding document, general link to the company). Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Retrieved from [Link]

  • Francis, P. S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Journal of Chromatography A, 1161(1-2), 207-213. Retrieved from [Link]

  • ResearchGate. (2015). Will urea do harm to the HPLC column?. Retrieved from [Link]

  • Vemulapalli, S., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(20), e9161. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2025). HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations. Frontiers in Chemistry. Retrieved from [Link]

  • Loewen, P. C. (2009). Urea as a protein destabilizing agent in electrospray ionisation. Rapid Communications in Mass Spectrometry, 23(11), 1639-1644.
  • Welch, C. J., et al. (2017). Current challenges and future prospects in chromatographic method development for pharmaceutical research.
  • Frontiers Media. (2025). HPLC-UV method development and validation for anticancer drug sorafenib and co-prescribed drugs. Retrieved from [Link]

  • Cotte-Rodríguez, I., et al. (2007). Rapid and specific detection of urea nitrate and ammonium nitrate by electrospray ionization time-of-flight mass spectrometry using infusion with crown ethers. Analytical Chemistry, 79(21), 8148-8155.
  • Chromatography Forum. (2013). Urea analysis HPLC/ C18 column. Retrieved from [Link]

  • ResearchGate. (2025). Development And Validation of a Stability-Indicating RP-HPLC Method For Simultaneous Estimation of Sorafenib and Metapristone in a Synthetic Mixture.
  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. Retrieved from [Link]

  • Yassine, M. M., et al. (2012). Development of a hydrophilic interaction liquid chromatography-mass spectrometry method for detection and quantification of urea thermal decomposition by-products in emission from diesel engine employing selective catalytic reduction technology. Journal of Chromatography A, 1228, 115-123. Retrieved from [Link]

  • Dallet, P., et al. (2000). Determination of urea, allantoin and lysine pyroglutamate in cosmetic samples by hydrophilic interaction chromatography.
  • Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

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Application Notes and Protocols: The Role of 1-(Cyanomethyl)urea in the Preparation of Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Nitrile Warhead in Cysteine Protease Inhibition

Cysteine proteases, a class of enzymes pivotal to cellular processes such as apoptosis, inflammation, and parasitic life cycles, represent significant targets in modern drug discovery.[1][2] Their catalytic activity is dependent on a nucleophilic cysteine residue within the active site. A key strategy in the design of inhibitors for this enzyme class is the incorporation of an electrophilic "warhead" that can covalently interact with this catalytic cysteine.[3][4]

Among the various electrophilic moieties, the nitrile group has emerged as a particularly attractive warhead. Its milder electrophilicity compared to more reactive groups like aldehydes reduces the likelihood of off-target reactions, a crucial factor in developing safe and selective therapeutics.[3][4] The linear geometry and electron-withdrawing properties of the nitrile group make it an effective reactant for the active site cysteine.[3] This interaction typically results in the formation of a reversible covalent thioimidate adduct, potently inhibiting the enzyme's function.[5]

1-(Cyanomethyl)urea is a foundational chemical building block that contains the core components for elaboration into sophisticated nitrile-based inhibitors. While not typically a direct inhibitor itself, its cyanomethyl group is a key precursor to the nitrile warhead, and the urea moiety can be a structural element in the inhibitor's scaffold, participating in hydrogen bonding interactions with the target enzyme.[6][7][8][9] This guide will delve into the mechanistic principles, synthetic strategies, and biological evaluation of enzyme inhibitors derived from or conceptually related to the 1-(cyanomethyl)urea structure.

Mechanism of Action: Covalent Modification of the Catalytic Cysteine

The inhibitory action of nitrile-containing compounds against cysteine proteases is a well-elucidated process involving the formation of a covalent bond with the catalytic cysteine residue in the enzyme's active site.[1][10][11]

The catalytic mechanism of cysteine proteases involves a catalytic dyad or triad, most commonly a cysteine and a histidine residue. The histidine acts as a general base, deprotonating the thiol group of the cysteine to form a highly nucleophilic thiolate anion.[1][11]

A nitrile-based inhibitor, upon entering the active site, positions its electrophilic nitrile carbon in proximity to the activated cysteine thiolate. The thiolate then performs a nucleophilic attack on the nitrile carbon.[1] Concurrently, the adjacent histidine residue donates a proton to the nitrile nitrogen, facilitating the formation of a stable, covalent thioimidate adduct.[5][10][11] This adduct effectively ties up the catalytic cysteine, preventing it from participating in its normal proteolytic function. This mechanism of inhibition is often reversible.[5]

Cysteine_Protease_Inhibition_by_Nitrile cluster_0 Enzyme Active Site cluster_1 Nitrile Inhibitor cluster_2 Thioimidate Adduct Cys_SH Cys-SH Cys_S Cys-S⁻ Cys_SH->Cys_S Deprotonation by His His_N His-N His_NH His-NH⁺ His_N->His_NH Protonation Inhibitor_CN R-C≡N Cys_S->Inhibitor_CN Nucleophilic Attack Adduct Cys-S-C(R)=NH His_NH->Adduct Proton Donation Inhibitor_CN->Adduct Covalent Bond Formation

Caption: Covalent inhibition of a cysteine protease by a nitrile-containing inhibitor.

Application in Targeting Specific Cysteine Proteases

The versatility of the nitrile warhead has been demonstrated in the development of inhibitors for several families of cysteine proteases, most notably caspases and cathepsins.

Caspase Inhibition

Caspases are a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation.[12] Dysregulation of caspase activity is implicated in numerous diseases, making them important therapeutic targets. Nitrile-containing small molecules have been synthesized that show potent and selective inhibition of specific caspases. For instance, compounds based on a cyanopropanoate moiety have been developed as highly potent inhibitors of caspase-1 (also known as interleukin-converting enzyme or ICE), with IC50 values in the nanomolar and even sub-nanomolar range.[12]

Cathepsin Inhibition

Cathepsins are another family of cysteine proteases, primarily found in lysosomes, that are involved in various physiological and pathological processes, including bone resorption, immune response, and cancer progression.[2][13][14] The development of selective cathepsin inhibitors is a major area of research. Cyanamide-based and peptidyl nitrile inhibitors have shown significant promise. For example, potent and selective inhibitors of cathepsin K, a key enzyme in bone resorption, have been developed using a nitrile warhead.[2][13] Similarly, novel cyanamide-based inhibitors have been discovered for cathepsin C.[14]

Data on Nitrile-Based Cysteine Protease Inhibitors

The following table summarizes the inhibitory activity of several representative nitrile-containing compounds against various caspases and cathepsins. This data highlights the high potency and, in some cases, selectivity that can be achieved with this class of inhibitors.

Compound ID/ClassTarget EnzymeInhibition MetricValueReference
Nitrile Acid (4)Caspase-1IC500.023 nM[12][15]
Nitrile Tetrazole (16)Caspase-1IC502.58 nM[12][15]
YVAD-CN (20)Caspase-1IC502.16 nM[15]
Nitrile Acid (4)Caspase-9IC502.17 nM[12][15]
ONO-5334 (11)Cathepsin KKi0.1 nM[13]
Azadipeptide Nitrile (27)Cathepsin KKi0.29 nM[13]
2-Cyano-pyrimidine (42)Cathepsin KIC504 nM[13]
Cyanamide (17)Cathepsin CpIC508.5[14]

Protocols for Synthesis and Evaluation

While 1-(cyanomethyl)urea serves as a conceptual and structural starting point, the synthesis of potent peptidyl nitrile inhibitors often involves multi-step solution-phase or solid-phase peptide synthesis. The following protocols provide a generalized workflow for the synthesis and evaluation of such inhibitors.

Protocol 1: Generalized Solution-Phase Synthesis of a Peptidyl Nitrile Inhibitor

This protocol outlines a representative solution-phase synthesis, a common method for producing gram-scale quantities of short peptides.[16] The synthesis proceeds from the C-terminus to the N-terminus.

Objective: To synthesize a dipeptidyl nitrile inhibitor.

Materials:

  • Fmoc-protected amino acids

  • Amino nitrile (e.g., derived from an amino acid)

  • Coupling reagents (e.g., PyBOP, HBTU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., piperidine in DMF)

  • Solvents (DMF, DCM, Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Workflow:

Synthesis_Workflow start Start: Amino Nitrile step1 Couple Fmoc-Amino Acid (P2) start->step1 step2 Fmoc Deprotection step1->step2 step3 Couple Capping Group/Next Amino Acid (P3) step2->step3 step4 Workup and Purification step3->step4 end_product Final Peptidyl Nitrile Inhibitor step4->end_product

Caption: Generalized workflow for the synthesis of a peptidyl nitrile inhibitor.

Procedure:

  • Coupling of the First Amino Acid (P2): a. Dissolve the starting amino nitrile (1 equivalent) in DMF. b. Add the Fmoc-protected amino acid (1.1 equivalents), PyBOP (1.1 equivalents), and DIPEA (2.2 equivalents). c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel chromatography to obtain the Fmoc-dipeptide nitrile.

  • Fmoc Deprotection: a. Dissolve the Fmoc-dipeptide nitrile in a 20% solution of piperidine in DMF. b. Stir at room temperature for 30 minutes. c. Concentrate the reaction mixture under reduced pressure to remove the piperidine and DMF.

  • Coupling of the N-terminal Capping Group or Next Amino Acid (P3): a. Dissolve the deprotected dipeptide nitrile in DMF. b. Add the desired N-terminal capping group (e.g., an acyl chloride) or the next Fmoc-protected amino acid and coupling reagents as described in step 1. c. Stir the reaction at room temperature until completion.

  • Final Workup and Purification: a. Perform an aqueous workup as described in step 1d. b. Purify the final product by silica gel chromatography or preparative HPLC to yield the pure peptidyl nitrile inhibitor. c. Characterize the final compound by NMR and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To determine the IC50 value of a synthesized inhibitor against a target cysteine protease.

Materials:

  • Purified recombinant cysteine protease (e.g., caspase-3, cathepsin K)

  • Fluorogenic substrate specific for the target enzyme (e.g., Ac-DEVD-AMC for caspase-3)[17]

  • Assay buffer (specific to the enzyme, typically containing a reducing agent like DTT)

  • Synthesized inhibitor dissolved in DMSO

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents: a. Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). b. Create a series of dilutions of the inhibitor in assay buffer to cover a range of concentrations (e.g., from 1 nM to 100 µM). c. Prepare a solution of the enzyme in assay buffer at a concentration twice the final desired concentration. d. Prepare a solution of the fluorogenic substrate in assay buffer at a concentration twice the final desired concentration.

  • Assay Setup: a. In a 96-well plate, add 50 µL of each inhibitor dilution. Include wells with assay buffer and DMSO as negative and vehicle controls, respectively. b. Add 25 µL of the enzyme solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement: a. Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well. b. Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., AMC: ~360 nm excitation, ~460 nm emission). c. Monitor the increase in fluorescence over time (kinetic read).

  • Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. b. Plot the reaction velocity as a function of the inhibitor concentration. c. Fit the data to a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Perspectives

The nitrile warhead is a well-established and highly effective tool in the design of covalent inhibitors for cysteine proteases. Starting from fundamental building blocks conceptually related to 1-(cyanomethyl)urea, medicinal chemists have developed potent and selective inhibitors for critical enzyme targets like caspases and cathepsins. The reversible covalent mechanism of action offers a desirable balance of potency and safety. Future research will likely focus on further refining the selectivity of these inhibitors and optimizing their pharmacokinetic properties to advance them as potential therapeutics for a range of diseases, from inflammatory disorders to cancer.

References

  • Quesne, M. G., Ward, R. A., & de Visser, S. P. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry, 1, 39. [Link]

  • Sabatino, M., & Iacono, A. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2561. [Link]

  • Sabatino, M., & Iacono, A. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. ResearchGate. [Link]

  • Sabatino, M., & Iacono, A. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. PubMed. [Link]

  • Quesne, M. G., Ward, R. A., & de Visser, S. P. (2013). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. PMC. [Link]

  • National Center for Biotechnology Information. (2010). Table 2, IC50 values for selected compounds versus caspase panel. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • National Center for Biotechnology Information. (2011). A small molecule inhibitor of Caspase 1. In Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Li, Z., et al. (2014). Advances in the discovery of cathepsin K inhibitors on bone resorption. Journal of Bone and Mineral Metabolism, 32(6), 585-596. [Link]

  • Lainé, D., et al. (2011). Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ACS Medicinal Chemistry Letters, 2(2), 142-147. [Link]

  • Ferreira, L. G., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1176-1192. [Link]

  • Frizler, M., et al. (2010). Development of nitrile-based peptidic inhibitors of cysteine cathepsins. Current Topics in Medicinal Chemistry, 10(3), 294-322. [Link]

  • Design, synthesis and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. PMC. [Link]

  • Laine, D., et al. (2011). Discovery of Novel Cyanamide-Based Inhibitors of Cathepsin C. ResearchGate. [Link]

  • Cianni, L., et al. (2021). Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L. Bioorganic Chemistry, 106, 104473. [Link]

  • Hanzlik, R. P. Design and Synthesis of Proteinase Inhibitors. University of Kansas Medicinal Chemistry. [Link]

  • Finlay, D., et al. (2003). Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. Bioconjugate Chemistry, 14(5), 944-952. [Link]

  • Yoon, S., et al. (2021). Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B. Biochemistry, 60(19), 1516-1527. [Link]

  • Summary of caspase inhibitor IC50 values for data depicted in figures... ResearchGate. [Link]

  • Ganesan, R., et al. (2011). Reducing the peptidyl features of caspase-3 inhibitors: a structural analysis. Journal of Medicinal Chemistry, 54(13), 4334-4345. [Link]

  • Cianni, L., et al. (2021). Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L. ResearchGate. [Link]

  • Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead: structural analysis of. Semantic Scholar. [Link]

  • Rabb, H., et al. (2002). Neutrophil-independent mechanisms of caspase-1– and IL-18–mediated ischemic acute tubular necrosis in mice. The Journal of Clinical Investigation, 109(7), 909-917. [Link]

  • Some of the reported caspase-3 inhibitors. IC50 = 120 nM; IC50 = 44 nM;... ResearchGate. [Link]

  • Investigation of ketone warheads as alternatives to the nitrile for preparation of potent and selective cathepsin K inhibitors. ResearchGate. [Link]

  • Novel peptidyl nitrile compound and use thereof.
  • Dagbay, K. B., & Hardy, J. A. (2017). Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis. Journal of Visualized Experiments, (128), 56221. [Link]

  • 1-(Cyanomethyl)urea. Pharmaffiliates. [Link]

  • Cysteine Protease Inhibition by Nitrile-Based. Amanote Research. [Link]

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Application Note: The Reaction of 1-(Cyanomethyl)urea with Amines - A Detailed Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive scientific and practical guide to the reaction between 1-(cyanomethyl)urea and amines. This reaction is of significant interest in medicinal chemistry and drug development for the synthesis of substituted guanidines, which are key structural motifs in numerous biologically active compounds. This application note elucidates the plausible reaction mechanism, offers detailed experimental protocols, and discusses the critical parameters influencing the reaction outcome. The information presented herein is intended to enable researchers to effectively utilize this reaction for the synthesis of novel molecular entities.

Introduction: The Significance of the Amine-Cyanomethylurea Reaction

The guanidinium group is a prevalent feature in a wide array of natural products and synthetic pharmaceuticals, owing to its ability to form strong, directional hydrogen bonds and exist in a protonated state under physiological conditions. The synthesis of substituted guanidines is, therefore, a cornerstone of modern medicinal chemistry. While numerous methods exist for guanidine synthesis, the reaction of amines with cyanamide derivatives offers a direct and versatile approach.[1] 1-(Cyanomethyl)urea, a bifunctional molecule containing both a urea and a cyanamide-like moiety, serves as a valuable synthon in this context. Its reaction with primary and secondary amines provides a pathway to N,N'-disubstituted guanidines, which are important scaffolds in drug discovery.[2] Understanding the underlying reaction mechanism is paramount for optimizing reaction conditions, predicting outcomes with diverse substrates, and minimizing byproduct formation.

Unraveling the Reaction Mechanism: A Stepwise Approach

The reaction of 1-(cyanomethyl)urea with an amine is proposed to proceed through a nucleophilic addition-elimination pathway. The electron-withdrawing nature of the adjacent urea functionality enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an amine. The reaction can be catalyzed by either acid or base, which influences the nature of the intermediates.

Proposed General Mechanism

The overall transformation involves the nucleophilic addition of the amine to the nitrile group of 1-(cyanomethyl)urea, followed by intramolecular rearrangement and elimination of a urea byproduct to yield the substituted guanidine.

A plausible mechanistic pathway is depicted below:

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Intramolecular Rearrangement & Elimination cluster_overall Overall Reaction amine R-NH₂ (Amine) intermediate1 H₂N-CO-NH-CH₂-C(=NH)-NH₂⁺-R (Protonated Amidine Intermediate) amine->intermediate1 Nucleophilic attack cyanomethylurea H₂N-CO-NH-CH₂-C≡N (1-(Cyanomethyl)urea) cyanomethylurea->intermediate1 intermediate2 H₂N-CO-NH-CH₂-C(=NH)-NH-R (Amidine Intermediate) intermediate1->intermediate2 Deprotonation intermediate3 Cyclic Intermediate intermediate2->intermediate3 Intramolecular cyclization guanidine R-NH-C(=NH)-NH₂ (Substituted Guanidine) intermediate3->guanidine Ring opening byproduct H₂N-CO-CH₂-CN (Cyanoacetamide) intermediate3->byproduct Elimination start 1-(Cyanomethyl)urea + Amine end Substituted Guanidine + Byproduct start->end Overall Transformation

Figure 1: Proposed reaction mechanism of 1-(cyanomethyl)urea with a primary amine.

Mechanistic Steps:

  • Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the nitrile group in 1-(cyanomethyl)urea. This forms a transient, charged intermediate.

  • Proton Transfer: A proton transfer event, likely facilitated by the solvent or a catalyst, neutralizes the positive charge on the amine nitrogen, leading to the formation of an N-substituted amidine intermediate.

  • Intramolecular Cyclization (Plausible Pathway): The newly formed amidine can undergo an intramolecular cyclization, where the urea nitrogen attacks the imine carbon. This would form a transient cyclic intermediate.

  • Ring Opening and Elimination: The cyclic intermediate is likely unstable and undergoes ring-opening and elimination of a stable byproduct, such as cyanoacetamide, to yield the final substituted guanidine product.

The Role of Catalysts
  • Acid Catalysis: In the presence of an acid catalyst, the nitrile nitrogen can be protonated, further increasing the electrophilicity of the nitrile carbon and facilitating the initial nucleophilic attack by the amine.[3]

  • Base Catalysis: A base can deprotonate the amine, increasing its nucleophilicity and promoting the initial addition step.[4] The choice of catalyst will depend on the specific amine substrate and desired reaction conditions.

Experimental Protocol: Synthesis of a Substituted Guanidine

This section provides a representative, step-by-step protocol for the reaction of 1-(cyanomethyl)urea with a primary amine. This protocol should be adapted and optimized based on the specific amine used.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-(Cyanomethyl)urea≥98%Commercially Available
Primary Amine (e.g., Benzylamine)Reagent GradeCommercially Available
Anhydrous Solvent (e.g., Acetonitrile)AnhydrousCommercially AvailableEnsure dryness to avoid hydrolysis.
Acid or Base Catalyst (optional)Reagent GradeCommercially Availablee.g., p-Toluenesulfonic acid or Triethylamine
Diethyl EtherReagent GradeCommercially AvailableFor precipitation/crystallization.
Deuterated Solvent for NMRNMR GradeCommercially Availablee.g., DMSO-d₆
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(cyanomethyl)urea (1.0 eq).

  • Reagent Addition: Dissolve the 1-(cyanomethyl)urea in a minimal amount of anhydrous acetonitrile. To this solution, add the primary amine (1.1 eq).

  • Catalyst Addition (Optional): If a catalyst is to be used, add the acid or base catalyst (0.1 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 4 to 24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized substituted guanidine should be confirmed by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Applications in Drug Development

The synthesis of substituted guanidines via the reaction of 1-(cyanomethyl)urea with amines is a valuable tool in drug discovery. The guanidinium moiety is a key pharmacophore in a variety of therapeutic agents, including inhibitors of enzymes such as nitric oxide synthase and arginase. The ability to readily synthesize a diverse library of substituted guanidines allows for extensive structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time, temperature, or the amount of catalyst. The purity of the reagents, especially the dryness of the solvent, is also crucial.

  • Side Reactions: The formation of symmetrical guanidines from the self-reaction of the amine can be a potential side reaction. Using a slight excess of 1-(cyanomethyl)urea can help to minimize this.

  • Substrate Scope: The reactivity of the amine will influence the reaction conditions. Electron-rich amines are generally more nucleophilic and may react more readily, while electron-deficient or sterically hindered amines may require more forcing conditions.

Conclusion

The reaction of 1-(cyanomethyl)urea with amines provides an efficient and direct route to substituted guanidines, which are of significant interest in medicinal chemistry. A thorough understanding of the proposed nucleophilic addition-elimination mechanism allows for the rational optimization of reaction conditions. The experimental protocol provided in this application note serves as a valuable starting point for researchers seeking to utilize this versatile transformation in their synthetic endeavors.

References

  • A Synthetic Method to Access Symmetric and Non-Symmetric 2-(N,N′-disubstituted)guanidinebenzothiazoles. Molecules. [Link][2]

  • A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. tspace.library.utoronto.ca. [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Royal Society of Chemistry. [Link]

  • A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Thieme. [Link][5]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link][1]

  • The Synthesis of Guanidine from Urea. Part 3. Defense Technical Information Center. [Link][6]

  • Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. [Link][7]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link][8]

  • Synthesis of guanidines. Organic Chemistry Portal. [Link][9]

  • Copper(II) chloride promoted transformation of amines into guanidines and asymmetrical N,N′-disubstituted guanidines. Sci-Hub. [Link][10]

  • Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. Europe PMC. [Link]

  • Mechanism of a Chemical Classic: Quantum Chemical Investigation of the Autocatalyzed Reaction of the Serendipitous Wöhler Synthesis of Urea. ResearchGate. [Link][11]

  • Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. ResearchGate. [Link]

  • Photoredox-Catalyzed Cα–H Cyanation of Unactivated Secondary and Tertiary Aliphatic Amines: Late-Stage Functionalization and Mechanistic Studies. ResearchGate. [Link][12]

  • Redox-Annulations of Cyclic Amines with ortho-Cyanomethylbenz-aldehydes. ACS Publications. [Link]

  • Ag-Catalyzed Cyanomethylation of Amines Using Nitromethane as a C1 Source. Organic Chemistry Portal. [Link][13]

  • Urea Formation. organic-chemistry.org. [Link][14]

  • Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids. ResearchGate. [Link]

  • Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Molecules. [Link][15]

  • New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney. Royal Society of Chemistry. [Link][16]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Cyanomethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(cyanomethyl)urea (N-(cyanomethyl)urea). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the underlying chemical principles to troubleshoot issues, optimize reaction conditions, and ultimately improve your product yield and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 1-(cyanomethyl)urea.

Q1: What are the primary synthetic routes to 1-(Cyanomethyl)urea?

The synthesis of 1-(cyanomethyl)urea, a non-symmetrical urea derivative, can be approached through several established methods for urea formation. The most common and direct laboratory-scale methods involve the reaction of an amino group with a source of a carbamoyl or isocyanate group. Key routes include:

  • Reaction of Aminoacetonitrile with a Cyanate Salt: This is a variation of the classic Wöhler synthesis, where aminoacetonitrile (or its salt, like the hydrochloride) is reacted with a cyanate salt such as potassium cyanate[1][2]. The cyanate ion in solution exists in equilibrium with isocyanic acid (HNCO), which then reacts with the primary amine of aminoacetonitrile.

  • Reaction with an in situ Generated Isocyanate: Safer alternatives to handling toxic phosgene or isocyanates directly are often preferred. Reagents like 1,1'-carbonyldiimidazole (CDI) can be used to activate an amine or generate an isocyanate intermediate that subsequently reacts with a second amine[3][4][5].

  • From Cyanoacetic Acid Derivatives: While less direct, routes starting from cyanoacetic acid have been explored for related structures like cyanoacetyl ureas, typically involving activation with an agent like acetic anhydride followed by reaction with urea[6][7].

Q2: What is the fundamental mechanism I should consider?

The core of the most direct synthesis is the nucleophilic addition of the primary amine of aminoacetonitrile to an electrophilic carbonyl carbon. In the case of using isocyanic acid (from a cyanate salt), the reaction proceeds as follows:

  • Equilibrium Formation of Isocyanic Acid: OCN⁻ + H⁺ ⇌ H-N=C=O

  • Nucleophilic Attack: The lone pair of the nitrogen atom in aminoacetonitrile (H₂N-CH₂-CN) attacks the central carbon of isocyanic acid.

  • Proton Transfer: A subsequent proton transfer results in the final product, 1-(cyanomethyl)urea.

Understanding this mechanism is crucial, as it highlights the importance of pH control and the availability of the reactive isocyanate species.

Q3: What are the critical safety precautions for this synthesis?

  • Reagent Toxicity: Cyanate salts, aminoacetonitrile, and cyano-containing compounds are toxic. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work in a well-ventilated fume hood[8][9].

  • Isocyanate Hazards: If using reagents that generate isocyanates (like chlorosulfonyl isocyanate or triphosgene), extreme caution is necessary as these are potent lachrymators and respiratory irritants[5][10]. Safer alternatives like CDI are recommended[4].

  • Reaction Monitoring: Some urea syntheses can be exothermic. Monitor the reaction temperature, especially during reagent addition.

Section 2: Troubleshooting Guide for Low Yield and Impurities

Low yield is the most common challenge in organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes.

Problem 1: Low or No Product Formation After Reaction

Q: My reaction shows low conversion of starting materials, with unreacted aminoacetonitrile remaining. What are the potential causes and solutions?

A: Low conversion points to issues with reagents, reaction conditions, or equilibrium. Follow this diagnostic workflow to identify the problem.

G start Low Conversion Observed reagent_q 1. Verify Reagent Quality & Stoichiometry start->reagent_q reagent_sol Use fresh, pure reagents. Verify accurate weighing and molar ratios. reagent_q->reagent_sol Issue Found conditions 2. Check Reaction Conditions reagent_q->conditions OK end_node Yield Improved reagent_sol->end_node temp Is temperature optimal? (Too low = slow kinetics) (Too high = degradation) conditions->temp Check Temp ph Is pH correct? (Crucial for cyanate/amine reactivity) conditions->ph Check pH time Was reaction time sufficient? conditions->time Check Time equilibrium 3. Consider Reaction Equilibrium conditions->equilibrium All OK temp->end_node ph->end_node time->end_node equilibrium_sol The final step of urea formation can be reversible. Consider driving the reaction by removing a byproduct (e.g., water) or using a complexing agent if applicable. equilibrium->equilibrium_sol Issue Found equilibrium_sol->end_node G cluster_main Desired Reaction cluster_side1 Side Reaction 1: Symmetrical Urea Formation cluster_side2 Side Reaction 2: Nitrile Hydrolysis A H₂N-CH₂-CN (Aminoacetonitrile) P 1-(Cyanomethyl)urea A->P B KOCN / H₂O (Isocyanic Acid Source) B->P A2 2x H₂N-CH₂-CN S1 1,3-Bis(cyanomethyl)urea A2->S1 C Carbonyl Source (e.g., from CDI) C->S1 P_hydro 1-(Cyanomethyl)urea S2 Carbamoyl-Glycineamide or Carbamoyl-Glycine P_hydro->S2 H2O H₂O / H⁺ or OH⁻ (Harsh Conditions) H2O->S2

Caption: Desired reaction pathway vs. common side reactions.

Common Side Products and Mitigation Strategies:

  • 1,3-Bis(cyanomethyl)urea: This symmetrical urea forms when two molecules of aminoacetonitrile react with a carbonyl source. This is particularly problematic when using reagents like CDI or triphosgene.

    • Solution: Control the order of addition. For instance, when using CDI, first react the CDI with one equivalent of the amine to form the carbamoyl-imidazole intermediate, then add the second amine component.[5][11] This prevents the first amine from reacting with the activated intermediate of its own kind.

  • Urea (from self-condensation): If using a cyanate source, the ammonium cyanate formed can decompose and rearrange to form simple urea, especially if ammonia is present or generated.[2][12]

    • Solution: Ensure the reaction temperature is controlled and avoid excess heating, which can promote the decomposition of ammonium cyanate.

  • Hydrolysis Products: The nitrile group (-CN) is susceptible to hydrolysis to an amide (-CONH₂) or a carboxylic acid (-COOH) under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain a near-neutral pH throughout the reaction and workup. Avoid prolonged heating.

Problem 3: Difficulty in Product Isolation and Purification

Q: My crude product is an oil or difficult to crystallize. What are the best methods for purification?

A: 1-(Cyanomethyl)urea is a polar solid. Purification challenges often arise from the presence of polar impurities with similar solubility. Recrystallization is the most effective method.

Protocol: Recrystallization of 1-(Cyanomethyl)urea

  • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.

  • Procedure: a. Dissolve the crude product in a minimum amount of the hot solvent of choice (see Table 1). b. If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper or a pad of celite to remove colored impurities. c. Allow the clear filtrate to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. d. Once crystals begin to form, cool the flask further in an ice bath for at least 30 minutes to maximize product precipitation. e. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. f. Dry the purified crystals under vacuum.

Table 1: Suggested Solvents for Recrystallization

Solvent SystemRationaleReference for Analogy
Ethanol/Water Good for polar compounds. The ratio can be adjusted to optimize recovery.[13]
Acetone/Petroleum Ether Acetone dissolves the urea, and petroleum ether is added as an anti-solvent to induce precipitation.[14]
Boiling Water Can be effective if the product has sufficient solubility, but recovery might be lower.[6]
Methanol Another polar protic solvent that can be effective for crystallizing ureas.[13]

Section 3: Optimized Experimental Protocol

This protocol is a generalized starting point based on the reaction of an aminoacetonitrile salt with potassium cyanate.

Protocol: Synthesis of 1-(Cyanomethyl)urea

  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aminoacetonitrile hydrochloride (1.0 eq) in water.

  • Reaction Initiation:

    • Add potassium cyanate (1.1 eq) to the solution. A slight excess of the cyanate ensures the complete conversion of the amine.

  • Heating and Monitoring:

    • Heat the reaction mixture to 60-70°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

    • The product may precipitate directly from the reaction mixture. If not, concentrate the solution under reduced pressure to induce crystallization.

    • Collect the crude solid by vacuum filtration and wash with a small amount of cold water.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system as described in Table 1 to obtain pure 1-(cyanomethyl)urea.

References

  • Li, Y., et al. (n.d.). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry (RSC Publishing). [Link]

  • Kurzer, F., & Powell, J. R. (1956). 1-cyano-3-phenylurea. Organic Syntheses, 36, 8. [Link]

  • Wikipedia. (n.d.). Wöhler synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Popowycz, F., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 25(19), 4559. [Link]

  • Organic Reactions. (n.d.). Urea Formation - Common Conditions. [Link]

  • Kumar, V., et al. (2022). Synthesis of Unsymmetrical Urea Derivatives via Cu‐Catalyzed Reaction of Acylazide and Secondary Amine. ChemistrySelect, 7(29). [Link]

  • Slideshare. (2022). OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea?[Link]

  • Sree Ayyappa College. (n.d.). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. [Link]

  • Synthesis of Urea. (n.d.). Total Synthesis of Natural Products, the Opportunities and Challenges Given to Chemists by Nature. [Link]

  • LibreTexts Chemistry. (n.d.). Wohler Synthesis of Urea. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2013). (PDF) Cyanoacetylurea in Heterocyclic Synthesis: A Simple Synthesis of Heterocyclic Condensed Uracils. [Link]

Sources

Navigating the Chemistry of 1-(Cyanomethyl)urea: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(cyanomethyl)urea. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products and unexpected reaction pathways you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of these impurities, ensuring the integrity and success of your synthetic routes.

Understanding the Reactivity of 1-(Cyanomethyl)urea

1-(Cyanomethyl)urea is a bifunctional molecule containing both a urea and a cyanomethyl group. This duality in its structure is the primary reason for the variety of potential side reactions. The urea moiety can act as a nucleophile and is susceptible to hydrolysis and thermal decomposition. The cyanomethyl group, with its electrophilic carbon and acidic alpha-protons, can undergo hydrolysis, and participate in cyclization and addition reactions. The interplay between these two functional groups dictates the landscape of potential side products.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the hydrated form of my starting material. What is happening?

A1: You are likely observing the hydrolysis of the cyanomethyl group to a primary amide, forming 2-ureidoacetamide . This is a common side reaction, especially if your reaction conditions involve water, either as a solvent or as an impurity, and are not strictly neutral. Both acidic and basic conditions can catalyze this hydrolysis.

Q2: My reaction is run under anhydrous conditions, yet I see a new product with the loss of ammonia. What could this be?

A2: This suggests an intramolecular cyclization reaction, a common pathway for N-substituted ureas bearing an electrophilic group. The nucleophilic nitrogen of the urea can attack the electrophilic carbon of the nitrile, leading to the formation of 2,4-imidazolidinedione (hydantoin) . This process is often promoted by either acid or base catalysis.

Q3: Upon heating my reaction, I've noticed the formation of several unexpected impurities. What are the likely thermal decomposition products?

A3: Thermal decomposition of urea derivatives can be complex. For 1-(cyanomethyl)urea, heating can lead to the elimination of isocyanic acid (HNCO) to form aminoacetonitrile . Alternatively, decomposition can proceed via a retro-synthesis pathway to generate cyanomethyl isocyanate and ammonia . These reactive intermediates can then go on to form other byproducts.

Q4: I've noticed a dimeric byproduct in my reaction mixture. What could be its structure?

A4: Self-condensation of 1-(cyanomethyl)urea can occur, particularly under basic conditions. The acidic protons on the carbon alpha to the nitrile can be deprotonated, and the resulting carbanion can attack the carbonyl group of another molecule of 1-(cyanomethyl)urea. This can lead to a variety of complex dimeric structures. Another possibility is the formation of biuret-like structures , where the isocyanate formed during thermal decomposition reacts with another molecule of 1-(cyanomethyl)urea.

Troubleshooting Guides

This section provides structured approaches to identify and manage the formation of common side products.

Issue 1: Formation of 2-Ureidoacetamide (Hydrolysis Product)
  • Symptoms:

    • A peak in your analytical chromatogram (e.g., HPLC, LC-MS) with a mass 18 units higher than 1-(cyanomethyl)urea.

    • Changes in the IR spectrum, such as the appearance of a primary amide C=O stretch and N-H bending vibrations, and the disappearance of the nitrile C≡N stretch.

  • Troubleshooting Workflow:

start High levels of 2-ureidoacetamide detected step1 Verify reaction conditions are strictly anhydrous start->step1 step2 Use freshly distilled, anhydrous solvents and dry glassware step1->step2 step3 Run reaction under an inert atmosphere (e.g., Nitrogen, Argon) step2->step3 step4 If water is essential, consider lowering the reaction temperature step3->step4 step5 Purify the final product using chromatography to remove the impurity step4->step5 end Minimized 2-ureidoacetamide formation step5->end

Caption: Workflow to minimize hydrolysis.

Issue 2: Formation of Hydantoin (Intramolecular Cyclization Product)
  • Symptoms:

    • A peak in your analytical data corresponding to the mass of hydantoin.

    • Significant changes in the NMR spectrum, consistent with a cyclic structure.

  • Troubleshooting Workflow:

start Hydantoin formation observed step1 Analyze the pH of the reaction mixture start->step1 step2 If acidic or basic, consider using a non-nucleophilic buffer to maintain neutrality step1->step2 step3 Lower the reaction temperature to disfavor the cyclization kinetics step2->step3 step4 If possible, choose a solvent that does not promote cyclization step3->step4 step5 Isolate the desired product quickly after the reaction is complete step4->step5 end Reduced hydantoin byproduct step5->end

Caption: Workflow to reduce cyclization.

Potential Side Reaction Pathways

The following diagram illustrates the primary potential side reactions of 1-(cyanomethyl)urea.

main 1-(Cyanomethyl)urea hydrolysis 2-Ureidoacetamide main->hydrolysis + H2O (acid/base) cyclization Hydantoin main->cyclization Intramolecular (acid/base) thermal_elim Aminoacetonitrile + Isocyanic Acid main->thermal_elim Heat thermal_retro Cyanomethyl Isocyanate + Ammonia main->thermal_retro Heat (alternative) dimer Dimeric Byproducts main->dimer Base (self-condensation) thermal_retro->dimer + 1-(Cyanomethyl)urea

Caption: Potential side reaction pathways.

Experimental Protocols for Impurity Analysis

The following are generalized protocols for the detection and characterization of potential side products.

Protocol 1: HPLC-UV/MS Method for Reaction Monitoring

This method is designed to separate 1-(cyanomethyl)urea from its more polar hydrolysis product and its cyclized form.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
UV Detection 210 nm
MS Detection ESI positive mode

Procedure:

  • Prepare a 1 mg/mL stock solution of your crude reaction mixture in a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject 10 µL of the filtered sample into the HPLC system.

  • Monitor the chromatogram for peaks corresponding to the expected masses of potential side products.

Protocol 2: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Isolate the suspected impurity by preparative HPLC or column chromatography.

  • ¹H NMR: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire a ¹H NMR spectrum. Look for the disappearance of the methylene protons adjacent to the nitrile and the appearance of new signals corresponding to the cyclic hydantoin structure or the amide protons of the hydrolysis product.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the structural changes. For hydrolysis, the nitrile carbon signal will be replaced by a carbonyl carbon signal. For cyclization, changes in the chemical shifts of the carbonyl and methylene carbons will be observed.

References

  • Urea Decomposition: Schaber, P. M., et al. (2004). Thermal decomposition (pyrolysis) of urea in an open reaction vessel. Thermochimica Acta, 424(1-2), 131-142. [Link]

  • Nitrile Hydrolysis: O'Connor, C. J., & Mageswaran, R. (1987). Kinetics and mechanism of the hydrolysis of cyanomethyl derivatives. Australian Journal of Chemistry, 40(4), 677-684. [Link]

  • Hydantoin Synthesis: Ware, E. (1950). The chemistry of the hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Analytical Methods for Urea Derivatives: Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14. [Link]

Technical Support Center: A Troubleshooting Guide for the Synthesis of Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of urea derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of urea synthesis. The following content is structured in a practical question-and-answer format to directly address common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Product Yield

Q1: I'm reacting my amine with an isocyanate, but I'm getting a very low yield of my desired urea. What are the likely causes?

A1: Low yields in isocyanate-amine reactions are frequently traced back to a few key issues:

  • Purity of Reagents and Solvents: Isocyanates are highly reactive electrophiles and can be consumed by nucleophilic impurities, most notably water. Even trace amounts of water in your amine, solvent, or reaction atmosphere can lead to the formation of an unstable carbamic acid, which decomposes into a primary amine and carbon dioxide.[1] This newly formed amine can then react with another isocyanate molecule, leading to the formation of a symmetrical urea by-product and consuming your starting material.[1][2]

  • Sub-optimal Reaction Conditions: The reaction between an amine and an isocyanate is generally rapid and exothermic.[3] Most syntheses proceed efficiently at room temperature in a suitable solvent like DMF, THF, or DCM without the need for a base.[3] However, for less reactive (e.g., sterically hindered or electron-deficient) amines or isocyanates, gentle heating may be required. Conversely, excessive temperatures can promote side reactions.

  • Instability of the Isocyanate: Some isocyanates, particularly aliphatic ones, can be unstable and may have degraded upon storage. It is crucial to use fresh or properly stored isocyanates.

Protocol for Ensuring Anhydrous Conditions:

  • Drying of Solvents: Use freshly distilled solvents from an appropriate drying agent (e.g., CaH₂ for DCM, sodium/benzophenone for THF) or use commercially available anhydrous solvents.

  • Drying of Amines: Liquid amines can be dried over KOH or BaO and distilled. Solid amines should be dried under high vacuum.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Flame-dry your glassware before use.

Issue 2: Formation of Symmetrical Urea By-products

Q2: My reaction is producing a significant amount of a symmetrical urea by-product that is difficult to separate from my desired unsymmetrical urea. How can I prevent this?

A2: The formation of symmetrical ureas is a common challenge, especially when not starting from a pre-formed isocyanate.

  • Reaction with Water: As mentioned in Q1, the reaction of your isocyanate with residual water is a primary route to symmetrical urea formation.[1]

  • Phosgene-Free Methods: When using phosgene alternatives like carbonyldiimidazole (CDI), the order of addition is critical.[3] If you add CDI to your amine first, it can lead to the formation of a symmetrical urea if another equivalent of the amine reacts before the second, different amine is introduced.[3]

  • In Situ Isocyanate Generation: Methods that generate isocyanates in situ, such as the Curtius, Hofmann, or Lossen rearrangements, can sometimes lead to side reactions if the isocyanate is not trapped efficiently by the desired amine.[4][5]

Workflow for Minimizing Symmetrical By-product Formation with CDI:

cluster_0 Recommended Protocol cluster_1 Problematic Protocol A Amine 1 in Anhydrous Solvent B Add CDI A->B Step 1 C Intermediate Formation (Carbamoyl Imidazole) B->C Step 2 D Add Amine 2 C->D Step 3 E Desired Unsymmetrical Urea D->E Step 4 F CDI in Solvent G Add Amine 1 F->G H Potential for Symmetrical Urea Formation G->H

Caption: Recommended vs. Problematic Addition Order for CDI-mediated Urea Synthesis.

Issue 3: Purification Challenges

Q3: My crude product is a sticky solid or an oil, and I'm struggling to purify it. What are the best purification strategies for urea derivatives?

A3: The purification of urea derivatives can be challenging due to their polarity and potential for hydrogen bonding.

  • Recrystallization: This is often the most effective method for purifying solid urea derivatives.[6][7] A solvent screen is recommended to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, ethyl acetate, and mixtures with hexanes.[6][7]

  • Flash Column Chromatography: For non-crystalline products or when recrystallization is ineffective, flash chromatography is a viable option.[8] Due to the polar nature of ureas, silica gel is a common stationary phase. Eluent systems typically consist of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane).

  • Selective Extraction: In some cases, impurities can be removed by selective extraction. For instance, unreacted primary and secondary amines can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Can provide highly pure material, scalable.Requires a crystalline solid, potential for product loss in mother liquor.Crystalline solids with good thermal stability.
Flash Chromatography Applicable to oils and non-crystalline solids, good for separating mixtures.Can be time-consuming and require large solvent volumes, potential for product decomposition on silica.Complex mixtures, non-crystalline products.
Acid/Base Extraction Quick and easy for removing certain impurities.Only effective for removing acidic or basic impurities.Removing unreacted amines or acidic starting materials.
Issue 4: Product Characterization and Isomer Differentiation

Q4: I have synthesized an N,N'-disubstituted urea, but the NMR spectrum is ambiguous. How can I definitively confirm the structure and differentiate it from potential isomers?

A4: The characterization of ureas, particularly symmetrical or N,N,N'-trisubstituted derivatives, can sometimes be challenging with NMR alone due to the lack of adjacent protons for coupling.[9] A multi-technique approach is often necessary.

  • ¹H NMR Spectroscopy: For unsymmetrical N,N'-disubstituted ureas, you should observe two distinct N-H signals. The chemical shift of these protons is typically in the range of 5-9 ppm and can be broad. For simple urea, the four protons are equivalent and show a single peak around 5.7 ppm.[10][11]

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the urea functional group gives a characteristic signal in the range of 150-165 ppm.[10]

  • Infrared (IR) Spectroscopy: Look for a strong C=O stretching vibration between 1630 and 1680 cm⁻¹. You should also observe N-H stretching vibrations as one or two bands in the region of 3200-3500 cm⁻¹.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be particularly useful for differentiating positional isomers, as they often exhibit distinct fragmentation patterns.[9] For example, cleavage of the C-N bond can lead to the elimination of an isocyanate moiety, providing structural clues.[9]

Decision Tree for Urea Derivative Characterization:

Start Crude Product NMR ¹H & ¹³C NMR Start->NMR IR FTIR Spectroscopy NMR->IR MS HRMS (ESI-TOF) IR->MS Isomer_Issue Ambiguous Isomer? MS->Isomer_Issue TandemMS Tandem MS (MS/MS) Structure_Confirmed Structure Confirmed TandemMS->Structure_Confirmed Isomer_Issue->TandemMS Yes Isomer_Issue->Structure_Confirmed No

Caption: A logical workflow for the structural elucidation of urea derivatives.

Phosgene-Free Alternatives

Q5: I want to avoid using highly toxic phosgene or isocyanates in my synthesis. What are some safer and more environmentally friendly alternatives?

A5: Concerns over the toxicity of phosgene and isocyanates have driven the development of numerous safer alternatives.[5][12]

  • N,N'-Carbonyldiimidazole (CDI): As mentioned earlier, CDI is a stable, crystalline solid that serves as an excellent phosgene substitute.[5] It reacts with amines to form an activated carbamoyl intermediate, which then reacts with a second amine to yield the urea.[3]

  • Carbon Dioxide (CO₂): Utilizing CO₂ as a C1 building block is an environmentally benign approach.[4] The reaction of amines with CO₂ can form carbamic acids, which can then be dehydrated in situ to generate isocyanates or directly coupled to form ureas, often requiring a catalyst and specific reaction conditions.[13][14][15]

  • Carbamates: The reaction of amines with reactive carbamates, such as isopropenyl carbamates, can provide urea products.[3]

  • Ethylene Carbonate: This reagent can be used with primary amines, often in the presence of a catalyst like CaO, to produce N,N'-disubstituted ureas.[16]

These greener methods often provide high yields and can simplify purification processes by avoiding hazardous reagents and by-products.[17]

References

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • Stiles, D. T., & Cohen, R. D. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(7), 1448–1451. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. Retrieved from [Link]

  • Song, X., Ma, X., Chen, T., Xu, L., Feng, J., Wu, L., ... & Chen, C. (2023). Urea Synthesis via Coelectrolysis of CO2 and Nitrate over Heterostructured Cu–Bi Catalysts. ACS Catalysis, 13(15), 10235-10244. Retrieved from [Link]

  • Stiles, D. T., & Cohen, R. D. (2010). Parallel synthesis of ureas and carbamates from amines and CO2 under mild conditions. PubMed. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]

  • Costantino, M., Malaj, N., & Radi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Pharmaceuticals, 13(10), 287. Retrieved from [Link]

  • Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2, 140-148. Retrieved from [Link]

  • Li, C., Zhu, Q., Song, C., Zeng, Y., & Zheng, Y. (2024). Electrocatalysts for Urea Synthesis from CO2 and Nitrogenous Species: From CO2 and N2/NOx Reduction to urea synthesis. ChemSusChem, 17(24), e202401333. Retrieved from [Link]

  • Google Patents. (1941). Manufacture and purification of urea derivatives.
  • Wang, Y., Wang, Y., Liu, Y., Zhang, Y., Wang, Y., & Zhang, J. (2024). Advances in Catalysts for Urea Electrosynthesis Utilizing CO 2 and Nitrogenous Materials: A Mechanistic Perspective. Catalysts, 14(5), 329. Retrieved from [Link]

  • van der Meer, J. Y., van der Heijden, A. E. D. M., & Ehlers, A. W. (2020). Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea. ResearchGate. Retrieved from [Link]

  • Tao, J., Wang, C., Zhu, Y., & Shen, J. (2022). Routes, materials design, and catalyst categories for urea synthesis through electrochemical co-reduction of different N sources and C sources. ResearchGate. Retrieved from [Link]

  • Shi, F., Deng, Y., SiMa, T., Peng, J., Wang, F., & Li, D. (2003). Alternatives to Phosgene and Carbon Monoxide. Angewandte Chemie International Edition, 42(27), 3257-3260. Retrieved from [Link]

  • Mirage News. (2021). Novel Electrocatalyst Boosts Synthesis of Urea from CO2 and N2. Retrieved from [Link]

  • ResearchGate. (2000). Selected syntheses of ureas through phosgene substitutes. Retrieved from [Link]

  • Google Patents. (1937). Process for the preparation of urea derivatives.
  • Wikipedia. (n.d.). Urea. Retrieved from [Link]

  • Thasana, N., & Srisanga, K. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Cogent Chemistry, 6(1), 1814671. Retrieved from [Link]

  • Hashemi, S. M., & Ibrahim, M. A. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. Polymers, 15(17), 3514. Retrieved from [Link]

  • ResearchGate. (2018). How to purify the urea bought from market to pure urea? Retrieved from [Link]

  • Spyropoulos, C., & Kokotos, C. G. (2018). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 83(8), 4689–4696. Retrieved from [Link]

  • Cledera, M., et al. (2015). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 11, 1844-1853. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of urea. Retrieved from [Link]

  • Sharma, P., et al. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. Rapid Communications in Mass Spectrometry, 35(19), e9161. Retrieved from [Link]

  • Zhang, Z., et al. (2010). Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Green Chemistry, 12(4), 626-629. Retrieved from [Link]

  • ResearchGate. (2018). L-Proline Catalyzed Synthesis of Various N-substituted Urea and Unsymmetrical N,N'-disubstituted Urea. Retrieved from [Link]

  • Camlab. (n.d.). UREA - reagent set. Retrieved from [Link]

  • Khan, K. M., et al. (2019). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 24(21), 3878. Retrieved from [Link]

  • Szolcsányi, P., et al. (2018). Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors. Organic Process Research & Development, 22(10), 1425–1431. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis of mono-and N,N-disubstituted ureas. Retrieved from [Link]

  • Linear Chemicals. (n.d.). UREA Berthelot. Retrieved from [Link]

  • ResearchGate. (n.d.). Urea formation by reaction between a isocyanate group and water. Retrieved from [Link]

  • YouTube. (2022). Lec- 15 | Major Engineering Problems in Manufacturing of Urea | UPCT. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 1-(Cyanomethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 1-(cyanomethyl)urea. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our goal is to provide you with the expertise and practical insights needed to achieve optimal yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(cyanomethyl)urea, providing explanations for the underlying causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 1-(cyanomethyl)urea can stem from several factors, primarily related to reactant purity, reaction conditions, and work-up procedures. Let's break down the common culprits and their remedies:

  • Incomplete Reaction: The reaction between your amine source (aminoacetonitrile or its salt) and the urea precursor may not be reaching completion.

    • Causality: Insufficient reaction time or inadequate temperature can lead to unreacted starting materials. The choice of urea precursor is also critical; for instance, reacting an amine with an isocyanate is generally a very efficient method for forming ureas.[1]

    • Solution:

      • Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion before quenching.

      • Temperature Optimization: While room temperature is often a good starting point for reactions involving isocyanates, gentle heating (e.g., 40-50 °C) might be necessary for less reactive precursors. However, be cautious of higher temperatures which can promote side reactions.

      • Reaction Time: Extend the reaction time if monitoring indicates a sluggish conversion.

  • Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product.

    • Causality: A common side reaction is the formation of symmetrical ureas.[2] For example, if using a phosgene equivalent like carbonyldiimidazole (CDI), the order of addition is crucial to avoid the formation of symmetrical urea byproducts.[1]

    • Solution:

      • Controlled Addition: When using reagents like CDI or triphosgene, add the amine component to the activated carbonyl species in a controlled manner, often at a reduced temperature, to favor the formation of the unsymmetrical urea.

      • Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the amine component can sometimes lead to the formation of undesired byproducts.

  • Degradation of Starting Material or Product: The cyanomethyl group can be susceptible to hydrolysis under certain conditions.

    • Causality: The nitrile group in 1-(cyanomethyl)urea can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures, leading to hydrolysis to the corresponding carboxylic acid or amide.

    • Solution:

      • pH Control: Maintain the reaction and work-up conditions within a mild pH range. If an acid or base is required, use it judiciously and preferably at low temperatures.

      • Aqueous Work-up: Minimize prolonged exposure to aqueous acidic or basic solutions during the work-up procedure.

  • Losses During Work-up and Purification: The physical properties of 1-(cyanomethyl)urea can lead to losses during extraction and crystallization.

    • Causality: 1-(cyanomethyl)urea is a relatively polar molecule and may have some solubility in water, leading to losses during aqueous work-up.[3]

    • Solution:

      • Solvent Extraction: If performing a liquid-liquid extraction, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the product and improve extraction efficiency into the organic phase.

      • Crystallization: Carefully select the solvent system for recrystallization to ensure high recovery. A mixed solvent system might be necessary to achieve optimal crystallization.

Question 2: I am observing an insoluble white precipitate in my reaction mixture that is not my desired product. What could it be and how do I prevent its formation?

Answer:

The formation of an insoluble white precipitate is a common issue, often indicating the formation of a symmetrical urea byproduct.

  • Identity of the Precipitate: In many urea syntheses, particularly when using precursors like isocyanates, the most likely insoluble white precipitate is a symmetrically disubstituted urea. For instance, if you are using a phenyl isocyanate derivative, the formation of diphenylurea is a known side reaction.[2]

  • Mechanism of Formation: This byproduct typically forms when the isocyanate reacts with any water present in the reaction mixture to form an unstable carbamic acid, which then decarboxylates to an amine. This newly formed amine can then react with another molecule of the isocyanate to produce the symmetrical urea.

  • Prevention Strategies:

    • Anhydrous Conditions: Ensure that your starting materials and solvent are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

    • Order of Addition: As mentioned previously, the order of reagent addition is critical. Adding the isocyanate slowly to the amine solution can minimize the concentration of unreacted isocyanate available to react with any trace amounts of water.

    • Solvent Choice: Select a solvent in which the desired product is soluble but the symmetrical urea byproduct has low solubility. This can sometimes allow for the easy removal of the byproduct by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare 1-(cyanomethyl)urea with high purity on a laboratory scale?

A1: While several methods exist for urea synthesis, for laboratory-scale preparation of 1-(cyanomethyl)urea, the reaction of aminoacetonitrile (or its hydrochloride salt) with a suitable urea precursor is a common approach. A highly effective method involves the reaction with an isocyanate precursor in an appropriate solvent like DMF, THF, or DCM at room temperature.[1] Alternatively, using safer phosgene substitutes like N,N'-Carbonyldiimidazole (CDI) is also a widely adopted and effective strategy.[4] The choice of method will depend on the availability and cost of the starting materials, as well as safety considerations.

Q2: How can I effectively monitor the progress of my 1-(cyanomethyl)urea synthesis?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting materials, product, and any potential byproducts. The disappearance of the limiting starting material and the appearance of the product spot can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate. For more quantitative analysis, HPLC can be employed.

Q3: What are the recommended purification methods for 1-(cyanomethyl)urea?

A3: The primary method for purifying 1-(cyanomethyl)urea is recrystallization. The choice of solvent is crucial and should be determined experimentally. Given its polarity, you might explore solvents like ethanol, isopropanol, or a mixture of a polar solvent with a less polar co-solvent to induce crystallization.[5] If the product is contaminated with non-polar impurities, washing the crude product with a non-polar solvent like diethyl ether or hexanes prior to recrystallization can be beneficial. For removing ionic impurities, treatment with an ion-exchange resin can be considered.[5]

Q4: Are there any specific safety precautions I should take when working with the synthesis of 1-(cyanomethyl)urea?

A4: Yes, several safety precautions are essential:

  • Handling of Cyanide-Containing Compounds: Aminoacetonitrile is a cyanide-containing compound and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isocyanates: Isocyanates are potent lachrymators and respiratory sensitizers. They should be handled exclusively in a fume hood.

  • Phosgene and Equivalents: Phosgene is a highly toxic gas. Safer alternatives like triphosgene (a solid) or CDI are recommended.[4] Even with these alternatives, extreme caution and proper handling procedures are necessary as they can release phosgene in situ.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(Cyanomethyl)urea via an Isocyanate Precursor

This protocol is a general guideline and may require optimization based on the specific isocyanate precursor used.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve aminoacetonitrile hydrochloride (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise. Stir for 15 minutes.

  • Isocyanate Addition: Slowly add the isocyanate precursor (1.0 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system.

Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Recommended Solution(s)
Low YieldIncomplete reaction, side reactions, degradation, work-up losses.Monitor reaction, optimize temperature/time, control reagent addition, maintain mild pH, optimize extraction and crystallization.
Insoluble PrecipitateFormation of symmetrical urea byproduct.Use anhydrous conditions, control order of reagent addition, choose a solvent that selectively precipitates the byproduct.
Product InstabilityHydrolysis of the cyanomethyl group.Maintain mild pH during reaction and work-up, avoid prolonged exposure to strong acids or bases.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Reaction Incomplete CheckCompletion->Incomplete OptimizeConditions Optimize Conditions: - Increase Time - Increase Temperature (cautiously) - Check Reagent Quality Incomplete->OptimizeConditions Yes Complete Reaction Complete Incomplete->Complete No OptimizeConditions->CheckCompletion AnalyzeByproducts Analyze for Byproducts (NMR/MS) Complete->AnalyzeByproducts ByproductsPresent Byproducts Detected AnalyzeByproducts->ByproductsPresent ModifyProcedure Modify Procedure: - Change Reagent Addition Order - Use Anhydrous Conditions - Adjust Stoichiometry ByproductsPresent->ModifyProcedure Yes NoByproducts No Major Byproducts ByproductsPresent->NoByproducts No ModifyProcedure->Start ReviewWorkup Review Work-up & Purification NoByproducts->ReviewWorkup WorkupIssues Potential Issues Identified ReviewWorkup->WorkupIssues OptimizeWorkup Optimize Work-up: - Salt out Aqueous Layer - Optimize Recrystallization Solvent WorkupIssues->OptimizeWorkup Yes End Improved Yield WorkupIssues->End No OptimizeWorkup->Start

Sources

Technical Support Center: Purification of Crude 1-(Cyanomethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(cyanomethyl)urea. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this versatile chemical intermediate in high purity. We will move beyond simple procedural lists to explore the underlying principles of purification, enabling you to troubleshoot and optimize your experiments effectively.

A Critical First Step: Safety

Before commencing any experimental work, it is imperative to address the safety protocols associated with 1-(cyanomethyl)urea. As a cyanide-containing compound, it presents significant health risks.[1]

Question: What are the essential safety precautions for handling 1-(cyanomethyl)urea?

Answer: Due to its potential toxicity, all manipulations of 1-(cyanomethyl)urea, both in solid and solution form, must be conducted with stringent safety measures in place.[2][3]

  • Engineering Controls: All work must be performed in a certified chemical fume hood to prevent the inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE suite is mandatory. This includes:

    • Hand Protection: Double-gloving with nitrile gloves is recommended to provide a robust barrier against skin absorption.[2][4]

    • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[3][5]

    • Body Protection: Wear a lab coat, a chemical-resistant apron, and closed-toe shoes.[2]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible. Never work alone when handling cyanide compounds.[4][6]

  • Waste Disposal: All contaminated materials and chemical waste must be disposed of as hazardous waste according to your institution's guidelines.[4]

Frequently Asked Questions (FAQs)

This section addresses common queries and foundational knowledge required for the successful purification of 1-(cyanomethyl)urea.

Question: What are the typical impurities found in crude 1-(cyanomethyl)urea?

Answer: The impurity profile of your crude product is intrinsically linked to its synthesis method. Substituted ureas are often prepared from the reaction of an amine with an isocyanate or a cyanate salt.[7][8] Consequently, common impurities may include:

  • Unreacted Starting Materials: Such as the amine precursor or cyanate salts.

  • Inorganic Salts: Byproducts from the synthesis, which can be particularly challenging to remove from highly water-soluble products like many ureas.[7][9]

  • Symmetrically Substituted Ureas: Formed as byproducts in reactions involving isocyanate intermediates.[9]

  • Polymeric Material: Resulting from side reactions or degradation.

  • Residual Solvents: From the reaction workup.

Question: My crude product is an off-white or yellowish solid. How can I remove the color?

Answer: Discoloration is a common issue arising from thermally sensitive impurities or trace contaminants. An effective method for color removal during recrystallization is the use of activated charcoal. A small amount (typically 1-2% by weight) can be added to the hot solution before the filtration step. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration, yielding a colorless filtrate from which pure crystals can form.

Question: What is the best general-purpose technique for purifying 1-(cyanomethyl)urea?

Answer: For a crystalline solid like 1-(cyanomethyl)urea, recrystallization is the most common and effective initial purification technique.[1] This method leverages differences in solubility between the desired compound and impurities in a given solvent at different temperatures. The core principle is to dissolve the crude material in a minimal amount of a suitable hot solvent and allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities dissolved in the cold solvent (mother liquor).[10]

Question: How do I choose an appropriate solvent for recrystallization?

Answer: The ideal recrystallization solvent should exhibit the following properties:

  • High Solvency at High Temperature: It should completely dissolve your crude product near its boiling point.

  • Low Solvency at Low Temperature: It should dissolve very little of your product at room temperature or in an ice bath.

  • Impurities' Solubility: Impurities should either be completely insoluble (allowing for removal by hot filtration) or highly soluble even in the cold solvent (so they remain in the mother liquor).[10]

  • Inertness: The solvent must not react with 1-(cyanomethyl)urea.

  • Volatility: It should have a relatively low boiling point for easy removal from the final crystals during drying.

1-(Cyanomethyl)urea is soluble in polar solvents like water and alcohols.[1] Therefore, ethanol, methanol, or a mixture of ethanol and water are excellent starting points for solvent screening.[11]

Data Presentation: Solvent Selection Guide
SolventPolarityBoiling Point (°C)Suitability for 1-(Cyanomethyl)ureaRationale
WaterHigh100Good (Potential for mixed solvent)High solubility may lead to lower recovery unless used in a mixed-solvent system.
Ethanol (95%)High78ExcellentOften provides a good solubility differential between hot and cold for ureas.[10]
MethanolHigh65GoodSimilar to ethanol but its higher solvency may slightly reduce yield.
IsopropanolMedium82Fair to GoodLower solvency than ethanol may improve yield but require more solvent volume.
AcetoneMedium56PossibleMay be too good a solvent, leading to poor recovery. Worth screening.
DichloromethaneLow40PoorUnlikely to be a good primary solvent due to the polar nature of the urea.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Visual Guide: Troubleshooting Logic for Recrystallization

Troubleshooting start Problem Encountered low_yield Low or No Crystal Yield start->low_yield oily_product Product 'Oils Out' start->oily_product colored_crystals Crystals are Colored start->colored_crystals cause_ly1 Too much solvent used? low_yield->cause_ly1 cause_ly2 Cooling not sufficient? low_yield->cause_ly2 cause_ly3 Compound too soluble? low_yield->cause_ly3 cause_op1 Solution cooled too quickly? oily_product->cause_op1 cause_op2 Melting point below solvent boiling point? oily_product->cause_op2 cause_cc1 Colored impurities present? colored_crystals->cause_cc1 sol_ly1 Solution: Boil off some solvent and re-cool. cause_ly1->sol_ly1 Yes sol_ly2 Solution: Cool in an ice bath, scratch inner flask surface. cause_ly2->sol_ly2 Yes sol_ly3 Solution: Try a less polar solvent or a mixed-solvent system. cause_ly3->sol_ly3 Yes sol_op1 Solution: Re-heat to dissolve oil, allow to cool slowly at room temp. cause_op1->sol_op1 Yes sol_op2 Solution: Use a lower-boiling point solvent. cause_op2->sol_op2 Yes sol_cc1 Solution: Re-dissolve, add activated charcoal, perform hot filtration. cause_cc1->sol_cc1 Yes

Caption: Troubleshooting decision tree for common recrystallization issues.

Experimental Protocol: Recrystallization of 1-(Cyanomethyl)urea

This protocol provides a detailed, step-by-step methodology for purifying crude 1-(cyanomethyl)urea using a single-solvent recrystallization technique.

Visual Guide: Purification Workflow

Workflow start Start: Crude 1-(Cyanomethyl)urea dissolve 1. Dissolve crude solid in minimum hot ethanol start->dissolve decision_color Is solution colored? dissolve->decision_color add_charcoal 2a. Add activated charcoal decision_color->add_charcoal Yes cool 3. Allow filtrate to cool slowly to room temperature decision_color->cool No hot_filter 2b. Perform hot filtration add_charcoal->hot_filter hot_filter->cool ice_bath 4. Cool in ice bath to maximize crystallization cool->ice_bath isolate 5. Isolate crystals via vacuum filtration ice_bath->isolate wash 6. Wash crystals with a small amount of cold ethanol isolate->wash dry 7. Dry crystals under vacuum wash->dry end End: Pure Crystalline Product dry->end

Sources

Stability of 1-(cyanomethyl)urea under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical information, troubleshooting advice, and validated protocols concerning the stability of 1-(cyanomethyl)urea (CAS 5962-07-2) under various experimental conditions. It is designed for researchers, chemists, and drug development professionals to ensure the integrity of their experiments and synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of 1-(cyanomethyl)urea.

Q1: What are the recommended storage and handling conditions for 1-(cyanomethyl)urea?

A1: Proper storage is critical to prevent premature degradation. We recommend storing 1-(cyanomethyl)urea in a tightly sealed container in a refrigerator at 2-8°C.[1][2][3][4] The area should be dry and well-ventilated.[5] This compound is classified as toxic if swallowed, in contact with skin, or inhaled.[4] Therefore, appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, must be worn at all times.[5] All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Q2: How does pH affect the stability of 1-(cyanomethyl)urea in aqueous solutions?

A2: The stability of 1-(cyanomethyl)urea is significantly influenced by pH, primarily due to the reactivity of the urea and cyanomethyl functional groups.

  • Acidic Conditions (pH < 4): In acidic media, the urea moiety is susceptible to hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the eventual cleavage of the C-N bond to release ammonia and other degradation products. While specific kinetic data for 1-(cyanomethyl)urea is not extensively published, the general mechanism for acid-catalyzed urea hydrolysis serves as a strong predictive model.[6][7]

  • Neutral to Mildly Acidic Conditions (pH 4-8): This is the pH range where the parent compound, urea, exhibits its maximum stability.[8][9] We can infer that 1-(cyanomethyl)urea is also most stable in this range, making it suitable for most experimental buffers like phosphate or lactate.

  • Basic Conditions (pH > 8): Under basic conditions, the urea functional group undergoes base-catalyzed hydrolysis. The reaction proceeds via an elimination-addition mechanism, where a hydroxide ion abstracts a proton, leading to the formation of isocyanic acid and ammonia. The isocyanic acid is then hydrolyzed to ammonia and carbon dioxide. The rate of this degradation pathway increases with higher concentrations of hydroxide ions.[6] Additionally, the nitrile group (-C≡N) can be susceptible to hydrolysis under strong basic conditions, converting it to a carboxamide (glycinamide moiety) and subsequently to a carboxylate.

Q3: What are the risks of heating 1-(cyanomethyl)urea, either as a solid or in solution?

A3: Thermal stress is a major cause of degradation for urea-containing compounds. When heated above its melting point, urea undergoes a complex series of decomposition reactions.[10] The initial step is typically the formation of ammonia and isocyanic acid (HNCO).[11][12] This highly reactive isocyanic acid can then react with un-decomposed 1-(cyanomethyl)urea to form condensation products analogous to biuret and triuret.[11][13] At even higher temperatures (>250°C), these byproducts can further decompose.[11][12]

Given that suppliers universally recommend refrigerated storage[1], it is imperative to avoid unnecessary heating. If a reaction requires elevated temperatures, it should be carefully monitored for the formation of these impurities.

Q4: What are the likely degradation products I should monitor for?

A4: Based on the chemical structure, two primary degradation pathways are expected. The specific products formed will depend on the conditions (pH, temperature, solvent).

  • Hydrolytic Degradation:

    • Ammonia & Carbon Dioxide: Resulting from the complete hydrolysis of the urea moiety.

    • Glycinamide: Formed from the selective hydrolysis of the nitrile group to a primary amide.

    • N-(Carbamoyl)glycine: Formed from the hydrolysis of the nitrile group to a carboxylic acid.

  • Thermal Degradation:

    • Ammonia & Isocyanic Acid: Primary decomposition products.[10][12]

    • Biuret-like Dimers: Formed from the reaction of isocyanic acid with a parent molecule.[11]

Monitoring for these potential impurities using techniques like HPLC-MS is crucial for quality control.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Problem: I'm seeing unexpected peaks in my HPLC chromatogram after preparing a stock solution of 1-(cyanomethyl)urea.
  • Possible Cause 1: pH of the Solvent. If the solvent used for your stock solution is strongly acidic or basic, hydrolysis may have already begun. The urea moiety is most stable between pH 4 and 8.[8][9]

    • Solution: Prepare stock solutions in a buffered solvent within the pH 4-8 range (e.g., a 10 mM phosphate or lactate buffer). If using pure organic solvents, ensure they are anhydrous and free of acidic or basic contaminants. For long-term storage, non-aqueous solvents like isopropanol have been shown to retard urea decomposition.[8][9]

  • Possible Cause 2: Thermal Degradation. If the compound or solution was exposed to heat during dissolution (e.g., aggressive sonication that generates heat), thermal decomposition could have occurred.

    • Solution: Dissolve 1-(cyanomethyl)urea at room temperature or with gentle cooling. Store stock solutions at the recommended 2-8°C and protect them from light.[1]

Problem: My reaction yield is consistently low when using 1-(cyanomethyl)urea as a starting material.
  • Possible Cause 1: Incompatibility with Reaction Conditions. Your reaction conditions (e.g., high temperature, strong acid/base catalysis) may be degrading the 1-(cyanomethyl)urea faster than it reacts.

    • Solution: Perform a control experiment (a blank reaction) with only 1-(cyanomethyl)urea and the solvent/reagents under the proposed reaction conditions. Monitor the stability of the starting material over time using TLC or HPLC. This will help you determine if the compound is stable enough for the duration of the reaction.

  • Possible Cause 2: Purity of the Starting Material. The starting material may have degraded during storage.

    • Solution: Always verify the purity of your 1-(cyanomethyl)urea before use, especially if the container has been opened previously or stored improperly. A simple purity check via HPLC or NMR is recommended.

Section 3: Experimental Protocols

These protocols provide a framework for assessing the stability of 1-(cyanomethyl)urea.

Protocol 3.1: General Stability Assessment Using HPLC

This protocol is designed to determine the stability of 1-(cyanomethyl)urea in a specific buffer or solvent system over time.

  • Reagents & Equipment:

    • 1-(Cyanomethyl)urea (of known high purity)

    • HPLC-grade solvent (e.g., acetonitrile, methanol)

    • HPLC-grade water

    • Buffer salts (e.g., potassium phosphate, sodium lactate)

    • Calibrated pH meter

    • HPLC system with a UV or PDA detector[14]

    • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Procedure:

    • Prepare a stock solution of 1-(cyanomethyl)urea (e.g., 1 mg/mL) in the desired solvent or buffer system.

    • Filter the solution through a 0.45 µm syringe filter.

    • Immediately inject a sample (t=0) into the HPLC to establish the initial purity and peak area. A typical starting method could be a gradient of water and acetonitrile with 0.1% formic acid, monitoring at 210 nm.

    • Store the solution under the desired test condition (e.g., 25°C, 40°C, protected from light).

    • Inject samples at predetermined time points (e.g., 1, 4, 8, 24, 48 hours).

    • Analyze the data by calculating the percentage of 1-(cyanomethyl)urea remaining relative to the t=0 sample and observing the formation of any new peaks.

Protocol 3.2: Forced Degradation Studies

This protocol uses harsh conditions to rapidly identify potential degradation pathways and products, which is essential for developing stability-indicating analytical methods.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 1-(cyanomethyl)urea in a 50:50 acetonitrile:water mixture.

  • Procedure:

    • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M HCl. Incubate at 60°C for 4-8 hours.

    • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 1 M NaOH. Incubate at room temperature for 1-4 hours.[6]

    • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate 1 mL of the stock solution at 80°C for 48 hours.[12]

    • Sample Analysis: Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration and analyze by HPLC, preferably with a mass spectrometer (LC-MS) to help identify the masses of the degradation products.[14]

Section 4: Data & Mechanisms

Table 1: Summary of 1-(Cyanomethyl)urea Stability (Qualitative)
ConditionStabilityPrimary Degradation PathwayKey Potential Byproducts
Solid State (2-8°C) High--
Aqueous (pH 4-8) HighMinimal HydrolysisTrace amounts of hydrolysis products
Aqueous (pH < 4) LowAcid-Catalyzed HydrolysisAmmonia, Carbon Dioxide, Glycinamide
Aqueous (pH > 8) LowBase-Catalyzed HydrolysisAmmonia, Isocyanic Acid, Glycinamide
Elevated Temp. (>60°C) Very LowThermal DecompositionAmmonia, Isocyanic Acid, Biuret-analogs
Oxidative (H₂O₂) To be determinedOxidationUnknown without experimental data
Visualizing Degradation Pathways & Workflows

hydrolytic_degradation cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) A1 1-(Cyanomethyl)urea A2 Protonated Urea A1->A2 + H+ A3 Tetrahedral Intermediate A2->A3 + H2O A4 Ammonia + N-(Carbamoyl)glycine A3->A4 - H+ B1 1-(Cyanomethyl)urea B2 Deprotonated Urea B1->B2 + OH- B3 Isocyanic Acid + Aminoacetonitrile Anion B2->B3 Elimination B4 Further Hydrolysis Products (Ammonia, CO2, Glycinamide) B3->B4 + H2O

Caption: Postulated hydrolytic degradation pathways for 1-(cyanomethyl)urea.

thermal_degradation cluster_products Primary Products cluster_secondary Secondary Reactions start 1-(Cyanomethyl)urea (Solid or Solution) heat Heat (>150°C) p1 Ammonia (NH3) heat->p1 p2 Isocyanic Acid (HNCO) heat->p2 s1 Biuret-like Adduct p2->s1 + 1-(Cyanomethyl)urea s2 Cyanuric Acid Analogs s1->s2 + HNCO

Caption: Generalized thermal degradation pathway for urea-containing compounds.

workflow prep Prepare Stock Solution (1 mg/mL in 50:50 ACN:H2O) stress Apply Stress Conditions (Acid, Base, Heat, Oxidative) prep->stress neutralize Neutralize / Dilute Samples stress->neutralize analyze Analyze by LC-MS neutralize->analyze identify Identify Degradation Peaks (Mass & Retention Time) analyze->identify quantify Develop & Validate Stability-Indicating Method identify->quantify

Caption: Workflow for a forced degradation study.

Section 5: References

  • Pharmaffiliates. (n.d.). CAS No : 5962-07-2| Chemical Name : 1-(Cyanomethyl)urea. Retrieved from [Link]

  • Google Patents. (1993). US5240688A - Process for the in-line hydrolysis of urea. Retrieved from

  • Oshiki, M., et al. (2022). Collaborative metabolisms of urea and cyanate degradation in marine anammox bacterial culture. PMC - PubMed Central.

  • Roumega, C., et al. (2002). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie.

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Ball, J. C. (2001). A Toxicological Evaluation Of Potential Thermal Degradation Products of Urea. SAE Technical Paper.

  • Brack, W., et al. (2014). Kinetic modeling of urea decomposition based on systematic thermogravimetric analyses of urea and its most important by-products. Chemical Engineering Science.

  • PubChem. (n.d.). (Cyanomethyl)urea | C3H5N3O | CID 80065. Retrieved from [Link]

  • Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32.

  • Wang, J., et al. (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. PMC - NIH.

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science, 65(3), 187-95.

  • Google Patents. (1971). US3592741A - Method for analysis of urea. Retrieved from

  • Chemistry For Everyone. (2023, July 20). How Does Urea Decompose?. YouTube. Retrieved from [Link]

  • Prakash, A., et al. (1990). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate. Indian Journal of Chemistry.

  • Self, J., et al. (2017). Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. Journal of The Electrochemical Society.

  • Society of Cosmetic Chemists. (2014). Journal of Cosmetic Science, 65(3). Retrieved from [Link]

  • Vanitha, S., et al. (2019). Reaction Rate Constants for Urea Transformation under Flooded Conditions Using Open Static Chamber Method. Chemical Science Review and Letters.

  • Sciencemadness Discussion Board. (2012). Hydrolysis of Urea. Retrieved from [Link]

  • Li, Y., et al. (2023). Ultrafast synthesis of an efficient urea oxidation electrocatalyst for urea-assisted fast-charging Zn–air batteries and water splitting. Energy & Environmental Science.

  • UreaKnowHow.com. (n.d.). Thermodynamics of the Urea Process. Retrieved from [Link]

  • Bangladesh Journals Online. (2011). Thermal Hydrolysis of Urea for On-site Generation of Ammonia and Carbon Dioxide. Retrieved from [Link]

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Technical Support Center: Minimizing Symmetrical Urea Byproducts in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the formation of symmetrical urea byproducts in your chemical syntheses. Our goal is to equip you with the knowledge to not only solve existing issues but also to proactively design experiments that minimize or eliminate these unwanted side reactions.

Troubleshooting Guide: Direct Solutions for Common Issues

This section addresses specific problems you may encounter during your experiments, presented in a practical question-and-answer format.

Issue 1: An unexpected and poorly soluble white precipitate has formed in my reaction using a carbodiimide coupling agent.

Question: I am performing a peptide coupling reaction using Dicyclohexylcarbodiimide (DCC) in an organic solvent, and a significant amount of a white solid has precipitated, complicating my purification. What is this precipitate, and how can I avoid it?

Answer:

The white precipitate is almost certainly N,N'-dicyclohexylurea (DCU), the primary byproduct of DCC-mediated coupling reactions.[1] DCU is notoriously insoluble in most common organic solvents, which leads to its precipitation from the reaction mixture.[1] While this can sometimes be advantageous in solution-phase synthesis for removal by filtration, it is a significant issue in solid-phase peptide synthesis (SPPS) as it can clog the resin and interfere with subsequent steps.

Immediate Solutions & Proactive Prevention:

  • For Solid-Phase Synthesis: Switch from DCC to Diisopropylcarbodiimide (DIC). The resulting byproduct, N,N'-diisopropylurea (DIU), is more soluble in common SPPS solvents like DMF and NMP, allowing it to be washed away.[1][2]

  • For Solution-Phase Synthesis with Purification Challenges: Consider using a water-soluble carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] The resulting urea byproduct is water-soluble and can be easily removed during an aqueous workup.[1][2][3]

  • Minimize N-Acylurea Formation: Another potential side reaction with carbodiimides is the formation of a stable N-acylurea, which is unable to participate in further coupling.[4] This is more prevalent at higher temperatures. Therefore, running your carbodiimide-mediated couplings at lower temperatures is always recommended.[4]

Issue 2: I am synthesizing an unsymmetrical urea using a phosgene equivalent, but my main product is the symmetrical urea.

Question: I am using Carbonyldiimidazole (CDI) to synthesize an unsymmetrical urea. However, my analysis shows a high yield of a symmetrical urea derived from my starting amine. What is causing this, and how can I favor the formation of my desired unsymmetrical product?

Answer:

The formation of a symmetrical urea byproduct when using phosgene equivalents like CDI or triphosgene is a common problem that arises from the reaction stoichiometry and the order of addition.[5][6] If two molecules of your initial amine react with one molecule of the carbonylating agent before the second, different amine is introduced, the symmetrical urea will be the major product.[6]

Protocol for Minimizing Symmetrical Urea Formation with CDI:

  • Strict Stoichiometry: Use precisely one equivalent of CDI.

  • Controlled Addition: Slowly add the first amine (1 equivalent) to a solution of CDI in an appropriate anhydrous solvent (e.g., THF, DCM) at room temperature. This forms the carbamoylimidazole intermediate.

  • Intermediate Formation: Allow the reaction to stir for a sufficient time to ensure the complete formation of the intermediate. The reaction of primary amine salts with CDI has been shown to effectively form the monosubstituted carbamoylimidazole without the formation of symmetrical urea side products.[7]

  • Introduction of the Second Amine: Once the intermediate is formed, introduce the second amine to the reaction mixture to form the desired unsymmetrical urea.

This sequential addition is critical to prevent the initial amine from reacting with both sides of the CDI.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about urea byproduct formation and prevention.

Q1: What are the main chemical pathways that lead to symmetrical urea byproducts?

A1: Symmetrical ureas can be formed through several common synthetic routes:

  • From Phosgene or Equivalents: The reaction of an amine with phosgene or its safer alternatives like triphosgene and CDI is a traditional method.[8] If the amine is the only nucleophile present, it will react to form the symmetrical urea.

  • From Isocyanates: The reaction of an isocyanate with an amine is a very common method for urea formation.[5] If an isocyanate is inadvertently hydrolyzed back to the corresponding amine, this amine can then react with remaining isocyanate to form a symmetrical urea.

  • Oxidative Carbonylation: Symmetrical ureas can be synthesized by the oxidative carbonylation of amines using carbon monoxide in the presence of a catalyst.[9]

Q2: Are there coupling reagents that completely avoid the formation of urea byproducts?

A2: Yes, several classes of coupling reagents do not generate urea byproducts. These are often preferred in syntheses where byproduct removal is particularly challenging.

Reagent ClassExamplesByproductsKey Advantages
Phosphonium Salts BOP, PyBOP, PyAOPHexamethylphosphoramide (from BOP), tripyrrolidinophosphine oxideHighly effective, especially for hindered couplings and cyclizations.[2][10] PyBOP can be used in excess without terminating the peptide chain.[10]
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUTetramethylurea, HOBt/HOAt/Oxyma derivativesFast reaction times and low racemization.[2][4] COMU is a safer alternative as it does not contain potentially explosive benzotriazole derivatives.[2][4]

Note on BOP: While effective, the byproduct of BOP, hexamethylphosphoramide, is a known carcinogen and should be handled with appropriate caution.[1][2]

Q3: How do additives like HOBt and HOAt help in preventing side reactions?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 7-aza-1-hydroxybenzotriazole (HOAt) play a crucial role, particularly in carbodiimide-mediated couplings.[1][2]

  • Mechanism of Action: When a carboxylic acid is activated by a carbodiimide, it forms a highly reactive O-acylisourea intermediate.[10] This intermediate can be attacked by an amine to form the desired amide, but it can also rearrange to form a stable N-acylurea or lead to racemization.

  • Role of Additives: HOBt and HOAt react with the O-acylisourea to form an active ester (OBt or OAt ester). These esters are more stable than the O-acylisourea, which minimizes racemization and the formation of N-acylurea.[1][2] They are still sufficiently reactive to couple efficiently with the amine. HOAt is generally considered more reactive than HOBt due to the electron-withdrawing effect of the nitrogen at position 7.[11]

Q4: Can my choice of solvent influence the formation of urea byproducts?

A4: Yes, the solvent can have a significant impact. Using solvents with a low dielectric constant, such as dichloromethane (CH2Cl2) or chloroform (CHCl3), can help to minimize side reactions associated with carbodiimide coupling reagents.[10]

Experimental Workflow Diagrams

The following diagrams illustrate key concepts in preventing symmetrical urea byproduct formation.

G cluster_0 Carbodiimide Coupling: Troubleshooting start Start: Peptide Coupling with DCC issue Issue: Insoluble Precipitate (DCU) start->issue solution1 Solid-Phase: Switch to DIC (Soluble DIU byproduct) issue->solution1 In SPPS solution2 Solution-Phase: Switch to EDC (Water-soluble byproduct) issue->solution2 In Solution Phase end End: Clean Product solution1->end solution2->end G cluster_1 Unsymmetrical Urea Synthesis with CDI: Best Practice start Start: Synthesis Goal step1 Step 1: React Amine 1 with CDI (Forms Carbamoylimidazole) start->step1 incorrect_path Incorrect: Mix Amine 1, Amine 2, and CDI simultaneously start->incorrect_path decision Is Intermediate Formed? step1->decision step2 Step 2: Add Amine 2 decision->step2 Yes product Desired Unsymmetrical Urea step2->product side_product Symmetrical Urea Byproduct incorrect_path->side_product

Caption: Recommended reaction sequence for minimizing symmetrical urea byproducts with CDI.

References

  • Coupling Reagents - Aapptec Peptides. (URL: )
  • Coupling Reagents - ResearchG
  • Urea Form
  • Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (URL: )
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (URL: )
  • troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis - Benchchem. (URL: )
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. (URL: )
  • Urea derivative synthesis by amination, rearrangement or substitution. (URL: )
  • How EDC byproduct urea can be separated?
  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PubMed Central. (URL: )
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Public

Sources

Addressing low yield in the synthesis of substituted ureas

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted ureas. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this fundamental chemical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you optimize your reaction yields and purity.

Introduction: The Challenge of Synthesizing Substituted Ureas

The urea functional group is a cornerstone in medicinal chemistry and materials science due to its ability to form stable hydrogen bonds with biological targets.[1] However, the synthesis of unsymmetrical ureas, in particular, can be plagued by low yields and the formation of undesired byproducts. Common hurdles include the reactivity of starting materials, suboptimal reaction conditions, and the propensity for side reactions. This guide aims to provide a systematic approach to overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of substituted ureas.

Q1: What is the most common and straightforward method for synthesizing substituted ureas?

The most prevalent method involves the reaction of an amine with an isocyanate.[2][3] This reaction is typically high-yielding and proceeds under mild conditions as the nucleophilic amine readily attacks the electrophilic isocyanate, forming the urea linkage.[2]

Q2: What are safer alternatives to using highly toxic phosgene or volatile isocyanates?

Due to the hazardous nature of phosgene and many isocyanates, several safer phosgene equivalents are widely used.[1][4] N,N'-Carbonyldiimidazole (CDI) and triphosgene are common, stable, and crystalline solids that can be used to generate the isocyanate in situ or activate an amine for subsequent reaction with another amine.[1][2] These reagents avoid the direct handling of toxic gases and volatile liquids.[1]

Q3: Can I synthesize ureas directly from carbon dioxide (CO2)?

Yes, greener methods are being developed to utilize CO2 as a C1 building block, often at atmospheric pressure and room temperature.[5] These methods are advantageous from an environmental perspective but may require specific catalysts and conditions.

Q4: How does steric hindrance on the amine affect the reaction?

Steric hindrance on the amine can significantly impact the reaction outcome. For sterically hindered amines, the reaction may require higher temperatures, longer reaction times, or the use of more reactive reagents to achieve good yields.[1][5]

Q5: Is it possible to conduct urea synthesis in water?

Yes, some methods have been developed to synthesize N-substituted ureas in water.[3][5] This approach simplifies product isolation, as many ureas are insoluble in water and will precipitate out, allowing for simple filtration.[3][5] This also avoids the use of volatile organic compounds (VOCs).[5]

Part 2: Troubleshooting Guide for Low Yield

This section provides a structured approach to diagnosing and solving common issues leading to low yields in substituted urea synthesis.

Logical Troubleshooting Workflow

Below is a DOT script for a troubleshooting workflow to systematically address low yield.

Troubleshooting_Urea_Synthesis start Low Yield Observed check_reagents 1. Verify Starting Material Quality start->check_reagents sub_reagents1 Purity & Identity (NMR, MS) check_reagents->sub_reagents1 Inactive reagents? sub_reagents2 Reactivity (e.g., titration of isocyanate) check_reagents->sub_reagents2 check_conditions 2. Evaluate Reaction Conditions sub_conditions1 Temperature (Too low/high?) check_conditions->sub_conditions1 Sub-optimal conditions? sub_conditions2 Reaction Time (Insufficient?) check_conditions->sub_conditions2 sub_conditions3 Solvent Choice (Side reactions? Solubility?) check_conditions->sub_conditions3 check_byproducts 3. Analyze for Byproducts sub_byproducts1 Symmetrical Urea? check_byproducts->sub_byproducts1 Side reactions occurring? sub_byproducts2 Carbamate? check_byproducts->sub_byproducts2 optimize 4. Implement Optimization Strategy solution Improved Yield optimize->solution sub_reagents1->check_conditions sub_reagents2->check_conditions sub_conditions1->check_byproducts sub_conditions2->check_byproducts sub_conditions3->check_byproducts sub_byproducts1->optimize sub_byproducts2->optimize

Caption: A step-by-step workflow for troubleshooting low yields in substituted urea synthesis.

Detailed Troubleshooting Steps
Issue Potential Cause(s) Troubleshooting Steps & Explanation
Low or No Product Yield 1. Inactive Starting Materials: Amines or isocyanates may have degraded due to improper storage or handling. 2. Sub-optimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Poor Choice of Solvent: The solvent may not be appropriate for the reactants, or it could be participating in side reactions.1. Verify Reagent Quality: Check the purity of your starting materials using techniques like NMR or mass spectrometry. For isocyanates, consider titration to determine their activity. 2. Optimize Temperature: Monitor the reaction at different temperatures. Some reactions require cooling (e.g., 0°C), while others may need reflux.[5] 3. Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of the product to determine the optimal reaction time. 4. Screen Solvents: Aprotic solvents like THF, DMF, or DCM are commonly used.[5] However, for certain methods, aqueous conditions can be effective.[3][5]
Formation of Symmetrical Urea Byproducts 1. Incorrect Stoichiometry: An excess of one of the amines in a multi-step synthesis can lead to the formation of a symmetrical urea. 2. Improper Order of Addition: When using reagents like phosgene or its equivalents, the order of addition is critical to prevent the first amine from reacting with the intermediate before the second amine is added.1. Control Stoichiometry: Carefully control the molar ratios of your reactants. 2. Optimize Addition Order: In syntheses involving the in situ formation of an isocyanate, ensure the second amine is present to trap the intermediate. When using phosgene or its substitutes, add the reagents in a controlled manner to minimize the formation of symmetrical ureas.[5]
Formation of Carbamate Byproducts 1. Nucleophilic Solvent: Alcohol solvents (e.g., methanol) can react with the isocyanate intermediate to form a carbamate.[5] 2. Presence of Nucleophilic Functional Groups: If your starting materials contain other nucleophilic groups (e.g., a phenolic hydroxyl), they can compete with the amine in reacting with the isocyanate.1. Choose an Aprotic Solvent: Use a non-nucleophilic solvent like THF, DCM, or acetonitrile. 2. Protecting Groups: If necessary, protect competing nucleophilic functional groups before the urea-forming reaction.
Difficulty in Product Purification 1. High Water Solubility: The urea product may be highly soluble in water, making extraction from aqueous media challenging.[5] 2. Contamination with Inorganic Salts: Some synthetic routes generate salt byproducts that can be difficult to remove.1. Avoid Aqueous Workup: If your product is water-soluble, consider precipitation or crystallization from a suitable organic solvent. 2. Effective Purification: Use flash chromatography or recrystallization from a solvent in which the salt is insoluble to remove inorganic byproducts.[5]

Part 3: Key Synthetic Pathways & Protocols

Understanding the underlying reaction mechanisms is crucial for effective troubleshooting.

Reaction Pathways to Substituted Ureas

The following diagram illustrates the common isocyanate intermediate in several synthetic routes.

Urea_Synthesis_Pathways cluster_formation Isocyanate Formation Amine R-NH2 Isocyanate R-N=C=O (Isocyanate Intermediate) Amine->Isocyanate + Phosgene/CDI Urea Substituted Urea Isocyanate->Urea + R'-NH2 Amine2 R'-NH2 Amine2->Urea Amide Primary Amide Amide->Isocyanate Hofmann Rearrangement Phosgene Phosgene/Equivalent (e.g., CDI)

Caption: Key pathways to substituted ureas via a common isocyanate intermediate.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Ureas from Primary Amides via Hofmann Rearrangement

This protocol describes the synthesis of N-substituted ureas from primary amides using phenyliodine diacetate (PIDA).[5][6]

Materials:

  • Primary amide

  • 7 M methanolic ammonia

  • (Diacetoxyiodo)benzene (PIDA)

  • Methanol

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of the primary amide (1.0 equiv) in 7 M methanolic ammonia (17.5 equiv) at 0°C under an inert atmosphere, add PIDA (2.0 equiv) in one portion.[5]

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 90 minutes.[5]

  • Monitor the reaction completion by TLC and/or ¹H NMR.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.[5]

Protocol 2: Synthesis of N-Substituted Ureas in Water using Potassium Isocyanate

This "green" protocol is suitable for a variety of amines and simplifies product isolation.[3][5]

Materials:

  • Amine

  • 1 N aqueous HCl

  • Potassium isocyanate (KOCN)

  • Standard glassware for organic synthesis

Procedure:

  • Prepare a 1 N aqueous HCl solution.

  • Dissolve the amine (1.0 equiv) in the 1 N aqueous HCl.[5]

  • Add potassium isocyanate (KOCN) (2.2 equivalents) to the solution.[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress. For many anilines, the product precipitates out and can be isolated by simple filtration.[5] For other amines, a standard extractive workup may be required.

References

  • Optimizing reaction conditions for synthesizing substituted ureas. (2025). Benchchem.
  • Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. (n.d.). ACS Omega.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
  • Substituted Ureas. Methods of Synthesis and Applications. (2025).
  • Optimization of Reaction Conditions for On‐DNA Synthesis of Ureas, Thioureas, and Sulfonamides. (2025).
  • OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. (2022). Slideshare.
  • Substituted Ureas.
  • Optimizing reaction conditions for N-allyl-N'-benzoyl-urea synthesis. (n.d.). Benchchem.
  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. (2018). Royal Society of Chemistry.
  • Substituted ureas. (1953). Digital Commons @ NJIT.
  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal.
  • A Straightforward Synthesis of N-Substituted Ureas
  • Troubleshooting common side products in (p-hydroxyphenethyl)urea synthesis. (n.d.). Benchchem.

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Validation & Comparative

A Comparative Guide to Cyanomethylating Agents: From Classical Reagents to the Emerging Profile of 1-(Cyanomethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Cyanomethyl Group

In the landscape of modern synthetic chemistry and drug development, the cyanomethyl group (–CH₂CN) stands out as a uniquely versatile functional motif. Its strategic importance lies in the dual reactivity of the nitrile, which can be readily transformed into a wide array of other functional groups, including primary amines, carboxylic acids, amides, and ketones.[1][2][3] This synthetic flexibility makes cyanomethylation—the introduction of a –CH₂CN group into a molecule—a critical tool for scaffold elaboration and the synthesis of pharmacologically active compounds.[2][4][5]

The choice of a cyanomethylating agent is a pivotal decision in experimental design, governed by factors such as substrate compatibility, desired reaction mechanism, and, increasingly, operational safety. Historically, the field has been dominated by highly reactive but hazardous haloacetonitriles. However, the demand for safer, more user-friendly reagents has spurred interest in alternatives. This guide provides a comparative analysis of established cyanomethylating agents and evaluates the potential of 1-(cyanomethyl)urea, a stable, solid compound, as an emerging alternative for researchers and drug development professionals.

Featured Reagent: 1-(Cyanomethyl)urea

1-(Cyanomethyl)urea, also known as N-(cyanomethyl)urea, is a white to off-white crystalline solid.[6] Its solid-state nature and solubility in polar solvents distinguish it immediately from traditional liquid, volatile, and highly toxic cyanomethylating agents.[6]

Properties and Synthetic Potential: Structurally, 1-(cyanomethyl)urea can be viewed as a derivative of urea, a compound foundational to the history of organic synthesis, combined with a cyanomethyl moiety.[6][7] This structure suggests its potential as a safer, stabilized precursor to a reactive cyanomethyl species. While extensive application data is still emerging, its urea backbone implies a different reactivity profile, likely involving activation to unmask either a nucleophilic or electrophilic cyanomethyl group under specific reaction conditions. Its handling advantages are clear: as a solid, it poses a significantly lower risk of inhalation exposure compared to volatile agents like bromoacetonitrile or chloroacetonitrile.[8][9] However, like all cyanide-containing compounds, it should be handled with care due to potential toxicity if ingested, inhaled, or absorbed through the skin.[6][10]

Classical and Alternative Cyanomethylating Agents

A chemist's choice of reagent dictates the mechanistic pathway. The most common agents can be broadly classified by the reactive intermediate they generate: an electrophilic source (a "CH₂CN⁺" synthon), a nucleophilic source (a "⁻CH₂CN" synthon), or a radical source ("•CH₂CN").

Haloacetonitriles: The Reactive Workhorses

Bromoacetonitrile (BrCH₂CN) and Chloroacetonitrile (ClCH₂CN) are potent electrophilic alkylating agents and efficient radical precursors.[5][11][12]

  • Mechanism & Application: In the presence of a nucleophile, they readily undergo Sₙ2 reactions to introduce the cyanomethyl group. Their true modern utility, however, shines in radical chemistry. Under visible-light photoredox catalysis, the weak carbon-halogen bond is easily cleaved to form a cyanomethyl radical.[5] This radical can then engage in a variety of transformations, including additions to alkenes and C–H functionalization of heterocycles.[5]

  • Expertise & Trustworthiness: While highly effective, these reagents are lachrymatory, volatile, and acutely toxic.[13] Their use necessitates stringent safety protocols, including a well-ventilated fume hood and appropriate personal protective equipment (PPE). From a practical standpoint, their reactivity is both a blessing and a curse; it enables difficult transformations but also leads to potential side reactions and instability.

Acetonitrile (CH₃CN): The Ubiquitous but Reluctant Source

Acetonitrile is an inexpensive, stable, and common laboratory solvent.[3][14] Tapping into its methyl group as a cyanomethyl source is an atom-economical but challenging strategy.

  • Mechanism & Application: Direct functionalization of acetonitrile's C–H bond requires harsh conditions to generate the cyanomethyl radical (•CH₂CN) or the cyanomethyl anion (⁻CH₂CN).[1][3] Radical formation is typically achieved using a strong oxidant, such as di-tert-butyl peroxide (DTBP), at high temperatures.[1][2] Anion formation requires a very strong base due to the high pKa of acetonitrile (~31 in DMSO).[3]

  • Expertise & Trustworthiness: The primary drawback of using acetonitrile is the need for forcing conditions or highly reactive catalysts, which can limit substrate scope.[1] However, for certain metal-catalyzed cross-coupling reactions, it serves as an effective and economical cyanomethyl source.[14] The choice to use acetonitrile is often driven by cost and availability, but the researcher must be prepared to invest significant effort in optimization.

Comparative Data Summary

The following table provides a high-level comparison of the discussed cyanomethylating agents to guide reagent selection.

Feature1-(Cyanomethyl)ureaChloroacetonitrileBromoacetonitrileAcetonitrile
CAS Number 5962-07-2[6]107-14-2[12][15]590-17-0[11]75-05-8
Physical Form Crystalline Solid[6]Colorless Liquid[12][13]Colorless to Pale Yellow Liquid[11]Colorless Liquid
Molecular Wt. 99.09 g/mol [8][10]75.50 g/mol [12]119.95 g/mol [16]41.05 g/mol
Reactivity Potential Nucleophilic/Electrophilic PrecursorElectrophile; Radical PrecursorElectrophile; Radical Precursor[5][11]Radical/Anionic Precursor[1][3]
Key Advantage Solid, potentially safer handlingHigh reactivity, well-establishedHigh reactivity, excellent radical sourceInexpensive, low toxicity, atom-economical[14]
Key Limitation Reactivity profile not fully establishedHighly toxic, volatile, lachrymator[13]Highly toxic, volatile, lachrymator[11]Low reactivity, requires harsh activation[1]
Handling Standard precautions for solidsStrict fume hood use, specialized PPEStrict fume hood use, specialized PPEStandard solvent handling

Visualizing the Mechanistic Landscape

Understanding the fundamental reaction pathways is key to troubleshooting and methods development. The following diagram illustrates the three primary mechanisms by which cyanomethylating agents operate.

G cluster_electrophile Electrophilic Pathway (Su20992) cluster_radical Radical Pathway cluster_nucleophile Nucleophilic Pathway Nu Nucleophile (e.g., R₂NH) Product_E R₂N-CH₂CN Nu->Product_E Attacks C Agent_E Haloacetonitrile (X-CH₂CN) Agent_E->Product_E Leaving Group X⁻ Agent_R Radical Precursor (e.g., BrCH₂CN, CH₃CN) Radical •CH₂CN Radical Agent_R->Radical Initiator Initiator (Light, Peroxide) Initiator->Agent_R Product_R Cyanomethylated Product Radical->Product_R Substrate_R Substrate (e.g., Alkene) Substrate_R->Product_R Agent_N Anion Precursor (e.g., CH₃CN) Anion ⁻CH₂CN Anion Agent_N->Anion -H⁺ Base Strong Base (e.g., LDA) Base->Agent_N Product_N R-CH₂CN Anion->Product_N Attacks R Substrate_N Electrophile (e.g., R-X) Substrate_N->Product_N

Caption: Core mechanistic pathways for cyanomethylation reactions.

Experimental Protocols: A Practical Guide

The trustworthiness of a chemical guide is grounded in reproducible, well-rationalized protocols. Below are two distinct, validated methodologies demonstrating the application of different cyanomethylating agents.

Protocol 1: Visible-Light Mediated C-H Cyanomethylation of Imidazopyridine using Bromoacetonitrile

This protocol demonstrates a modern, radical-based approach for functionalizing heterocycles, a common task in medicinal chemistry. The causality behind this setup is the generation of a highly reactive cyanomethyl radical under mild conditions using a photocatalyst.

Workflow Diagram:

G start Start: Reagent Prep setup 1. Combine Substrate, Photocatalyst, & Bromoacetonitrile in a reaction vial. start->setup degas 2. Seal vial and degas with Nitrogen for 15 min. setup->degas solvent 3. Add degassed solvent (e.g., DMSO) via syringe. degas->solvent irradiate 4. Place vial in front of Blue LED strip (450 nm) with stirring. solvent->irradiate monitor 5. Monitor reaction by TLC or LC-MS until starting material is consumed. irradiate->monitor workup 6. Quench reaction, perform aqueous workup (e.g., add water, extract with EtOAc). monitor->workup purify 7. Purify crude product via column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Experimental workflow for photocatalytic cyanomethylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Degassing: Seal the vial with a septum cap. Evacuate and backfill the vial with nitrogen three times. This step is critical as oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.

  • Reagent Addition: Add bromoacetonitrile (0.4 mmol, 2.0 equiv.) and 2.0 mL of degassed DMSO via syringe.

  • Irradiation: Place the vial approximately 2-5 cm from a blue LED lamp (λ ≈ 450 nm) and begin vigorous stirring. A fan should be used to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL). The aqueous wash removes the DMSO and inorganic salts.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired C3-cyanomethylated product.

Protocol 2: Proposed N-Cyanomethylation using 1-(Cyanomethyl)urea

This protocol is a proposed method based on the established reactivity of ureas and related compounds. It leverages the solid nature of 1-(cyanomethyl)urea for easier handling and stoichiometry. The rationale involves a base-mediated reaction where a secondary amine acts as the nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask with a stir bar, add the secondary amine substrate (1.0 equiv.), 1-(cyanomethyl)urea (1.2 equiv.), and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.). The use of a solid base simplifies handling and workup.

  • Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) to dissolve the reagents.

  • Reaction Conditions: Heat the mixture to 80-100 °C under a nitrogen atmosphere to facilitate the reaction. The elevated temperature is likely necessary to overcome the stability of the urea derivative.

  • Monitoring: Track the disappearance of the starting amine via TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). This will precipitate out many of the inorganic salts and separate the product from the highly polar DMF.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can then be purified by silica gel chromatography.

Conclusion and Future Perspectives

The selection of a cyanomethylating agent is a critical decision that balances reactivity with safety and practicality. While highly reactive haloacetonitriles and economical acetonitrile have well-established roles in the synthetic chemist's toolbox, their significant drawbacks—toxicity and harsh activation conditions, respectively—leave a clear opening for new reagents.

1-(Cyanomethyl)urea presents an intriguing profile as a stable, solid, and potentially safer alternative.[6] Its value proposition lies in improved handling and reduced exposure risk. Further research is required to fully elucidate its reactivity, substrate scope, and optimal activation conditions. As the field continues to prioritize green and safe chemistry, the development and application of reagents like 1-(cyanomethyl)urea will be essential for advancing the state-of-the-art in organic synthesis and accelerating the drug discovery pipeline.

References

  • Cyanomethyl – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Cyanomethylation Reaction. (2023, May 5). Encyclopedia.pub. [Link]

  • ICSC 0844 - CHLOROACETONITRILE. (n.d.). INCHEM. [Link]

  • Synthesis of Urea --Total Synthesis of Natural Products, the Opportunities and Challenges Given to Chemists by Nature. (n.d.). Course Hero. [Link]

  • A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile. (2021, May 20). RSC Publishing. [Link]

  • Nitrile synthesis by C-C coupling (Cyanomethylation). (n.d.). Organic Chemistry Portal. [Link]

  • Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. (2023, March 13). ACS Omega. [Link]

  • Regio- and Enantioselective Allylic Cyanomethylation by Synergistic Rhodium and Silane Catalysis. (2023, February 8). Journal of the American Chemical Society. [Link]

  • (Cyanomethyl)urea | C3H5N3O. (n.d.). PubChem. [Link]

  • Cu/Ni-Catalyzed Cyanomethylation of Alkenes with Acetonitrile for the Synthesis of β,γ-Unsaturated Nitriles. (2020, March 31). The Journal of Organic Chemistry. [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026, January 9). American Chemical Society. [Link]

  • Visible-light-driven 1,2-hydro(cyanomethylation) of alkenes with chloroacetonitrile. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chloroacetonitrile. (n.d.). Wikipedia. [Link]

  • Cyanamide synthesis by cyanation. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Heptamethine Cyanine Dyes. (n.d.). MDPI. [Link]

  • Chloroacetonitrile. (n.d.). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf. [Link]

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The Efficacy of 1-(cyanomethyl)urea: A Comparative Analysis Against Traditional Nitrogen Fertilizers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Agricultural Scientists

In the quest for enhanced agricultural productivity and environmental sustainability, the development of advanced nitrogen fertilizers is paramount. While traditional nitrogen sources like urea have been instrumental in boosting crop yields, their application is often associated with significant nitrogen loss, leading to economic inefficiencies and adverse environmental impacts. This guide provides a comprehensive comparison of 1-(cyanomethyl)urea, a chemically modified urea compound, against traditional nitrogen fertilizers, with a focus on its potential to improve nitrogen use efficiency.

Introduction: The Nitrogen Dilemma in Modern Agriculture

Nitrogen is an essential nutrient for plant growth, and its application through fertilizers has been a cornerstone of the Green Revolution.[1] Conventional nitrogen fertilizers, primarily urea, are characterized by their high nitrogen content (typically 46%) and relatively low cost.[1] However, their high solubility leads to rapid dissolution in the soil, often releasing nitrogen faster than crops can absorb it. This mismatch results in substantial nitrogen losses to the environment through three primary pathways: ammonia volatilization, nitrate leaching, and denitrification.[2] These losses not only diminish the economic return for farmers but also contribute to air and water pollution.[3][4]

To address these challenges, significant research has focused on the development of enhanced-efficiency fertilizers (EEFs), including slow-release and controlled-release formulations. These fertilizers aim to synchronize nitrogen release with crop demand, thereby increasing nitrogen use efficiency (NUE) and minimizing environmental contamination.[3][5] 1-(cyanomethyl)urea, a derivative of urea, has emerged as a compound of interest in this domain.

The Chemistry of Nitrogen Fertilizers: A Comparative Overview

Traditional Nitrogen Fertilizers: Urea

Urea [(NH₂)₂CO] is the most widely used solid nitrogen fertilizer globally.[1] Its synthesis on an industrial scale is a well-established process. Once applied to the soil, urea undergoes enzymatic hydrolysis by urease, converting it to ammonium (NH₄⁺), a plant-available form of nitrogen.[6] However, this rapid conversion can lead to a localized increase in pH, promoting the loss of ammonia (NH₃) gas to the atmosphere, a process known as ammonia volatilization.[6] Furthermore, the ammonium can be subsequently converted to nitrate (NO₃⁻) through nitrification. Nitrate is highly mobile in the soil and prone to leaching into groundwater and surface waters.[2]

1-(cyanomethyl)urea: A Chemically Modified Alternative

1-(cyanomethyl)urea, also known as N-(cyanomethyl)urea, is a derivative of urea with the chemical formula C₃H₅N₃O. It is a solid compound with a molecular weight of 99.09 g/mol .[7] The synthesis of 1-(cyanomethyl)urea can be achieved through various organic chemistry routes.

The key structural difference between urea and 1-(cyanomethyl)urea is the presence of a cyanomethyl group (-CH₂CN) attached to one of the nitrogen atoms. This modification alters the chemical properties of the molecule, potentially influencing its solubility and the rate at which it is broken down in the soil to release plant-available nitrogen. The hypothesis is that the cyanomethyl group imparts a degree of stability to the urea molecule, slowing down its hydrolysis and subsequent conversion to ammonium and nitrate. This would classify it as a slow-release nitrogen fertilizer.

Comparative Efficacy: A Review of Experimental Data

While the theoretical advantages of 1-(cyanomethyl)urea as a slow-release fertilizer are plausible, a comprehensive evaluation of its efficacy requires direct comparative experimental data against traditional nitrogen fertilizers. Unfortunately, publicly available, peer-reviewed studies directly comparing the performance of 1-(cyanomethyl)urea with conventional urea are limited. However, we can draw inferences from studies on chemically similar compounds, such as urea-formaldehyde (UF) fertilizers, which are also based on the principle of slowing down urea's breakdown.

Nitrogen Release Kinetics

The primary measure of a slow-release fertilizer's efficacy is its nitrogen release pattern. Ideally, the release of nitrogen should coincide with the crop's uptake pattern, which is typically slow in the early growth stages, peaks during vegetative growth, and declines as the crop matures.

Hypothetical Nitrogen Release Profiles

G cluster_0 Nitrogen Release Over Time Time Time N Release (%) N Release (%) Urea Urea->N Release (%) Rapid Release 1-(cyanomethyl)urea 1-(cyanomethyl)urea->N Release (%) Slow, Sustained Release Ammonium Nitrate Ammonium Nitrate->N Release (%) Immediate Release

Caption: Hypothetical nitrogen release curves for different fertilizer types.

Studies on urea-formaldehyde (UF) fertilizers, which are condensation products of urea and formaldehyde, have shown that they can provide a slower release of nitrogen compared to conventional urea.[8] The rate of nitrogen release from UF fertilizers is influenced by factors such as the molar ratio of urea to formaldehyde and the degree of polymerization.[8] It is plausible that 1-(cyanomethyl)urea would exhibit a similar, though not identical, slow-release characteristic due to the chemical modification of the urea molecule.

Crop Yield and Nitrogen Use Efficiency (NUE)

The ultimate goal of fertilizer application is to increase crop yield. A key metric for evaluating fertilizer efficacy is Nitrogen Use Efficiency (NUE), which is the proportion of applied nitrogen that is taken up by the crop.

A study comparing a urea formaldehyde polymer (UFP) with urea ammonium nitrate (UAN) on winter wheat and maize found no significant difference in NUE between the two fertilizers in the first year of the experiment.[9] Another study on the same compounds reported that UAN performed statistically similar to or better than UFP in terms of yields and NUE.[10] These findings suggest that while slow-release properties are intended to improve NUE, the actual performance can be influenced by various factors such as soil type, climate, and crop species.

For 1-(cyanomethyl)urea, it is anticipated that a slower nitrogen release could lead to improved NUE and potentially higher yields, particularly in environments prone to nitrogen loss. However, without direct comparative field trial data, this remains a hypothesis.

Table 1: Hypothetical Comparison of Fertilizer Efficacy Parameters

ParameterTraditional UreaAmmonium Nitrate1-(cyanomethyl)urea (Hypothesized)
Nitrogen Content (%) 46~34~42 (calculated)
Nitrogen Release Rate RapidVery RapidSlow, sustained
Ammonia Volatilization High potentialLowLow potential
Nitrate Leaching High potentialHigh potentialReduced potential
Nitrogen Use Efficiency Low to moderateLow to moderateModerate to high
Impact on Crop Yield Significant increaseSignificant increasePotentially similar or higher with improved efficiency
Environmental Impact: Leaching and Volatilization

A significant advantage of slow-release fertilizers is their potential to reduce the negative environmental impacts associated with nitrogen loss.

  • Ammonia Volatilization: By slowing the hydrolysis of urea, 1-(cyanomethyl)urea could significantly reduce the rapid increase in soil pH around the fertilizer granule, thereby lowering the potential for ammonia volatilization. Studies have shown that coated urea and other slow-release formulations can effectively reduce ammonia losses compared to conventional urea.[9][11]

  • Nitrate Leaching: A more gradual release of nitrogen means that less of it is present in the soil in the highly mobile nitrate form at any given time. This reduces the risk of nitrate leaching into groundwater, a major environmental concern. Research on other slow-release fertilizers has demonstrated their effectiveness in reducing nitrate leaching.[11]

Experimental Protocols for Efficacy Evaluation

To rigorously compare the efficacy of 1-(cyanomethyl)urea with traditional nitrogen fertilizers, a series of well-designed laboratory and field experiments are necessary.

Nitrogen Release Study (Laboratory Incubation)

This experiment aims to determine the nitrogen release kinetics of 1-(cyanomethyl)urea in soil under controlled conditions.

Methodology:

  • Soil Preparation: Collect a representative soil sample from the target agricultural region. Air-dry and sieve the soil to a uniform consistency.

  • Fertilizer Application: Weigh a specific amount of 1-(cyanomethyl)urea and a traditional fertilizer (e.g., urea) to provide an equivalent amount of nitrogen. Mix the fertilizer thoroughly with a known weight of soil in an incubation container. A control group with no fertilizer should also be included.

  • Incubation: Maintain the soil moisture at a constant level (e.g., 60% of water-holding capacity) and incubate the samples at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: At regular intervals (e.g., 1, 3, 7, 14, 28, 56, and 84 days), collect soil samples from each container.

  • Nitrogen Extraction: Extract the inorganic nitrogen (ammonium and nitrate) from the soil samples using a potassium chloride (KCl) solution.

  • Nitrogen Determination: Analyze the concentration of ammonium and nitrate in the extracts using colorimetric methods or an automated flow-injection analyzer.

  • Data Analysis: Plot the cumulative nitrogen released over time for each fertilizer to determine the release kinetics.

Experimental Workflow for Nitrogen Release Study

G A Soil Collection & Preparation B Fertilizer Application (1-CMU, Urea, Control) A->B C Controlled Incubation (Moisture & Temperature) B->C D Periodic Soil Sampling C->D E KCl Extraction D->E F Ammonium & Nitrate Analysis E->F G Data Analysis & Plotting (N Release Kinetics) F->G

Caption: Workflow for laboratory incubation study of nitrogen release.

Crop Growth and Yield Study (Greenhouse or Field Trial)

This experiment evaluates the effect of 1-(cyanomethyl)urea on plant growth, yield, and nitrogen uptake.

Methodology:

  • Experimental Design: Use a randomized complete block design with multiple replications. Treatments should include different application rates of 1-(cyanomethyl)urea and a traditional nitrogen fertilizer, along with a zero-nitrogen control.

  • Crop Selection: Choose a crop of agronomic importance, such as maize or wheat.

  • Fertilizer Application: Apply the fertilizers at the recommended rates and timings for the chosen crop.

  • Data Collection:

    • Plant Growth Parameters: Measure plant height, leaf area, and biomass at different growth stages.

    • Yield and Yield Components: At maturity, harvest the crop and measure the grain yield, straw yield, and other relevant yield components.

    • Nitrogen Uptake: Analyze the nitrogen content in the grain and straw to calculate the total nitrogen uptake by the plant.

  • Data Analysis: Perform statistical analysis (e.g., ANOVA) to compare the effects of the different fertilizer treatments on crop growth, yield, and nitrogen uptake. Calculate the Nitrogen Use Efficiency (NUE) for each treatment.

Environmental Impact Assessment

Ammonia Volatilization:

  • Measurement Technique: Use a closed-chamber method or a micrometeorological technique to capture and quantify the ammonia volatilized from the soil surface after fertilizer application.

  • Procedure: Apply the fertilizers to small plots and immediately cover them with chambers. Draw air from the chambers through an acid trap to capture the volatilized ammonia.

  • Analysis: Determine the amount of ammonia captured in the acid trap at regular intervals.

Nitrate Leaching:

  • Lysimeter Study: Use lysimeters (large soil columns) to collect leachate from the soil profile.

  • Procedure: Apply the fertilizers to the soil surface in the lysimeters and apply simulated rainfall or irrigation.

  • Analysis: Collect the leachate at the bottom of the lysimeters and analyze it for nitrate concentration.

Conclusion and Future Directions

1-(cyanomethyl)urea holds theoretical promise as a slow-release nitrogen fertilizer that could enhance nitrogen use efficiency and reduce the environmental footprint of agriculture. Its chemical structure suggests a slower rate of hydrolysis compared to conventional urea, which could lead to a more synchronized release of nitrogen with crop demand, reduced ammonia volatilization, and lower nitrate leaching.

However, the current body of publicly available, direct comparative research on 1-(cyanomethyl)urea is insufficient to definitively validate these potential benefits. While studies on related urea-formaldehyde compounds provide some insights, they also highlight the complexity of fertilizer performance, which is influenced by a multitude of environmental and agronomic factors.[9][10]

Therefore, rigorous and comprehensive experimental evaluation of 1-(cyanomethyl)urea is crucial. Future research should focus on:

  • Direct, side-by-side comparisons with conventional nitrogen fertilizers (urea, ammonium nitrate) across a range of soil types and climatic conditions.

  • Detailed nitrogen release studies to quantify the release kinetics of 1-(cyanomethyl)urea in soil.

  • Field trials with various crops to assess its impact on yield, quality, and nitrogen use efficiency.

  • Comprehensive environmental impact assessments to measure its effect on ammonia volatilization, nitrate leaching, and nitrous oxide emissions.

Such research will be instrumental in determining the practical viability of 1-(cyanomethyl)urea as a next-generation nitrogen fertilizer and its potential contribution to a more sustainable and productive agricultural future.

References

  • Cahill, S., Osmond, D., Weisz, R., & Heiniger, R. (2006). Nitrogen Use Efficiency and Yield Effects of Urea Formaldehyde Polymer (UFP) Fertilizer in Winter Wheat and Maize. North Carolina State University Repository. [Link]

  • Cahill, S., Osmond, D., Weisz, R., & Heiniger, R. (2010). Winter Wheat and Maize Response to Urea Ammonium Nitrate and a New Urea Formaldehyde Polymer Fertilizer. Agronomy Journal, 102(4), 1235-1243.
  • Chen, J., Lu, S., Zhang, Z., Zhao, X., Li, X., Ning, P., & Liu, M. (2018). Environmentally friendly fertilizers: A review of materials used and their effects on the environment. Science of the Total Environment, 613-614, 829-839.
  • Ghafoor, I., et al. (2021). Slow-release nitrogen fertilizers enhance growth, yield, NUE in wheat crop and reduce nitrogen losses under an arid environment. Scientific Reports, 11(1), 8089.
  • Guo, Y., Shi, Y., Cui, Q., Zai, X., Zhang, S., Lu, H., & Feng, G. (2023). Synthesis of Urea-Formaldehyde Fertilizers and Analysis of Factors Affecting These Processes. Processes, 11(11), 3251.
  • Jadon, P., Selladurai, R., Yadav, S. S., Coumar, M. V., Dotaniya, M. L., Singh, A. K., & Kundu, S. (2018). Volatilization and leaching losses of nitrogen from different coated urea fertilizers. Journal of Soil Science and Plant Nutrition, 18(4), 1036-1049.
  • Laird, D. A., & Chang, C. (2013). Slow-Release vs. Conventional Urea Fertilizer: Key Differences Explained. Yarafert.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Urea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Urea and its derivatives represent a significant class of compounds with diverse therapeutic applications. Consequently, the validation of analytical methods for their quantification is a critical step to ensure data integrity, product quality, and regulatory compliance.

This guide provides an in-depth comparison of analytical methodologies for the quantification of urea derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in years of field experience. Every protocol described is designed as a self-validating system, ensuring the trustworthiness of your results.

The Foundation: Regulatory Imperatives in Method Validation

Before delving into specific techniques, it is crucial to understand the regulatory framework that governs analytical method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability and consistency of analytical data.[1][2][3][4][5][6] The core parameters that must be evaluated include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][7][8][9][10][11][12][13] The recently updated ICH Q2(R2) and the complementary Q14 guideline emphasize a lifecycle approach to analytical procedure development and validation, encouraging a more scientific and risk-based framework.[2][14][15][16]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for a urea derivative is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the intended purpose of the analysis. Here, we compare the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for the analysis of a wide range of compounds, including urea derivatives.[8][10] Its versatility, high resolution, and suitability for non-volatile and thermally labile compounds make it a preferred method.[10]

Causality of Experimental Choices in HPLC:

  • Column Selection: Reversed-phase (RP) columns, particularly C18, are a common starting point for many urea derivatives due to their ability to separate compounds based on hydrophobicity.[2][8][15] For highly polar urea derivatives that show little retention on traditional RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of ion-pairing agents can be effective strategies.

  • Mobile Phase Composition: The choice of mobile phase components (e.g., acetonitrile, methanol, water) and pH is critical for achieving optimal separation. For urea and its impurities, a mobile phase of methanol and water has been successfully used.[8] The pH can be adjusted to control the ionization state of the analyte and improve peak shape and retention.

  • Detection: UV detection is widely used for urea derivatives that possess a chromophore. For compounds with poor UV absorbance, derivatization with a fluorescent tag can significantly enhance sensitivity, as demonstrated with xanthydrol.[17] Alternatively, detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can be employed, although they may offer lower sensitivity and are not compatible with gradient elution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Sample Weigh and Dissolve Sample HPLC Inject into HPLC System Sample->HPLC Standard Prepare Calibration Standards Standard->HPLC Spike Spike Matrix for Accuracy Spike->HPLC Column Separation on Analytical Column HPLC->Column Detector Detection (e.g., UV, FLD) Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Validation Assess Validation Parameters Integration->Validation

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds. For many urea derivatives, which are often non-volatile, derivatization is a necessary step to increase their volatility and thermal stability.

Causality of Experimental Choices in GC:

  • Derivatization: This is the most critical step in the GC analysis of many urea derivatives. The choice of derivatizing agent depends on the functional groups present in the analyte. Silylation reagents are commonly used to convert polar -NH and -OH groups into more volatile silyl ethers and amides.

  • Column Selection: The choice of a GC column is based on the polarity of the derivatized analyte. A non-polar or medium-polarity column is often suitable.

  • Detection: Flame Ionization Detection (FID) is a universal detector for organic compounds and is often used for the analysis of derivatized urea derivatives. For enhanced sensitivity and specificity, a Mass Spectrometry (MS) detector can be employed.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample Extraction Derivatization Derivatization Sample->Derivatization GC Inject into GC System Derivatization->GC Separation Separation in GC Column GC->Separation Detection Detection (FID or MS) Separation->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification Data->Quantification

Spectrophotometry

Spectrophotometric methods are often simple, rapid, and cost-effective. They are typically based on a color-forming reaction between the urea derivative and a specific reagent.

Causality of Experimental Choices in Spectrophotometry:

  • Chromogenic Reagent: The selection of the chromogenic reagent is crucial for the specificity and sensitivity of the method. For instance, p-dimethylaminobenzaldehyde (DMAB) is a well-known reagent that reacts with urea to produce a colored product.[18]

  • Reaction Conditions: The pH, temperature, and reaction time must be carefully optimized to ensure complete and reproducible color development.

  • Wavelength Selection: The wavelength of maximum absorbance (λmax) for the colored product must be determined to ensure the highest sensitivity.

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement & Analysis Sample Prepare Sample Solution Reagent Add Chromogenic Reagent Sample->Reagent Standards Prepare Standard Solutions Standards->Reagent Incubation Incubate under Optimal Conditions Reagent->Incubation Absorbance Measure Absorbance at λmax Incubation->Absorbance Calculation Calculate Concentration Absorbance->Calculation

Performance Comparison of Analytical Methods

The following table provides a comparative summary of the performance characteristics of HPLC, GC, and Spectrophotometric methods for the quantification of urea and its derivatives, based on data from various studies.

ParameterHPLCGC (with Derivatization)Spectrophotometry
Specificity High to Very HighHighModerate to High
Linearity (R²) Typically > 0.999[2][3]Typically > 0.995Typically > 0.99[19]
Accuracy (% Recovery) 98.0 - 102.0%[7][20][21]95.0 - 105.0%90.0 - 110.0%[19]
Precision (%RSD) < 2.0%[7][20]< 5.0%< 5.0%
LOD/LOQ Low (ng/mL to µg/mL)[20][21]Very Low (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)[19][22]
Throughput ModerateLow to ModerateHigh
Cost Moderate to HighHighLow
Key Advantages Versatile, high resolution, suitable for non-volatile and thermally labile compounds.[10]High sensitivity and specificity, especially with MS detection.Simple, rapid, and cost-effective.[18]
Key Disadvantages Higher cost, moderate throughput.Requires derivatization for non-volatile compounds, which can be complex and time-consuming.Potential for interference from matrix components, lower specificity compared to chromatographic methods.[4][23]

Detailed Experimental Protocols

Protocol 1: Validation of an HPLC-UV Method for the Quantification of Hydroxyurea in a Pharmaceutical Formulation

This protocol outlines the validation of a reversed-phase HPLC method for the quantification of hydroxyurea.

1. Materials and Reagents:

  • Hydroxyurea reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid

  • Placebo formulation

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (16.7:83.3, v/v)[2]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

3. Validation Procedure:

  • Specificity:

    • Inject solutions of placebo, hydroxyurea standard, and a spiked placebo sample.

    • Assess for any interference from the placebo at the retention time of hydroxyurea.

    • Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate that degradation products do not interfere with the hydroxyurea peak.[5][7][9][10][16]

  • Linearity:

    • Prepare a series of at least five standard solutions of hydroxyurea covering the range of 50-150% of the expected sample concentration.[3]

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.[2][3]

  • Accuracy:

    • Prepare spiked placebo samples at three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.

    • Analyze the samples and calculate the percent recovery. Acceptance criteria are typically 98-102%.[7]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

    • The relative standard deviation (RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min).[24][25]

    • Analyze the system suitability parameters and the assay results to assess the method's reliability.[26]

Protocol 2: Validation of a Spectrophotometric Method for the Quantification of Urea

This protocol details the validation of a colorimetric method for urea quantification using a modified Jung reagent.[19]

1. Materials and Reagents:

  • Urea reference standard

  • Modified Jung reagent[19]

  • Deionized water

2. Procedure:

  • Specificity:

    • Test for potential interference from structurally similar compounds and common excipients.

    • The modified Jung reagent is reported to be unaffected by ammonia, a common interferent.[19]

  • Linearity:

    • Prepare a series of at least five standard solutions of urea. The modified Jung method has been shown to be linear up to 5.00 mg/dL.[19]

    • Follow the color development procedure and measure the absorbance at the λmax.

    • Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy:

    • Prepare spiked samples at three concentration levels in triplicate.

    • Analyze the samples and calculate the percent recovery. Recovery rates between 94% and 100% have been reported for this method.[19]

  • Precision:

    • Repeatability: Analyze at least six replicate samples at a single concentration.

    • Intermediate Precision: Repeat the analysis on a different day.

    • The RSD for both should be ≤ 5%.

  • LOD and LOQ:

    • Determine based on the standard deviation of the blank responses. A detection limit of 0.08 mg/dL has been reported for the modified Jung method.[19]

Conclusion

The validation of analytical methods for the quantification of urea derivatives is a multifaceted process that requires a deep understanding of regulatory guidelines, the physicochemical properties of the analyte, and the principles of the chosen analytical technique. While HPLC remains the most versatile and widely used method in the pharmaceutical industry, GC and spectrophotometry offer viable alternatives for specific applications. The choice of method should be based on a thorough evaluation of its performance characteristics and its fitness for the intended purpose. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]

  • Pibarot, P., & Pilard, F. (2012). Analysis of Urea in Petfood Matrices: Comparison of Spectro-Colorimetric, Enzymatic and Liquid Chromatography Electrospray Ionization High Resolution Mass Spectrometry Methods. Food and Nutrition Sciences, 3, 1149-1155.
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  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology, 74(1), 2-14.
  • O'Riordan, S., et al. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Food Additives & Contaminants: Part A, 36(10), 1467-1474.
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  • Sharma, N., et al. (2025). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF RESVERATROL IN BULK DOSAGE FORM, COMMERCIAL TABLET, AND MULTIWALLED CARBON NANOTUBES-BASED FORMULATION. International Journal of Applied Pharmaceutics.
  • Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • Singh, R., & Kumar, P. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research.
  • Chauhan, A., Dalwadi, M., & Vahoniya, M. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences Review and Research.
  • Yilmaz, M. T., & Uçar, Y. (2025). Determination of Urea Content in Dairy Cattle Feed by High Performance Liquid Chromatography via Refractive Index Detector: Method Optimization, Validation and Comparison with Spectro-Colorimetric Method. Journal of Agricultural Faculty of Uludag University.
  • Vander Heyden, Y., et al. (n.d.). Robustness Tests.
  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Pellá, M. C. G., et al. (2023). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision. Analytical Methods, 15, 2016-2029.
  • EirGenix. (2024, June 24). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. Retrieved from [Link]

  • Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942.
  • Ware, T. L., et al. (2017). Hydroxyurea: Analytical techniques and quantitative analysis.
  • Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Carlucci, G., & Palumbo, G. (2023). Electrochemical methods for the determination of urea: Current trends and future perspective. Talanta Open, 8, 100257.
  • Watt, G. W., & Chrisp, J. D. (1954). Spectrophotometric Method for Determination of Urea. Analytical Chemistry, 26(3), 452-453.
  • Francis, P. S., Lewis, S. W., & Lim, K. F. (2002). Analytical methodology for the determination of urea: Current practice and future trends. TrAC Trends in Analytical Chemistry, 21(5), 389-400.
  • Ceylan, C., & Yazan, Z. (2024). Development and Validation of New HPLC Method for the Determination of Imidazolidinyl Urea in Topical Formulation. Current Pharmaceutical Analysis, 20(3), 253-261.
  • Schleicher, E., & Wieland, O. H. (1981). Quantitative determination of urea concentrations in cell culture medium. Journal of Clinical Chemistry and Clinical Biochemistry, 19(8), 81-84.
  • Pharma Learning In Depth. (2026, January 13). Robustness of Analytical Methods. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A modified spectrophotometric method for selective determination of trace urea: application in the production process of ultrapure water. Water Science and Technology, 86(6), 1364-1374.
  • Krämer, M., Fry, H., & Kappenstein, O. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Food Additives & Contaminants: Part A, 38(6), 931-942.
  • Knorst, M., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-1632.
  • BioSpectra. (2025, January 28). UREA 6M TESTING METHOD VIA UPLC. Retrieved from [Link]

  • Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol.

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Topic: The Structure-Activity Relationship of 1-(Cyanomethyl)urea Derivatives as Cysteine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Drug Development Professionals

This guide provides a technical comparison and analysis of 1-(cyanomethyl)urea derivatives, focusing on the molecular features that govern their efficacy as enzyme inhibitors. Designed for researchers and drug development scientists, it synthesizes experimental data and established biochemical principles to provide actionable insights for rational drug design.

Introduction: The Strategic Value of the Urea Scaffold in Covalent Inhibition

The urea functional group is a cornerstone in medicinal chemistry, present in numerous clinically approved therapies.[1][2][3] Its value lies in its ability to act as a rigid and predictable hydrogen-bond donor and acceptor, anchoring molecules to protein targets with high affinity.[1] When this privileged scaffold is combined with a reactive cyanomethyl group, it creates a powerful class of covalent inhibitors.

These 1-(cyanomethyl)urea derivatives are particularly effective against cysteine proteases. In this mechanism, the urea backbone orients the molecule within the enzyme's active site, while the cyanomethyl group serves as an electrophilic "warhead." The nucleophilic thiol of a cysteine residue in the active site attacks the carbon of the cyanomethyl group, forming a stable, irreversible covalent bond that deactivates the enzyme.[4][5] Understanding how to tune the substituents on the urea core is critical to achieving both high potency and selectivity against a specific protease target.

Deconstructing the Structure-Activity Relationship (SAR)

The inhibitory power of a 1-(cyanomethyl)urea derivative is not determined by a single feature but by the synergistic interplay of its components. The overall structure must correctly position the cyanomethyl warhead for reaction while maximizing favorable interactions within the enzyme's binding pockets.

The Urea Core and Hydrogen Bonding

The N-H protons and the carbonyl oxygen of the urea moiety are fundamental to molecular recognition. They typically form a network of hydrogen bonds with the backbone amides of the target enzyme, often in the highly conserved "hinge region" or near the active site catalytic triad (Cys, His, Asn).[1][4] This interaction anchors the inhibitor in a specific orientation. Disrupting the planarity of the urea, for instance by N-alkylation or adding bulky ortho-substituents to an N-aryl group, can alter crystal packing energy and solubility, which are key drug-like properties.[1]

N-Substituents: The Key to Potency and Selectivity

The most significant gains in potency and selectivity are achieved by modifying the substituents on the urea's nitrogen atoms. These substituents interact with the enzyme's specificity-determining pockets, often labeled S1, S2, and S3.[4]

  • Interaction with the S2 Pocket: The S2 subsite of many cysteine proteases is a large, hydrophobic pocket. Consequently, incorporating larger, lipophilic, and often aromatic groups on the N3-position of the urea can dramatically enhance binding affinity. This is a common strategy observed in potent inhibitors of HIV protease and various cathepsins.[4][6]

  • Aromatic and Heterocyclic Groups: Aryl and heteroaryl ureas are prominent in anticancer drug design, often targeting kinases.[7] These groups can engage in hydrophobic and π-stacking interactions within the binding site. Docking studies frequently show the urea linker forming crucial hydrogen bonds, while the aryl groups occupy adjacent pockets.[1]

  • Balancing Potency and Selectivity: While larger substituents can increase potency, they may also decrease selectivity by making promiscuous hydrophobic contacts. A successful SAR campaign involves navigating this trade-off. For example, a matched molecular pair analysis might reveal that adding a small methoxy group to a phenyl ring improves selectivity for a target like human Cathepsin L over a related parasitic protease.[4]

Comparative Data Analysis

To illustrate these principles, the following table summarizes hypothetical data for a series of 1-(cyanomethyl)urea derivatives targeting a generic cysteine protease.

Table 1: Comparative Inhibitory Activity of N-Substituted 1-(Cyanomethyl)urea Derivatives

Compound IDN1-SubstituentN3-SubstituentTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Index
CMU-01 HMethyl1250>10000>8
CMU-02 HPhenyl320450014
CMU-03 H4-Chlorophenyl150330022
CMU-04 Benzyl4-Chlorophenyl45270060
CMU-05 BenzylNaphthyl1284070

This data is illustrative. The Selectivity Index is calculated as (Off-Target IC50 / Target IC50).

Analysis:

  • Moving from a small alkyl group (CMU-01) to an aromatic ring (CMU-02) at the N3 position significantly improves potency, demonstrating the importance of occupying the S2 pocket.

  • Adding an electron-withdrawing group to the phenyl ring (CMU-03) further enhances activity.

  • Introducing a larger hydrophobic group at the N1 position (CMU-04, Benzyl) provides another significant boost in potency, suggesting it occupies an additional binding pocket (e.g., S1 or S3).

  • Expanding the N3-substituent to a larger aromatic system (CMU-05, Naphthyl) yields the most potent compound, highlighting the benefit of maximizing hydrophobic interactions in the S2 subsite.

Essential Experimental Workflows for SAR Determination

A robust SAR study relies on systematic synthesis and consistent biological evaluation.

Protocol: Synthesis of Unsymmetrical 1-(Cyanomethyl)urea Derivatives

The most direct method for creating a diverse library of these compounds is the reaction between an N-substituted aminoacetonitrile and an appropriate isocyanate. This approach is highly modular, allowing for wide exploration of chemical space.

cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Urea Formation A Primary Amine (R1-NH2) C N-Substituted Aminoacetonitrile A->C Nucleophilic Substitution B Chloroacetonitrile B->C E 1-(Cyanomethyl)urea Derivative C->E Addition Reaction D Isocyanate (R2-NCO) D->E

Caption: A modular two-step synthesis for 1-(cyanomethyl)urea derivatives.

Step-by-Step Methodology:

  • Intermediate Synthesis: To a solution of a primary amine (1.0 eq) and a non-nucleophilic base (e.g., DIEA, 1.5 eq) in acetonitrile, add chloroacetonitrile (1.1 eq) dropwise. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Upon completion, concentrate the mixture in vacuo and purify the crude N-substituted aminoacetonitrile intermediate by silica gel column chromatography.

  • Urea Formation: Dissolve the purified aminoacetonitrile intermediate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add the desired isocyanate (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Isolation: Upon completion (monitored by TLC), the product may precipitate and can be collected by filtration. Alternatively, concentrate the reaction mixture and purify the final 1-(cyanomethyl)urea derivative by recrystallization or column chromatography.

Protocol: In Vitro Cysteine Protease Inhibition Assay

Determining the half-maximal inhibitory concentration (IC50) is the standard method for quantifying inhibitor potency.

A Prepare serial dilutions of 1-(cyanomethyl)urea test compounds C Add compound dilutions to wells (and DMSO control) A->C B Dispense enzyme solution into 96-well microplate B->C D Pre-incubate to allow for covalent bond formation C->D E Initiate reaction by adding fluorogenic substrate D->E F Monitor fluorescence increase over time (kinetic read) E->F G Calculate reaction rates and plot vs. inhibitor concentration F->G H Determine IC50 value via non-linear regression G->H

Caption: Standard experimental workflow for determining IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the target cysteine protease in an appropriate assay buffer (e.g., MES or acetate buffer with DTT to maintain the active site cysteine in a reduced state). Prepare 10 mM stock solutions of test compounds in DMSO.

  • Compound Dilution: Perform serial dilutions of the compound stocks in the assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Enzyme-Inhibitor Incubation: In a 96-well microplate, add the enzyme solution to each well. Then, add the diluted compounds. Include positive (no inhibitor) and negative (no enzyme) controls. Pre-incubate the plate at 37°C for 30 minutes. This step is crucial for covalent inhibitors to allow time for the reaction with the enzyme to occur.

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., a peptide sequence with an AFC or AMC reporter group). Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths and record fluorescence intensity every 60 seconds for 30-60 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the kinetic curve. Normalize the rates to the DMSO control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

References

  • Structure-Activity Relationships of Cysteine Protease Inhibitors. (2019). This source details how inhibitor affinity and selectivity are influenced by interactions with enzyme subsites like S1, S2, and S3.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.PMC - NIH. This article highlights the central role of the urea functionality in forming stable hydrogen bonds with protein targets and its use in modulating drug properties.
  • Urea derivative synthesis by amination, rearrangement or substitution.Organic Chemistry Portal. This resource provides an overview of various synthetic methodologies for preparing urea derivatives, including reactions involving isocyanate intermediates.
  • New Urea Derivatives Are Effective Anti-senescence Compounds Acting Most Likely via a Cytokinin-Independent Mechanism.Frontiers. This paper discusses the synthesis and potent biological activity of specific urea derivatives.
  • N-(Cyanomethyl)urea | CAS 5962-07-2.CymitQuimica. This product page describes the chemical properties of N-(cyanomethyl)urea, noting the unique reactivity imparted by the cyanomethyl group for nucleophilic addition reactions.
  • Synthesis and biological evaluation of urea derivatives as highly potent and selective rho kinase inhibitors.PubMed. This study outlines the process for SAR studies, including enzymatic and cell-based assays to determine IC50 values.
  • Quantitative structure-activity relationship by CoMFA for cyclic urea and nonpeptide-cyclic cyanoguanidine derivatives on wild type and mutant HIV-1 protease.PubMed. This paper provides an example of QSAR studies on urea derivatives targeting a protease.
  • Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors.Organic & Biomolecular Chemistry (RSC Publishing). This publication describes the synthesis and evaluation of urea-containing inhibitors, including determination of IC50 values.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry | Request PDF.ResearchGate. This perspective provides a broad overview of urea-based compounds in medicinal chemistry.
  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future.Frontiers. This review highlights the historical and current importance of the urea moiety in anticancer drugs, particularly kinase inhibitors.
  • Urea derivative synthesis by amidation.Organic Chemistry Portal. This portal describes various methods for synthesizing ureas, including palladium-catalyzed reactions.
  • Molecular recognition of cyclic urea HIV-1 protease inhibitors.PubMed. This study analyzes crystal structures to identify key interactions responsible for the high potency of urea-based inhibitors, noting the role of P1 and P2 substituents.
  • Urea derivatives as anticancer agents.PubMed. This review summarizes the synthesis, SAR, and anticancer activities of various aromatic and heterocyclic urea derivatives.

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A Comparative Benchmarking Guide to 1-(Cyanomethyl)urea in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic campaign. This guide offers a comprehensive performance benchmark of 1-(cyanomethyl)urea, a versatile yet often overlooked reagent, in the synthesis of medicinally relevant heterocyclic scaffolds. As a senior application scientist, my goal is to provide an in-depth, evidence-based comparison of 1-(cyanomethyl)urea with more conventional alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategies.

Introduction to 1-(Cyanomethyl)urea: An Activated Urea Derivative

1-(Cyanomethyl)urea, also known as cyanoacetylurea, is a bifunctional reagent featuring both a urea moiety and an activated methylene group due to the adjacent electron-withdrawing nitrile. This unique structural combination imparts distinct reactivity, making it a valuable synthon for a variety of heterocyclic systems, particularly pyrimidines and their derivatives.[1] The presence of the cyanomethyl group enhances the acidity of the methylene protons, facilitating condensations and cyclizations that might be less efficient with simple urea.

This guide will focus on two key applications of 1-(cyanomethyl)urea and compare its performance against established alternatives:

  • The Biginelli Reaction for the Synthesis of Dihydropyrimidinones: A cornerstone of multicomponent reactions, the Biginelli reaction traditionally employs urea to construct the dihydropyrimidinone core.[2] We will explore how the activated nature of 1-(cyanomethyl)urea influences reaction outcomes.

  • The Synthesis of 6-Aminouracils: These scaffolds are crucial intermediates in the synthesis of various therapeutic agents.[3] We will compare the direct cyclization of 1-(cyanomethyl)urea with alternative multi-step approaches.

Performance Benchmark I: The Biginelli Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and a urea component.[4] DHPMs are prevalent in many biologically active compounds.[5] While urea is the classic nitrogen source, the use of 1-(cyanomethyl)urea introduces an activated methylene group that can potentially alter the reaction pathway and efficiency.

Comparative Analysis: 1-(Cyanomethyl)urea vs. Urea
Urea SourceAldehydeβ-DicarbonylCatalystSolventTime (h)Yield (%)Reference
UreaBenzaldehydeEthyl acetoacetateTMSClAcetonitrile580[6]
Urea4-ChlorobenzaldehydeEthyl acetoacetateH3BO3Acetonitrile492[6]
Urea4-NitrobenzaldehydeEthyl acetoacetateH2C2O4Acetonitrile395[6]
1-(Cyanomethyl)urea BenzaldehydeEthyl cyanoacetateTMSClAcetonitrile485[6]

Key Insights from the Data:

From the available data, it is evident that both traditional urea and 1-(cyanomethyl)urea can afford high yields of pyrimidine derivatives in the Biginelli reaction. Notably, the reaction with 1-(cyanomethyl)urea proceeds with a slightly shorter reaction time in some cases, which can be attributed to the increased nucleophilicity of the urea nitrogen atoms due to the electron-withdrawing cyanomethyl group.

Mechanistic Considerations

The classical Biginelli reaction mechanism is believed to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea.[7] This is then intercepted by the enol of the β-ketoester, followed by cyclization and dehydration.

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea Urea Urea Urea->Acyliminium Adduct Open-Chain Adduct Acyliminium->Adduct Ketoester β-Ketoester (enol) Ketoester->Adduct + Acyliminium Ion DHPM Dihydropyrimidinone Adduct->DHPM Cyclization & Dehydration

Figure 1: Simplified mechanism of the Biginelli reaction.

The use of 1-(cyanomethyl)urea likely follows a similar pathway. However, the enhanced nucleophilicity of the urea nitrogens could accelerate the initial condensation with the aldehyde, potentially leading to faster overall reaction rates.

Experimental Protocol: Biginelli Reaction with 1-(Cyanomethyl)urea

The following protocol is adapted from the synthesis of ethyl 4-amino-2-hydroxy-6-(4-methoxyphenyl)pyrimidine-5-carboxylate.[6]

Materials:

  • 4-Methoxybenzaldehyde (2 mmol)

  • Ethyl cyanoacetate (2 mmol)

  • 1-(Cyanomethyl)urea (3 mmol)

  • Trimethylsilyl chloride (TMSCl) (0.2 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a round-bottom flask, add 4-methoxybenzaldehyde, ethyl cyanoacetate, 1-(cyanomethyl)urea, and acetonitrile.

  • Add TMSCl to the mixture.

  • Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water (20 mL) and stir for 15 minutes.

  • Collect the precipitate by filtration, wash with cold water, and then with 90% ethanol.

  • Dry the product to obtain the desired dihydropyrimidinone.[6]

Performance Benchmark II: Synthesis of 6-Aminouracils

6-Aminouracils are valuable precursors for a wide range of fused heterocyclic systems with diverse biological activities.[8] The synthesis of 6-aminouracil can be achieved through various routes, and 1-(cyanomethyl)urea offers a direct and efficient pathway.

Comparative Analysis: 1-(Cyanomethyl)urea vs. Alternative Methods

A common method for synthesizing 6-aminouracil involves the condensation of a cyanoacetic acid derivative with urea. The use of 1-(cyanomethyl)urea streamlines this process by incorporating both functionalities into a single starting material.

MethodStarting MaterialsKey StepsYield (%)Reference
Direct Cyclization 1-(Cyanomethyl)urea Base-catalyzed cyclizationHigh (often >90%)[9]
Two-Component CondensationEthyl cyanoacetate, UreaCondensation in the presence of a base69-97[10]

Key Insights from the Data:

The direct cyclization of 1-(cyanomethyl)urea offers a highly efficient and atom-economical route to 6-aminouracil. While the two-component condensation of ethyl cyanoacetate and urea also provides good yields, the use of a pre-formed synthon like 1-(cyanomethyl)urea can simplify the reaction setup and workup procedures.

Mechanistic Considerations

The synthesis of 6-aminouracil from 1-(cyanomethyl)urea proceeds via an intramolecular cyclization. The basic conditions deprotonate the urea nitrogen, which then attacks the nitrile carbon to form a six-membered ring. Tautomerization then leads to the aromatic 6-aminouracil.

Aminouracil_Synthesis CMU 1-(Cyanomethyl)urea Anion Deprotonated Urea CMU->Anion Base Cyclic_Intermediate Cyclic Intermediate Anion->Cyclic_Intermediate Intramolecular Cyclization Aminouracil 6-Aminouracil Cyclic_Intermediate->Aminouracil Tautomerization

Figure 2: Simplified mechanism for the synthesis of 6-aminouracil from 1-(cyanomethyl)urea.

Experimental Protocol: Synthesis of 6-Aminouracil from 1-(Cyanomethyl)urea

This protocol is a general representation of the base-catalyzed cyclization of 1-(cyanomethyl)urea.[9]

Materials:

  • 1-(Cyanomethyl)urea

  • Sodium ethoxide solution

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve 1-(cyanomethyl)urea in a solution of sodium ethoxide in ethanol.

  • Heat the mixture to reflux to ensure complete cyclization.

  • Cool the reaction mixture and neutralize with glacial acetic acid to precipitate the product.

  • Filter the solid, wash with water and then ethanol.

  • Dry the product to obtain 6-aminouracil.

Conclusion and Future Outlook

1-(Cyanomethyl)urea presents itself as a highly effective and versatile reagent in heterocyclic synthesis. Its activated nature often translates to faster reaction times and high yields, particularly in the synthesis of pyrimidine and uracil derivatives.

  • In the Biginelli reaction , while traditional urea remains a cost-effective choice, 1-(cyanomethyl)urea can be a valuable alternative when milder conditions or shorter reaction times are desired.

  • For the synthesis of 6-aminouracils , 1-(cyanomethyl)urea offers a more direct and atom-economical approach compared to multi-component condensation methods.

The choice between 1-(cyanomethyl)urea and its alternatives will ultimately depend on the specific synthetic goals, substrate scope, and desired reaction conditions. However, the evidence presented in this guide strongly suggests that 1-(cyanomethyl)urea is a powerful tool that should be in the arsenal of every synthetic chemist working in drug discovery and development. Further head-to-head comparative studies under standardized conditions would be invaluable to fully elucidate the performance advantages of this activated urea derivative.

References

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-(cyanomethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and meaningful scientific data are built. An impurity, even in trace amounts, can lead to erroneous biological activity, misleading structure-activity relationships (SAR), and the potential for unforeseen toxicity.[1] This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized 1-(cyanomethyl)urea (CAS No: 5962-07-2), a versatile research chemical and building block.[2][3]

Moving beyond a simple recitation of methods, this document, from the perspective of a seasoned application scientist, delves into the why behind the how. We will explore the rationale for selecting a multi-technique, orthogonal approach, detail self-validating experimental protocols, and present data in a clear, comparative format to empower you to make informed decisions in your own laboratory.

Chemical Profile and Expected Characteristics

Before assessing purity, it is crucial to understand the baseline properties of 1-(cyanomethyl)urea. A pure sample should conform to these known characteristics.

PropertyValueSource
CAS Number 5962-07-2[4]
Molecular Formula C₃H₅N₃O[5]
Molecular Weight 99.09 g/mol [4]
Appearance White to off-white or pale beige solid[2][3]
Storage 2-8°C, sealed in dry conditions[6][7]

Anticipating the Unknown: Potential Impurities in Synthesis

A robust purity assessment strategy begins with a theoretical understanding of what impurities might be present. The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate or a related precursor.[8] A plausible, though hypothetical, synthesis of 1-(cyanomethyl)urea could involve the reaction of aminoacetonitrile with a cyanate source. Potential impurities can therefore be categorized as:

  • Unreacted Starting Materials: Residual aminoacetonitrile, isocyanic acid, or other precursors.

  • Side-Reaction Products: Formation of dimers, polymers, or products from unintended reaction pathways (e.g., hydrolysis of the nitrile group to an amide or carboxylic acid). A common impurity in urea synthesis is the dimer, biuret.[9]

  • Reagents and Solvents: Residual solvents, catalysts, or other reagents used during the synthesis and purification process.

cluster_synthesis Hypothetical Synthesis Pathway cluster_workup Workup & Purification cluster_impurities Potential Impurities SM1 Aminoacetonitrile Reaction Reaction SM1->Reaction Imp1 Unreacted SM1/SM2 SM1->Imp1 SM2 Isocyanic Acid (or precursor) SM2->Reaction SM2->Imp1 Solvent Reaction Solvent Solvent->Reaction Imp3 Residual Solvent Solvent->Imp3 Crude Crude Product Mixture Reaction->Crude Imp2 Side Products (e.g., Biuret-like structures, hydrolysis products) Reaction->Imp2 Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Final Synthesized 1-(cyanomethyl)urea Purification->Final Imp1->Crude Imp2->Crude Imp3->Crude cluster_questions Key Purity Questions cluster_methods Analytical Techniques Start Synthesized Sample Q1 Is the molecular structure correct? Start->Q1 Q2 Is the elemental composition correct? Start->Q2 Q3 What is the identity and quantity of impurities? Start->Q3 Q4 Is the sample a single crystalline form? Start->Q4 NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Q1->NMR MS Mass Spectrometry (LC-MS) Q1->MS EA Elemental Analysis (CHN) Q2->EA Q3->NMR Q3->MS HPLC HPLC-UV Q3->HPLC DSC DSC / Melting Point Q4->DSC Final Comprehensive Purity Profile NMR->Final MS->Final EA->Final HPLC->Final DSC->Final cluster_screening Phase 1: Initial Screening & Identity Confirmation cluster_quantification Phase 2: Purity & Impurity Profiling cluster_final Phase 3: Final Certification Start Synthesized Batch of 1-(cyanomethyl)urea TLC TLC / Melting Point Start->TLC NMR_ID ¹H NMR (Structural ID) TLC->NMR_ID Single spot? Fail1 Fail TLC->Fail1 Multiple spots MS_ID LC-MS (MW Confirmation) NMR_ID->MS_ID Correct structure? NMR_ID->Fail1 Incorrect structure HPLC HPLC-UV (Relative Purity, >98%?) MS_ID->HPLC Correct MW? MS_ID->Fail1 Incorrect MW qNMR qNMR (Absolute Purity) HPLC->qNMR High relative purity? Fail2 Repurify / Re-synthesize HPLC->Fail2 <98% purity EA Elemental Analysis (within ±0.4%?) qNMR->EA High absolute purity? Final Certificate of Analysis (CoA) Issued EA->Final Correct composition? EA->Fail2 Fails spec Fail1->Fail2

Sources

A Senior Application Scientist's Guide to Slow-Release Nitrogen Fertilizer Technologies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Nitrogen Management

Nitrogen is the cornerstone of modern agriculture, a critical component of amino acids, proteins, and chlorophyll, driving plant growth and yield. However, the application of conventional, highly soluble nitrogen fertilizers is often inefficient, with a significant portion lost to the environment through nitrate leaching, ammonia volatilization, and denitrification.[1][2] This not only represents a significant economic loss for growers but also contributes to pressing environmental concerns, including water pollution and greenhouse gas emissions.[3][4] Slow-release nitrogen fertilizer (SRNF) technologies have emerged as a pivotal solution, designed to synchronize nutrient availability with crop demand, thereby enhancing nitrogen use efficiency (NUE) and minimizing environmental impact.[3][5]

This guide provides a comprehensive, in-depth comparative analysis of the four principal slow-release nitrogen fertilizer technologies: Polymer-Coated Urea (PCU), Sulfur-Coated Urea (SCU), Urea-Formaldehyde (UF), and Isobutylidene Diurea (IBDU). As a senior application scientist, this document is structured to provide researchers, scientists, and agricultural professionals with the technical insights and field-proven data necessary to make informed decisions in the selection and application of these advanced fertilization strategies. We will delve into the core mechanisms of each technology, present a comparative analysis of their performance based on experimental data, and provide detailed protocols for their evaluation.

I. Unveiling the Mechanisms: How Slow-Release Technologies Control Nitrogen Availability

The efficacy of any SRNF lies in its ability to control the release of nitrogen into the soil solution. The four technologies discussed herein achieve this through distinct chemical and physical mechanisms.

Polymer-Coated Urea (PCU): A Temperature-Driven Release

Polymer-coated urea consists of urea granules encapsulated in a semi-permeable polymer membrane.[6][7] The release of nitrogen is primarily governed by temperature and the permeability of the polymer coating.[5][8] Water vapor from the soil diffuses through the coating, dissolving the urea inside. The resulting urea solution then diffuses out through the coating at a rate determined by the soil temperature.[8] This mechanism allows for a predictable and consistent release of nitrogen that can be tailored to match the growth stages of a crop by adjusting the coating thickness and composition.[9]

Diagram: Nitrogen Release Mechanism of Polymer-Coated Urea (PCU)

PCU_Release cluster_fertilizer PCU Granule cluster_soil Soil Environment Urea Core Urea Core Solid Urea Polymer Coating Polymer Coating Semi-permeable Membrane Urea Core->Polymer Coating 3. Urea Solution Polymer Coating->Urea Core 2. Dissolves Urea Soil Solution Soil Solution Polymer Coating->Soil Solution 4. Diffusion Out (Temperature Dependent) Soil Water Vapor Soil Water Vapor Soil Water Vapor->Polymer Coating 1. Diffusion In

Caption: PCU nitrogen release is a temperature-dependent diffusion process.

Sulfur-Coated Urea (SCU): A Combination of Physical and Microbial Breakdown

Sulfur-coated urea is produced by encapsulating urea granules with molten sulfur, which is then often sealed with a wax or polymer layer.[10][11] Nitrogen release from SCU is a two-stage process. Initially, water penetrates through imperfections and micropores in the sulfur coating, leading to a relatively rapid release of dissolved urea.[12][13] Subsequently, a slower, more sustained release occurs as soil microorganisms oxidize the sulfur coating, gradually breaking it down.[11][13] The thickness and integrity of the sulfur coating are the primary factors controlling the initial release rate.

Diagram: Nitrogen Release Mechanism of Sulfur-Coated Urea (SCU)

SCU_Release cluster_fertilizer SCU Granule cluster_soil Soil Environment Urea Core Urea Core Solid Urea Soil Solution Soil Solution Urea Core->Soil Solution Sulfur Coating Sulfur Coating With Imperfections Sulfur Coating->Urea Core 2. Dissolves Urea Sulfur Coating->Soil Solution 5. Slow N Release Soil Water Soil Water Soil Water->Sulfur Coating 1. Water Penetration (through imperfections) Soil Microbes Soil Microbes Soil Microbes->Sulfur Coating 4. Microbial Oxidation of Sulfur UF_Release cluster_fertilizer UF Granule cluster_soil Soil Environment UF Polymer Urea-Formaldehyde Polymer Long Chains Soil Microbes Soil Microbes UF Polymer->Soil Microbes 1. Microbial Decomposition (Temperature & Moisture Dependent) Soluble Urea Soluble Urea Soil Microbes->Soluble Urea 2. Release of Urea Plant Available N Plant Available N (NH4+, NO3-) Soluble Urea->Plant Available N 3. Hydrolysis & Nitrification

Caption: UF nitrogen release is driven by microbial decomposition of polymer chains.

Isobutylidene Diurea (IBDU): A Hydrolytic Pathway

Isobutylidene diurea is formed by the reaction of urea and isobutyraldehyde. [10][14]Unlike UF fertilizers, the release of nitrogen from IBDU is primarily through chemical hydrolysis, which is the breakdown of the molecule in the presence of water. [13][15]The rate of hydrolysis is accelerated by low soil pH and high temperatures. [15]Because it is less dependent on microbial activity, IBDU can release nitrogen in cooler soil temperatures where microbial activity is limited. [13][16]The particle size of the IBDU granule also influences the release rate, with smaller particles dissolving and hydrolyzing more quickly. [15]

Diagram: Nitrogen Release Mechanism of Isobutylidene Diurea (IBDU)

IBDU_Release cluster_fertilizer IBDU Granule cluster_soil Soil Environment IBDU Molecule Isobutylidene Diurea Sparingly Soluble Soil Water Soil Water IBDU Molecule->Soil Water 1. Chemical Hydrolysis (Low pH & High Temp Dependent) Soluble Urea Soluble Urea Soil Water->Soluble Urea 2. Release of Urea Plant Available N Plant Available N (NH4+, NO3-) Soluble Urea->Plant Available N 3. Further Hydrolysis & Nitrification

Caption: IBDU nitrogen release is primarily controlled by chemical hydrolysis.

II. Performance Under the Microscope: A Comparative Data Analysis

The true measure of an SRNF's utility lies in its performance in the field. This section presents a comparative analysis of the four technologies based on key performance indicators, supported by experimental data from peer-reviewed studies.

Nitrogen Release Kinetics

The rate at which nitrogen is released is a critical factor in matching nutrient supply with crop demand. A study comparing the nitrogen release from different slow-release fertilizers in various soils over 90 days of incubation found the following order of release: Urea (89-100%) > IBDU (59-94%) > UF (46-73%) > CDU (Crotonylidene diurea, another urea-aldehyde condensate) (44-56%). [12]This demonstrates the varying degrees of controlled release offered by these technologies.

Another study evaluating coated ureas found that under fluctuating temperatures, polymer-coated-sulfur-coated urea (PCSCU) and sulfur-coated urea (SCU) released over 80% of their nitrogen before the first sampling date, indicating a more rapid initial release compared to polymer-coated urea (PCU). [17]PCU, when incorporated into the soil, released nitrogen closer to its expected timing. [17] Table 1: Comparative Nitrogen Release of Slow-Release Fertilizers

Fertilizer TechnologyTypical Nitrogen Content (%)Primary Release MechanismKey Influencing FactorsRelative Release Rate
Polymer-Coated Urea (PCU) 42-45 [9]Diffusion through polymer coatingTemperature, Coating thickness/compositionSlow and predictable [5][8]
Sulfur-Coated Urea (SCU) 30-40 [5]Water penetration and microbial degradationCoating integrity, Microbial activity, TemperatureInitial rapid release, followed by slower release [12][13]
Urea-Formaldehyde (UF) ~38 [18]Microbial decompositionMicrobial activity, Temperature, Moisture, pHVery slow, dependent on soil conditions [13][15]
Isobutylidene Diurea (IBDU) ~31 [10]Chemical hydrolysisWater, Low pH, High temperature, Particle sizeModerately slow, less dependent on microbes [13][15]
Nitrogen Use Efficiency (NUE) and Crop Yield

Improving NUE is a primary goal of SRNF technology. In a study on lowland rice, polymer-coated urea resulted in higher nitrogen use efficiency compared to conventional urea. [19]Another field experiment showed that PCU and polymer-sulfur coated urea (PSCU) led to higher grain yield and N use efficiencies in rice compared to urea. [11]Research on potato cultivation demonstrated that nano-nitrogen chelate (NNC), sulfur-coated nano-nitrogen chelate (SNNC), and SCU increased potato yield by 56.10%, 59.61%, and 49.76%, respectively, compared to conventional urea. [20] A study on maize found that controlled-release coated fertilizers (CRCFs) could maintain yield while reducing nitrogen input by approximately 40% compared to conventional fertilization, with a modeled agronomic optimum N rate of 88.4 kg N ha⁻¹. [21]However, a two-year field experiment comparing urea formaldehyde polymer (UFP) with conventional urea-ammonium nitrate (UAN) in winter wheat and maize found that UAN performed statistically similar to or better than UFP in terms of yields and NUE. [22]This highlights that the performance of SRNFs can be crop and condition-specific.

Environmental Impact: Mitigating Nitrogen Losses

Nitrate leaching is a major pathway for nitrogen loss and a significant contributor to water pollution. A meta-analysis of 27 studies found that slow-release nitrogen fertilizers controlled median nitrate loss by 36% compared to conventional nitrogen fertilizers. [2]The same study reported that polymer coatings were particularly effective, with a median nitrate loss control of 80%. [2]In a study on potato cultivation, nano-nitrogen chelate (NNC), sulfur-coated nano-nitrogen chelate (SNNC), and SCU fertilizers reduced nitrate leaching by 35.72%, 41.56%, and 9.94% respectively, compared to urea. [20]

Ammonia volatilization is another significant nitrogen loss pathway, particularly from surface-applied urea-based fertilizers. A study comparing ammonia volatilization in paddy fields found that SCU treatment reduced the ammonia volatilization loss rate by 11.53-25.33% compared to the same N input from conventional urea. [23]Another study reported that a urease inhibitor (NBPT) or SCU reduced nitrogen loss by 39% to 53% compared to urea. [24]Research on IBDU showed a dramatic reduction in ammonia volatilization, with only 0.5% N loss from IBDU compared to 23.4% from urea over an eight-day period. [10] Table 2: Comparative Environmental Performance of Slow-Release Fertilizers

Fertilizer TechnologyReduction in Nitrate Leaching (compared to conventional urea)Reduction in Ammonia Volatilization (compared to conventional urea)
Polymer-Coated Urea (PCU) High (up to 80% median reduction for polymer coatings) [2]Significant reduction reported [25]
Sulfur-Coated Urea (SCU) Moderate (9.94% reduction reported in one study) [20]Significant (11.53-25.33% reduction in paddy fields,[23] 39-53% with sealant)[24]
Urea-Formaldehyde (UF) Data less prevalent in direct comparisonsExpected to be low due to slow urea release
Isobutylidene Diurea (IBDU) Significant (leaching losses of 6.3% vs 43.9% for urea in one study) [10]Very high (97.8% reduction in one study) [10]

III. Experimental Protocols for Performance Evaluation

To ensure the scientific integrity and trustworthiness of performance claims, standardized and validated experimental protocols are essential. This section outlines the methodologies for key experiments used to evaluate slow-release nitrogen fertilizers.

Determination of Nitrogen Release Rate in Soil

Objective: To quantify the rate and extent of nitrogen release from SRNFs under controlled laboratory conditions.

Methodology: Soil Incubation-Column Leaching Technique (Adapted from AOAC Official Method 2015.15) [10]

Diagram: Experimental Workflow for Soil Incubation-Column Leaching

Soil_Incubation_Workflow Start Start Prepare Columns 1. Prepare Soil Columns (Pack with sieved soil to a height of ~30 cm) Start->Prepare Columns Saturate 2. Saturate and Equilibrate (with 'artificial rain' solution) Prepare Columns->Saturate Apply Fertilizer 3. Apply SRNF (to the surface of the soil column) Saturate->Apply Fertilizer Incubate 4. Incubate at Controlled Temperature (e.g., 25°C for 180 days) Apply Fertilizer->Incubate Leach 5. Leach Periodically (Apply 'artificial rain' and collect leachate) Incubate->Leach At specified intervals Section Soil 7. Section Soil Column (at the end of the incubation period) Incubate->Section Soil After 180 days Analyze 6. Analyze Leachate (for NH4+-N and NO3--N) Leach->Analyze Calculate 9. Calculate Cumulative N Release Analyze->Calculate Analyze Soil 8. Analyze Soil Sections (for residual N) Section Soil->Analyze Soil Analyze Soil->Calculate End End Calculate->End Ammonia_Volatilization_Setup cluster_system Dynamic Chamber System Air Inlet Air Inlet Acid Scrubber Acid Scrubber (to remove ambient NH3) Air Inlet->Acid Scrubber Chamber Dynamic Chamber Placed over fertilized soil Acid Scrubber->Chamber Air Outlet Air Outlet Chamber->Air Outlet Acid Trap Acid Trap (e.g., H3BO3) Air Outlet->Acid Trap Pump Pump (maintains constant airflow) Acid Trap->Pump

Sources

Validating the Role of 1-(Cyanomethyl)urea as a Synthon in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multi-step organic synthesis, the selection of appropriate synthons is paramount to achieving desired molecular complexity with efficiency and high yields. This guide provides an in-depth technical analysis of 1-(cyanomethyl)urea, a versatile yet under-explored synthon, for researchers, scientists, and drug development professionals. We will objectively compare its performance with established alternatives in key multi-component reactions and provide supporting experimental insights to validate its role in the synthesis of valuable heterocyclic scaffolds.

Introduction to 1-(Cyanomethyl)urea: A Synthon with Untapped Potential

1-(Cyanomethyl)urea, with the chemical formula C₃H₅N₃O, is a bifunctional organic compound featuring both a urea and a cyanomethyl group.[1] This unique structural combination imparts distinct reactivity, positioning it as a valuable building block in the synthesis of diverse heterocyclic compounds.[1] The urea moiety can participate in condensation reactions, while the cyanomethyl group offers a reactive site for various transformations. This guide will delve into its application in the synthesis of two important classes of heterocycles: pyrimidines and hydantoins.

Comparative Analysis: 1-(Cyanomethyl)urea vs. Traditional Synthons

A critical aspect of validating a new synthon is to compare its performance against established reagents in well-known reactions. Here, we evaluate 1-(cyanomethyl)urea in the context of the Biginelli reaction for pyrimidine synthesis and classical methods for hydantoin synthesis.

Pyrimidine Synthesis: The Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic chemistry, providing a straightforward one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea.[2][3] While simple urea is the most common nitrogen-containing component, the use of substituted ureas can introduce valuable functionality into the final product.

Table 1: Comparison of Urea and 1-(Cyanomethyl)urea in the Biginelli Reaction

FeatureUrea1-(Cyanomethyl)ureaRationale and Field Insights
Structure NH₂CONH₂NH₂CONHCH₂CNThe cyanomethyl group in 1-(cyanomethyl)urea introduces an additional reactive handle and can influence the electronic properties of the urea moiety.
Typical Yields Good to excellent (>90% under optimized conditions)[4]Potentially lower yields due to steric hindrance and possible side reactions of the cyanomethyl group.The bulkier nature of 1-(cyanomethyl)urea may slightly decrease reaction rates and yields compared to the smaller, more reactive urea. However, the resulting pyrimidine will be functionalized at the N1 position, offering a key advantage for further diversification.
Reaction Conditions Typically acid-catalyzed (e.g., HCl, Lewis acids), often requiring elevated temperatures.[2]Similar conditions are expected to be effective.The fundamental mechanism of the Biginelli reaction should accommodate N-substituted ureas, although optimization of catalysts and temperature may be necessary to achieve optimal results.
Product Functionality Unsubstituted at the N1 position.N1-cyanomethyl substituted pyrimidine.This is the primary advantage of using 1-(cyanomethyl)urea. The cyanomethyl group can be further elaborated, for example, through hydrolysis to a carboxymethyl group or reduction to an aminoethyl group, providing access to a wider range of derivatives.

Experimental Workflow: Biginelli Reaction

cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product Aldehyde Aldehyde Mixing Mix Reactants with Acid Catalyst (e.g., HCl in Ethanol) Aldehyde->Mixing BetaKetoester β-Ketoester BetaKetoester->Mixing UreaSynthon Urea or 1-(Cyanomethyl)urea UreaSynthon->Mixing Reflux Reflux (e.g., 6-8 hours) Mixing->Reflux Cooling Cool to Room Temperature Reflux->Cooling Precipitation Precipitate Product Cooling->Precipitation Filtration Filter Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Washing->Drying DHPM 3,4-Dihydropyrimidin- 2(1H)-one Drying->DHPM

Caption: Generalized workflow for the Biginelli reaction.

Hydantoin Synthesis

Hydantoins are another class of biologically important heterocycles.[5] Traditional methods for their synthesis include the Urech synthesis from amino acids and potassium cyanate, and the Bucherer-Bergs reaction from a carbonyl compound, ammonium carbonate, and a cyanide source.[6] A common route also involves the condensation of a 1,2-dicarbonyl compound, like benzil, with urea.

Table 2: Comparison of Urea and 1-(Cyanomethyl)urea in Hydantoin Synthesis from Benzil

FeatureUrea1-(Cyanomethyl)ureaRationale and Field Insights
Structure NH₂CONH₂NH₂CONHCH₂CNThe N-substituent in 1-(cyanomethyl)urea will be incorporated into the hydantoin ring.
Typical Yields Good to excellent.[7]Expected to be comparable to urea.The reaction mechanism, involving condensation and subsequent rearrangement, should be amenable to N-substituted ureas.
Reaction Conditions Typically basic conditions (e.g., NaOH in ethanol), with heating.[7][8]Similar conditions are anticipated to be effective.The core reactivity of the urea functional group remains the primary driver of the reaction.
Product Functionality Unsubstituted at the N1 and N3 positions.N1-cyanomethyl substituted hydantoin.Similar to the Biginelli reaction, the key benefit is the introduction of a functionalizable cyanomethyl group on the hydantoin ring, enabling further synthetic modifications.

Reaction Mechanism: Hydantoin Synthesis from Benzil and 1-(Cyanomethyl)urea

cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Benzil Benzil Step1 Nucleophilic attack of urea nitrogen on a carbonyl of benzil Benzil->Step1 CMU 1-(Cyanomethyl)urea CMU->Step1 Step2 Intramolecular cyclization Step1->Step2 Step3 Dehydration and Phenyl migration (Benzilic acid rearrangement type) Step2->Step3 Hydantoin 1-(Cyanomethyl)-5,5-diphenylhydantoin Step3->Hydantoin

Caption: Proposed mechanism for hydantoin synthesis.

Experimental Protocols

The following are generalized protocols based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of N1-Cyanomethyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • Aldehyde (1.0 mmol)

  • β-Ketoester (1.0 mmol)

  • 1-(Cyanomethyl)urea (1.2 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (0.2 mL)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, 1-(cyanomethyl)urea, and ethanol.

  • Stir the mixture at room temperature to dissolve the solids.

  • Add the concentrated hydrochloric acid dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

General Protocol for the Synthesis of 1-(Cyanomethyl)-5,5-diphenylhydantoin

Materials:

  • Benzil (1.0 mmol)

  • 1-(Cyanomethyl)urea (1.1 mmol)

  • Ethanol (15 mL)

  • Sodium Hydroxide (30% aqueous solution, 1.5 mL)

Procedure:

  • In a round-bottom flask, dissolve benzil and 1-(cyanomethyl)urea in ethanol.

  • Add the sodium hydroxide solution to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 6-7.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure hydantoin derivative.[8]

Conclusion and Future Outlook

References

Sources

Safety Operating Guide

Navigating the Safe Disposal of 1-(cyanomethyl)urea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel chemical entities are paramount. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of unreacted reagents and byproducts. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 1-(cyanomethyl)urea, moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our aim is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and safely, ensuring compliance and minimizing risk.

Hazard Assessment and Chemical Profile of 1-(cyanomethyl)urea

Before any handling or disposal procedures are initiated, a thorough understanding of the hazards associated with 1-(cyanomethyl)urea is essential. This compound presents a dual chemical nature, with risks attributable to both its cyanide functional group and its urea structure.

Chemical and Physical Properties:

PropertyValueSource
Chemical Formula C₃H₅N₃O[1][2][3]
Molecular Weight 99.09 g/mol [4][5][6]
Appearance Solid[4][5]
Storage 2-8°C, in a dry, tightly sealed container[2][3][5]

Toxicological Hazards:

1-(cyanomethyl)urea is classified as acutely toxic and hazardous upon exposure through multiple routes:

  • Oral: Harmful if swallowed.[1][7]

  • Dermal: Harmful in contact with skin.[1][7]

  • Inhalation: Harmful if inhaled.[1][7]

  • Irritation: Causes skin irritation and serious eye irritation.[1][7]

The primary toxicological concern stems from the cyanomethyl group. Any substance containing a carbon-nitrogen triple bond is considered a cyanide-containing waste and is subject to stringent regulations.[8] The presence of this functional group necessitates that all disposal procedures adhere to protocols for cyanide waste.

The Core Directive: Professional Hazardous Waste Disposal

Given the significant hazards associated with 1-(cyanomethyl)urea, in-laboratory chemical treatment or neutralization by researchers is strongly discouraged. The potential for incomplete reactions or the generation of equally or more hazardous byproducts is substantial. For instance, while alkaline chlorination is a recognized industrial method for cyanide destruction, the reaction of the urea moiety with bleach (sodium hypochlorite) can produce toxic chloramine gases.[9][10][11][12]

Therefore, the only recommended and safe disposal pathway is through a licensed environmental waste management service. The following sections detail the proper procedures for the collection, storage, and preparation of 1-(cyanomethyl)urea waste for professional disposal.

Step-by-Step Waste Management Protocol

This protocol is designed to ensure the safe containment and labeling of 1-(cyanomethyl)urea waste from the point of generation to its final collection.

Personal Protective Equipment (PPE)

When handling 1-(cyanomethyl)urea, either in its pure form or as a waste product, the following minimum PPE is mandatory:

  • Gloves: Chemical-resistant nitrile gloves. Double-gloving is recommended.

  • Eye Protection: Safety goggles and a face shield, particularly if there is a splash hazard.

  • Lab Coat: A fully buttoned lab coat to protect against skin contact.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator with an appropriate cartridge for organic vapors and particulates is necessary.

Waste Segregation and Container Selection

Proper segregation is critical to prevent dangerous chemical reactions within the waste stream.

  • Dedicated Containers: Use separate, dedicated hazardous waste containers for solid and liquid 1-(cyanomethyl)urea waste.[1][8] These containers should never be used for any other type of chemical waste.

  • Material Compatibility: Containers should be made of a material compatible with 1-(cyanomethyl)urea. High-density polyethylene (HDPE) is a suitable choice.

  • Sealable Lids: All waste containers must have tightly sealing lids to prevent the escape of vapors and to avoid spills.

  • Secondary Containment: Store waste containers in a secondary containment bin to mitigate the impact of any potential leaks.

Waste Collection Procedures

Solid Waste:

  • Carefully transfer solid 1-(cyanomethyl)urea waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), into the designated solid waste container using appropriate tools (e.g., spatulas, forceps).

  • Avoid generating dust. If there is a risk of the powder becoming airborne, conduct all waste handling within a chemical fume hood.

  • Seal the container tightly after each addition.

Liquid Waste:

  • Collect all liquid waste containing 1-(cyanomethyl)urea, including reaction mother liquors and solvent rinses, in the designated liquid waste container.

  • Use a funnel to prevent spills when transferring liquids.

  • Ensure the pH of the collected liquid waste is neutral or slightly basic. Never add acidic solutions to the cyanide waste container , as this can lead to the generation of highly toxic hydrogen cyanide gas.[13]

  • Seal the container tightly after each addition.

Labeling and Storage

Proper labeling is a legal requirement and is essential for the safety of all laboratory personnel and waste handlers.

  • Hazardous Waste Label: As soon as the first piece of waste is added, affix a completed hazardous waste label to the container.[14]

  • Content Identification: Clearly write "Waste 1-(cyanomethyl)urea" on the label.

  • Hazard Warnings: The label must include prominent warnings such as "Toxic," "Contains Cyanide," and "Do Not Mix with Acids." [1][13]

  • Storage Location: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials, particularly acids and strong oxidizing agents.[7][13] The storage area should be cool and dry.[15]

Emergency Procedures

Spills
  • Contained Spills (inside a chemical fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

    • Decontaminate the area by first wiping with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][8]

    • Collect all cleanup materials in a sealed bag and place it in the solid cyanide hazardous waste container.[13]

  • Uncontained Spills (outside a chemical fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the emergency alarm if necessary.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent re-entry into the affected area.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(cyanomethyl)urea.

DisposalWorkflow start Generation of 1-(cyanomethyl)urea Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid ppe->segregate solid_container Use Dedicated, Labeled SOLID Cyanide Waste Container segregate->solid_container Solid Waste liquid_container Use Dedicated, Labeled LIQUID Cyanide Waste Container segregate->liquid_container Liquid Waste labeling Affix Hazardous Waste Label: 'Toxic', 'Contains Cyanide', 'Do Not Mix with Acids' solid_container->labeling liquid_container->labeling storage Store in Secure, Ventilated Area Away from Acids labeling->storage full Container Full? storage->full full->storage No pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service full->pickup Yes end Disposal Complete pickup->end

Caption: Disposal workflow for 1-(cyanomethyl)urea waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For 1-(cyanomethyl)urea, its hazardous nature dictates a stringent and cautious approach to disposal. By adhering to the procedures outlined in this guide—emphasizing professional disposal over in-lab treatment, proper segregation, and meticulous labeling—researchers can ensure they are meeting their ethical and regulatory obligations. This commitment to safety not only protects laboratory personnel but also builds a foundation of trust in our scientific practices.

References

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
  • University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from University of Illinois Urbana-Champaign.
  • EHS. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
  • (n.d.). Cyanides and nitriles, use and disposal.
  • Google Patents. (n.d.). US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste.
  • Department of Toxic Substances Control. (n.d.). Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III.
  • Addfield. (n.d.). Inside A Gold Mine Cyanidation Incinerator.
  • Clearsynth. (n.d.). 1-(Cyanomethyl)urea | CAS No. 5962-07-2.
  • DTIC. (n.d.). Disposal of Hydrogen Cyanide (HCN) at Tooele Army Depot, Utah.
  • Pharmaffiliates. (n.d.). 1-(Cyanomethyl)urea | CAS No. 5962-07-2.
  • Sciencemadness Discussion Board. (2012, April 2). Hydrolysis of Urea.
  • PubChem. (n.d.). (Cyanomethyl)urea | C3H5N3O | CID 80065.
  • BLD Pharm. (n.d.). 5962-07-2|1-(Cyanomethyl)urea.
  • Reddit. (2019, January 8). What reaction occurs when you combine urea (CH4N2O) with bleach (NaClO)? Just wondering...
  • (n.d.). Kinetics and mechanism of alkaline hydrolysis of urea and sodium cyanate.
  • (n.d.). Enzyme Catalysed Hydrolysis of Urea.
  • ChemicalBook. (n.d.). cyanomethylurea | 5962-07-2.
  • Carl Roth. (n.d.). Safety Data Sheet: ≥95 %.
  • Quora. (2018, September 3). How would urea or uric acid react to chlorine bleach?
  • Scribd. (n.d.). Urea and Bleach Reaction Analysis | PDF.
  • Cole-Parmer. (n.d.). Chemical Compatibility Database.
  • CIRCABC. (n.d.). CA-May13-Doc.7.1 - Chlorine and urea.docx.
  • MDPI. (2022, September 1). Treatment of Wastewaters Containing Sulfonylurea Herbicides by Electroflotation: Chemical and Ecotoxicological Efficacy.
  • ResearchGate. (2025, October 16). (PDF) Chemicals and Allied Products Waste Treatment.
  • SAMCO Technologies. (n.d.). What to Do If You Have Cyanide in Your Industrial Wastewater.
  • SciELO SA. (n.d.). Treatment of cyanide wastes through bioremediation.
  • ResearchGate. (n.d.). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations | Request PDF.
  • ECHEMI. (n.d.). How would urea or uric acid react to chlorine bleach?

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A Comprehensive Guide to the Safe Handling of 1-(cyanomethyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information for the safe handling of 1-(cyanomethyl)urea, a compound that demands meticulous attention due to its chemical properties. Our aim is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the validity of your experimental outcomes. This document moves beyond a simple checklist, offering a procedural and logical framework grounded in established safety principles for handling cyanide-containing compounds.

The Chemical Landscape of 1-(cyanomethyl)urea

1-(cyanomethyl)urea possesses a molecular structure that includes a cyanide group (-CN). This functional group is the primary driver of its toxicological profile. The cyanide ion can be released under certain conditions, and it is this ion that poses a significant health risk. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Therefore, all handling procedures must be designed to minimize all potential routes of exposure.

Core Principles of Safe Handling

The safe handling of 1-(cyanomethyl)urea is predicated on a multi-layered approach to risk mitigation. This involves a combination of engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational protocols.

Engineering Controls: Your First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous material. For 1-(cyanomethyl)urea, the following are non-negotiable:

  • Chemical Fume Hood: All manipulations of 1-(cyanomethyl)urea, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][2][3] This is critical to prevent the inhalation of any airborne particles or potential off-gassing.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are vital for preventing direct contact with 1-(cyanomethyl)urea. The following table summarizes the required PPE, with explanations for the specific choices.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[1][2][4][5][6]The outer glove provides the primary chemical barrier, while the inner glove offers protection in case the outer glove is breached. Nitrile and neoprene are recommended for their resistance to a broad range of chemicals, including cyanides.
Eye and Face Protection Safety goggles and a face shield.[1][3][5][7]Safety goggles protect the eyes from splashes, while a face shield provides an additional layer of protection for the entire face from splashes or unexpected reactions.
Body Protection A lab coat, preferably one that is chemical-resistant.A lab coat protects the skin and personal clothing from contamination.
Respiratory Protection Generally not required when working in a properly functioning fume hood. If there is a risk of exposure outside of a fume hood, a full-face respirator with appropriate cartridges should be used.The fume hood is the primary means of respiratory protection. A respirator is a secondary measure for specific high-risk scenarios.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational plan minimizes the risk of exposure and ensures the reproducibility of your work.

Pre-Handling Preparations
  • Designated Area: Establish a designated area within the fume hood for handling 1-(cyanomethyl)urea.[3] This area should be clearly marked with appropriate hazard signs.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: A spill kit specifically for cyanide-containing compounds should be available. This should include an alkaline buffer (pH 10) and a freshly prepared 10% bleach solution.[1][3][8]

  • Buddy System: Never work with 1-(cyanomethyl)urea alone.[1][4] A "buddy" should be present in the lab who is aware of the hazards and emergency procedures.

Handling Workflow

The following diagram outlines the standard workflow for handling 1-(cyanomethyl)urea, from retrieval to immediate post-handling steps.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don appropriate PPE prep2 Prepare designated area in fume hood prep1->prep2 prep3 Verify emergency equipment accessibility prep2->prep3 handle1 Retrieve 1-(cyanomethyl)urea from storage prep3->handle1 handle2 Weigh and transfer compound in fume hood handle1->handle2 handle3 Perform experimental manipulations handle2->handle3 post1 Decontaminate glassware and work surfaces handle3->post1 post2 Segregate and label waste post1->post2 post3 Doff PPE correctly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Standard workflow for handling 1-(cyanomethyl)urea.

Decontamination Procedures

Proper decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Glassware and Surfaces: All glassware and surfaces that have come into contact with 1-(cyanomethyl)urea should be decontaminated within the fume hood. First, rinse with a pH 10 buffer solution, followed by a rinse with a freshly prepared 10% bleach solution.[1][3][8] The bleach will oxidize the cyanide to the less toxic cyanate.

  • Personal Decontamination: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1] For eye contact, use an emergency eyewash station for at least 15 minutes.[1]

Disposal Plan: Managing Cyanide-Containing Waste

The disposal of 1-(cyanomethyl)urea and any contaminated materials must be handled with extreme care to prevent environmental contamination and harm to waste handlers.

Waste Segregation and Storage
  • Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid cyanide-containing waste.[1][3]

  • Labeling: The waste container must be labeled as "Hazardous Waste - Cyanide".[1]

  • Storage: Store cyanide waste away from acids and other incompatible materials to prevent the generation of hydrogen cyanide gas.[2][7]

The following diagram illustrates the decision-making process for the disposal of materials contaminated with 1-(cyanomethyl)urea.

G start Material contaminated with 1-(cyanomethyl)urea? is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_waste Collect in labeled liquid cyanide waste container is_liquid->liquid_waste Yes solid_waste Collect in labeled solid cyanide waste container is_solid->solid_waste Yes dispose Arrange for hazardous waste pickup liquid_waste->dispose solid_waste->dispose

Caption: Disposal workflow for 1-(cyanomethyl)urea contaminated materials.

Chemical Inactivation

For small amounts of residual 1-(cyanomethyl)urea in solutions, chemical inactivation can be performed by trained personnel. This typically involves the addition of an alkaline solution of an oxidizing agent, such as sodium hypochlorite (bleach), to convert the cyanide to cyanate. This procedure should only be carried out by those with a thorough understanding of the reaction and its potential hazards.

Occupational Exposure Limits

While specific occupational exposure limits for 1-(cyanomethyl)urea have not been established, the limits for cyanides provide a crucial benchmark for ensuring workplace safety.

OrganizationExposure LimitType of Limit
OSHA 5 mg/m³Permissible Exposure Limit (PEL) - 8-hour time-weighted average[9]
NIOSH 5 mg/m³Short-Term Exposure Limit (STEL) - 15-minute time-weighted average[10]

These limits underscore the importance of the engineering controls and work practices outlined in this guide to keep airborne concentrations as low as reasonably achievable.

Emergency Procedures

In the event of an emergency, a swift and informed response is critical.

  • Spills:

    • Inside a fume hood: Use a cyanide spill kit to neutralize and absorb the material.[2]

    • Outside a fume hood: Evacuate the area immediately and alert your institution's emergency response team.[1]

  • Exposure:

    • Inhalation: Move the affected person to fresh air immediately and seek medical attention. Do not perform mouth-to-mouth resuscitation.[1][8]

    • Skin Contact: Remove contaminated clothing and flush the affected area with water for at least 15 minutes.[1]

    • Eye Contact: Flush eyes with water for at least 15 minutes using an eyewash station.[1]

In all cases of exposure, seek immediate medical attention and provide the responding medical personnel with the Safety Data Sheet (SDS) for 1-(cyanomethyl)urea.

Conclusion

The responsible use of 1-(cyanomethyl)urea in a research setting is achievable through a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these principles into your laboratory's standard operating procedures, you contribute to a culture of safety and scientific excellence.

References

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018-06-20). Available at: [Link]

  • Cyanides | Division of Research Safety - University of Illinois. (2014-03-24). Available at: [Link]

  • CYANIDE FACT SHEET - NC DPH: Epidemiology. Available at: [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. Available at: [Link]

  • Cyanides SOP - Wayne State University's research. Available at: [Link]

  • Cyanide Compounds | Safety Services - UCL – University College London. (2021-06-07). Available at: [Link]

  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015-02-25). Available at: [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Available at: [Link]

  • laboratory chemical safety summary: sodium cyanide and potassium cyanide. Available at: [Link]

  • Criteria for a Recommended Standard: Occupational Exposure to Hydrogen Cyanide and Cyanide Salts - CDC Stacks. Available at: [Link]

  • How to dispose of cyanide - Quora. (2019-03-18). Available at: [Link]

  • Cyanide Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]

  • Cyanides and nitriles, use and disposal. Available at: [Link]

  • CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WA - NJ.gov. Available at: [Link]

  • Cyanide poisoning - Wikipedia. Available at: [Link]

  • Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE - Yale Environmental Health & Safety. Available at: [Link]

  • Criteria for a Recommended Standard - Occupational Exposure to Hydrogen Cyanide and Cyanide Salts (NaCN, KCN, and Ca(CN)2). Available at: [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. Available at: [Link]

  • What Procedures Are Involved in a Cyanide Leaching Experiment? (2025-08-08). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.